molecular formula Sm B576627 Samarium-146 CAS No. 14913-64-5

Samarium-146

Cat. No.: B576627
CAS No.: 14913-64-5
M. Wt: 145.913
InChI Key: KZUNJOHGWZRPMI-AHCXROLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Samarium-146 (⁴⁶Sm) is a long-lived radioactive isotope with a half-life of 92.0 (±2.6) million years, as established by the most recent and precise measurements . It decays via alpha emission to stable Neodymium-142 . This isotope is critical in geochemistry and astrophysics for dating major events in the early Solar System, as the Sm-Nd isotopic system serves as a powerful chronometer for planetary formation processes . Due to its sufficiently long but not primordial half-life, ¹⁴⁶Sm is an extinct radionuclide, meaning it is no longer present in significant quantities on Earth but its decay products provide a permanent record of early planetary differentiation . This makes it an essential tool for re-dating the chronology of the Early Solar System . Additionally, ¹⁴⁶Sm is used in fundamental research to study stellar nucleosynthesis processes on the proton-rich side of the chart of nuclei . The extreme challenge of separating ¹⁴⁶Sm from its stable isobar, ¹⁴⁶Nd, makes the availability of high-purity sources invaluable for advanced mass spectrometry techniques . This product is intended for research applications only.

Properties

CAS No.

14913-64-5

Molecular Formula

Sm

Molecular Weight

145.913

IUPAC Name

samarium-146

InChI

InChI=1S/Sm/i1-4

InChI Key

KZUNJOHGWZRPMI-AHCXROLUSA-N

SMILES

[Sm]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Review of the Half-Life of Samarium-146

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The radionuclide Samarium-146 (¹⁴⁶Sm), through its alpha decay to Neodymium-142 (¹⁴²Nd), serves as a critical chronometer for dating significant geological and astrophysical events within the early Solar System. For decades, the precise half-life of ¹⁴⁶Sm has been a subject of considerable scientific debate, with measurements yielding a wide range of values and creating uncertainty in geological timelines. This technical guide provides an in-depth review of the historical and current understanding of the ¹⁴⁶Sm half-life. It consolidates the quantitative data from key experimental determinations, details the methodologies of the most recent and precise measurements, and presents the currently accepted value.

Introduction: The Significance of the ¹⁴⁶Sm- ¹⁴²Nd Chronometer

This compound is an extinct p-process nuclide, meaning it was present in the early Solar System but has since decayed below natural detection limits.[1] Its presence is inferred from isotopic anomalies in its stable daughter nuclide, ¹⁴²Nd.[2] The ¹⁴⁶Sm-¹⁴²Nd isotope system is an invaluable tool for dating the chemical differentiation of terrestrial planets like Earth and Mars, lunar volcanism, and the formation of meteorites.[3][4] The accuracy of these geological timelines is fundamentally dependent on a precise and accurate value for the half-life of ¹⁴⁶Sm.

For years, the scientific community has contended with conflicting measurements, primarily oscillating between values of approximately 103 million years and a more recent, but now retracted, value of 68 million years.[5][6] This discrepancy has led to ambiguity in interpreting early Solar System history.[7] Recent advancements in measurement techniques have led to a new, more precise determination that aims to resolve this long-standing issue.

The Decay of this compound

This compound undergoes pure alpha decay, emitting an alpha particle (a helium nucleus, ⁴He) and transforming into the stable isotope Neodymium-142.[7][8] This decay process is the foundation of its use in radiometric dating.[9] The instability of ¹⁴⁶Sm is attributed to its neutron number of 84, which is two greater than the magic number of 82, a particularly stable neutron configuration. By emitting an alpha particle, which contains two neutrons, the nucleus reaches the stable 82-neutron configuration of ¹⁴²Nd.[5]

Below is a diagram illustrating this simple nuclear decay relationship.

Diagram 1: Nuclear Decay of this compound Sm146 This compound (¹⁴⁶Sm) Protons: 62 Neutrons: 84 Nd142 Neodymium-142 (¹⁴²Nd) Protons: 60 Neutrons: 82 Sm146->Nd142 Alpha Decay Alpha Alpha Particle (α) (Helium Nucleus, ⁴He) Protons: 2 Neutrons: 2 Sm146->Alpha

Diagram 1: Nuclear Decay of this compound

Summary of ¹⁴⁶Sm Half-Life Measurements

The determination of the ¹⁴⁶Sm half-life has a complex history with several conflicting results. The table below summarizes the key measurements, culminating in the most recent and precise value.

Publication YearPrincipal Investigator(s) / InstitutionMeasured Half-Life (Million Years)Notes
1966Friedman et al.103 ± 5A long-standing accepted value used for decades.[10][11]
1987Meissner et al.103 ± 5Confirmed the previously established value.[10][11]
2012Kinoshita et al.68 ± 7A significantly shorter value that caused widespread consternation among geoscientists.[2][7][12]
2023N/AN/AThe 2012 paper by Kinoshita et al. was retracted due to an experimental mistake.[5]
2024 Talip, Dressler, Schumann et al. (PSI / ANU) 92.0 ± 2.6 The most precise result to date, derived from a highly purified sample and rigorous methodology.[1][3][7]

Experimental Protocol: The 2024 Paul Scherrer Institute (PSI) Measurement

The 2024 study by researchers at the Paul Scherrer Institute (PSI) and the Australian National University (ANU) represents a landmark effort to resolve the ¹⁴⁶Sm half-life controversy.[7] Their methodology is noted for its comprehensive documentation and efforts to minimize systematic errors.[3][4] The half-life (T₁/₂) is determined by measuring both the number of ¹⁴⁶Sm atoms (N) and the sample's activity or decay rate (A), using the fundamental relationship A = (ln(2)/T₁/₂) * N.[7]

Sample Production and Purification
  • Source Material: The experiment utilized radioactive accelerator waste from PSI's proton accelerator facilities, a unique source providing a sufficient quantity of exotic radionuclides.[7]

  • Chemical Separation: A multi-year effort was undertaken to develop and execute a chemical separation technique to isolate and extract a pure sample of ¹⁴⁶Sm from the nuclear waste.[13]

  • Purity Verification: The purity of the extracted 1.5 microgram samarium sample was rigorously confirmed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A gamma spectrometer was also used to ensure the sample possessed sufficient radioactivity for a precise measurement.[13]

Quantification of ¹⁴⁶Sm Atoms (N)
  • Mass Spectrometry: The precise number of ¹⁴⁶Sm atoms in the purified sample was determined by two independent and complementary mass spectrometry methods:

    • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[3]

    • Thermal Ionization Mass Spectrometry (TIMS).[3]

  • Sample Preparation: A solution containing the purified samarium was used to create a thin, uniform layer of samarium oxide on a graphite substrate.[1]

  • Atom Counting: By analyzing the isotopic composition of the samarium solution, the team determined that the final sample contained exactly 6.28 x 10¹³ atoms of ¹⁴⁶Sm.[1][7]

Measurement of Activity (A)
  • Alpha Spectrometry: The decay rate was measured using a carefully calibrated alpha radiation detector. The sample was placed at a well-defined distance from the detector.[1]

  • Long-Duration Counting: To achieve high precision, the measurement was conducted over a period of three months.[1][7]

  • Decay Rate Determination: The measured activity was just under 54 decays per hour. By measuring the energy of the emitted alpha particles, the team confirmed they originated specifically from the decay of ¹⁴⁶Sm.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol employed by the PSI and ANU team.

Diagram 2: Experimental Workflow for ¹⁴⁶Sm Half-Life Determination (PSI 2024) cluster_prep Sample Preparation & Purification cluster_quant Quantification cluster_calc Calculation Source Source Material (Accelerator Waste) ChemSep Chemical Separation Source->ChemSep Purity Purity Verification (ICP-MS, γ-Spectrometry) ChemSep->Purity AtomCount Atom Number (N) Determination (MC-ICP-MS, TIMS) Purity->AtomCount Pure ¹⁴⁶Sm Solution Activity Activity (A) Measurement (Alpha Spectrometry over 3 months) Purity->Activity Thin Film ¹⁴⁶Sm Source Calculation Half-Life Calculation T₁/₂ = N * ln(2) / A AtomCount->Calculation Activity->Calculation Result Result: 92.0 ± 2.6 Million Years Calculation->Result

Diagram 2: Experimental Workflow for ¹⁴⁶Sm Half-Life Determination (PSI 2024)

Conclusion and Future Outlook

The 2024 measurement of 92.0 ± 2.6 million years for the half-life of this compound is currently the most precise and rigorously documented value available.[3][7] This result resolves much of the ambiguity caused by previous conflicting data and provides a more solid foundation for the ¹⁴⁶Sm-¹⁴²Nd chronometer. While this new value has been positively received, the scientific community awaits independent verification from other experiments.[13] Notably, a group at Lawrence Livermore National Laboratory is nearing publication of their own results using a different technique involving a cryogenic detector, which measures the heat created by atomic decay.[13] The confirmation of the 92 million-year half-life will allow for a more accurate and consistent dating of the formative events of our Solar System.

References

The Stellar Forge: An In-depth Technical Guide to the Origin and Nucleosynthesis of Samarium-146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the astrophysical origin and nucleosynthesis of the now-extinct radionuclide, Samarium-146 (¹⁴⁶Sm). This p-process nuclide serves as a critical chronometer for early Solar System events, and understanding its formation in stellar environments is paramount for disciplines ranging from nuclear astrophysics to geochemistry. This document provides a comprehensive overview of the current understanding of ¹⁴⁶Sm synthesis, detailing the stellar environments, nuclear reactions, and experimental methodologies used to unravel its cosmic history.

The Astrophysical Origin of this compound: The γ-Process in Core-Collapse Supernovae

This compound is a proton-rich isotope, meaning it cannot be synthesized through the slow (s-process) or rapid (r-process) neutron capture processes that are responsible for the majority of heavy elements. Instead, its genesis is attributed to the p-process , more specifically the γ-process , which occurs in the explosive environments of core-collapse supernovae (CCSNe) .

The γ-process involves a series of photodisintegration reactions—primarily (γ,n), (γ,p), and (γ,α)—on pre-existing seed nuclei from the s- and r-processes. In the final moments of a massive star's life (with initial masses typically between 15 and 25 solar masses), the shockwave from the core collapse rapidly heats the outer layers, particularly the oxygen-neon (O/Ne) shell, to temperatures of 2-3 billion Kelvin (GK).[1][2] This intense gamma-ray flux photodisintegrates heavier, stable isotopes, pushing them toward the proton-rich side of the valley of beta stability.

The primary nucleosynthesis pathway to ¹⁴⁶Sm is believed to proceed through a series of (γ,n) reactions on heavier samarium and gadolinium isotopes, as well as (γ,α) reactions on even heavier elements. The reaction network is complex, with the final abundance of ¹⁴⁶Sm being sensitive to the progenitor star's mass and metallicity, the explosion energy, and the intricate details of the nuclear reaction rates.

While core-collapse supernovae are the principal source, Type Ia supernovae have also been investigated as potential contributors to the p-process inventory, though their yields of ¹⁴⁶Sm are generally considered to be less significant.[3][4][5] Asymptotic Giant Branch (AGB) stars, which are major sites of the s-process, are not considered significant producers of p-process nuclei like ¹⁴⁶Sm.[6][7]

Nucleosynthesis Pathways and Reaction Data

The production of ¹⁴⁶Sm in the γ-process involves a network of thousands of nuclear reactions. The key reactions leading to its formation and destruction are primarily photodisintegration reactions. The Hauser-Feshbach statistical model is a critical theoretical tool for calculating the cross-sections of these reactions, which are often difficult to measure experimentally.[8][9][10] The TALYS nuclear reaction code is widely used to perform these calculations.[11][12][13]

Key Production and Destruction Reactions

The main reaction channels leading to the synthesis of ¹⁴⁶Sm involve the photodisintegration of heavier isotopes. A simplified representation of the key pathways is illustrated below.

Nucleosynthesis_Pathway Sm148 ¹⁴⁸Sm Sm147 ¹⁴⁷Sm Sm148->Sm147 (γ,n) Sm146 ¹⁴⁶Sm Sm147->Sm146 (γ,n) Nd142 ¹⁴²Nd (stable) Sm146->Nd142 α-decay (t½ ≈ 92 Myr) Gd150 ¹⁵⁰Gd Gd149 ¹⁴⁹Gd Gd150->Gd149 (γ,n) Gd148 ¹⁴⁸Gd Gd149->Gd148 (γ,n) Gd148->Sm146 (γ,2n) or (γ,α) path

Figure 1: Simplified nucleosynthesis pathways to this compound.
Quantitative Data: Reaction Cross-Sections

The following table summarizes theoretical cross-section data for key reactions involved in the production of samarium isotopes, calculated using the TALYS code. These calculations are crucial for astrophysical models of p-process nucleosynthesis.

ReactionEnergy (MeV)Cross-Section (mb)Reference
¹⁴⁷Sm(γ,n)¹⁴⁶Sm~15~355[11]
¹⁴⁸Sm(γ,n)¹⁴⁷Sm~15~350[12]
¹⁴⁴Sm(α,γ)¹⁴⁸Gd10.5 - 13.40.083 - 83.2[14]
¹⁴⁴Sm(α,n)¹⁴⁷Gd13 - 20~1 - 300[13]

Note: Experimental verification of these cross-sections, especially at the astrophysically relevant Gamow window, remains a significant challenge.

Quantitative Data: Stellar Model Yields

The table below presents a summary of ¹⁴⁶Sm yields from various core-collapse supernova models, highlighting the influence of progenitor mass. The yields are typically given as a mass fraction or in solar masses (M⊙).

Progenitor Mass (M⊙)Metallicity¹⁴⁶Sm Yield (M⊙)Reference
15SolarVaries significantly between models[1]
20SolarVaries significantly between models[1]
25SolarVaries significantly between models[1][15]

Note: There are large discrepancies in the predicted yields among different supernova models, emphasizing the need for further refinement of both the astrophysical models and the underlying nuclear physics inputs.[2][9]

Experimental Protocols for the Study of this compound

The study of ¹⁴⁶Sm, an extinct nuclide, relies on sophisticated experimental techniques to measure its half-life and to detect the isotopic anomalies of its daughter nuclide, ¹⁴²Nd, in meteorites.

Half-Life Determination of ¹⁴⁶Sm

Accurate knowledge of the ¹⁴⁶Sm half-life is crucial for its use as a chronometer. Recent measurements have significantly improved the precision of this value. A generalized experimental workflow is outlined below.

Half_Life_Workflow cluster_production ¹⁴⁶Sm Production & Purification cluster_measurement Activity & Atom Count Measurement cluster_calculation Half-Life Calculation p1 Irradiation of Target (e.g., ¹⁴⁷Sm) p2 Chemical Separation & Purification p1->p2 m1 Alpha-Spectrometry (Activity, A) p2->m1 m2 Mass Spectrometry (Atom Number, N) p2->m2 c1 T½ = (ln(2) * N) / A m1->c1 m2->c1

Figure 2: Generalized workflow for the experimental determination of the ¹⁴⁶Sm half-life.

Detailed Methodologies:

  • Production: ¹⁴⁶Sm can be produced artificially by irradiating enriched ¹⁴⁷Sm targets with neutrons or photons, leading to (n,2n) or (γ,n) reactions, respectively.[16]

  • Chemical Separation: The produced ¹⁴⁶Sm must be meticulously separated from the target material and any other reaction byproducts. This often involves multi-step ion-exchange chromatography.

  • Alpha Spectrometry: The decay rate (activity) of the purified ¹⁴⁶Sm sample is measured using a highly sensitive alpha spectrometer. This provides the value 'A' in the half-life equation.[17]

  • Mass Spectrometry: The absolute number of ¹⁴⁶Sm atoms in the sample is determined using techniques like Thermal Ionization Mass Spectrometry (TIMS) or Accelerator Mass Spectrometry (AMS). This provides the value 'N'.[18]

  • Calculation: The half-life is then calculated using the fundamental radioactive decay equation.

Isotopic Analysis of Samarium in Meteorites

The presence of ¹⁴⁶Sm in the early Solar System is inferred from the excesses of its daughter nuclide, ¹⁴²Nd, in meteorites. High-precision isotopic analysis of samarium and neodymium is therefore essential.

Meteorite_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_interpretation Data Interpretation s1 Meteorite Sample Digestion s2 Chemical Separation of Sm & Nd s1->s2 a1 Thermal Ionization Mass Spectrometry (TIMS) s2->a1 a2 Accelerator Mass Spectrometry (AMS) s2->a2 i1 Determination of ¹⁴⁶Sm/¹⁴⁴Sm and ¹⁴²Nd/¹⁴⁴Nd Ratios a1->i1 a2->i1 i2 Chronological Interpretation i1->i2

Figure 3: Workflow for the isotopic analysis of samarium and neodymium in meteorites.

Detailed Methodologies:

  • Sample Digestion: A powdered meteorite sample is dissolved using a mixture of strong acids (e.g., HF and HNO₃) in a clean laboratory environment to minimize contamination.[19]

  • Chemical Separation using Ion-Exchange Chromatography: This is a critical step to isolate samarium and neodymium from the bulk meteorite matrix and from each other. A multi-column ion-exchange procedure is typically employed.

    • Anion Exchange: The dissolved sample is loaded onto an anion exchange resin (e.g., AG1-X8) in a hydrochloric acid medium. This step removes elements that form anionic complexes, while the rare earth elements (REEs), including Sm and Nd, are not retained and are collected.[20]

    • Cation Exchange: The REE fraction is then passed through a cation exchange column. By using specific eluents (e.g., alpha-hydroxyisobutyric acid), the different REEs can be separated from each other based on their ionic radii.

    • Extraction Chromatography: Further purification can be achieved using extraction chromatography resins that have high selectivity for specific REEs.

  • Mass Spectrometry:

    • Thermal Ionization Mass Spectrometry (TIMS): This is a high-precision technique used to measure the isotopic ratios of Sm and Nd. The purified sample is deposited onto a metal filament, which is then heated to ionize the sample. The ions are accelerated and separated by a magnetic field, and the different isotopes are detected simultaneously.[2][12]

    • Accelerator Mass Spectrometry (AMS): AMS is an ultra-sensitive technique capable of detecting extremely low abundances of isotopes. It is particularly useful for directly measuring the ¹⁴⁶Sm/¹⁴⁴Sm ratio in samples where ¹⁴⁶Sm is present in minute quantities. The technique involves accelerating ions to high energies to break up molecular isobars and using multiple stages of mass analysis to achieve exceptional sensitivity.[7][16][21][22][23]

Summary and Future Directions

This compound is a key p-process nuclide synthesized predominantly in the γ-process during core-collapse supernovae. Its decay to ¹⁴²Nd provides a crucial chronometer for the early Solar System. While significant progress has been made in understanding its nucleosynthesis and in developing precise analytical techniques, challenges remain. The large uncertainties in supernova models and nuclear reaction rates lead to a wide range of predicted ¹⁴⁶Sm yields. Future research will focus on:

  • Improving the accuracy of nuclear reaction cross-sections through both theoretical calculations and experimental measurements.

  • Developing more sophisticated multi-dimensional supernova models that can more accurately predict the conditions for the γ-process.

  • Continuing to refine analytical techniques to achieve even higher precision in the isotopic analysis of meteoritic and other extraterrestrial materials.

A more complete understanding of the origin and nucleosynthesis of this compound will not only refine our knowledge of stellar evolution and nucleosynthesis but also provide a more precise timeline for the formation and early evolution of our Solar System.

References

An In-depth Technical Guide to the Samarium-146 Decay Chain and its Stable Daughter Product Neodymium-142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Samarium-146 (Sm-146) decay system, a critical tool in isotopic geology and cosmochemistry for dating early solar system events. The guide details the decay process, the properties of the parent and daughter nuclides, and the analytical methodologies used to measure their abundances.

The this compound Decay Chain: An Overview

This compound is an extinct p-process radionuclide that undergoes alpha decay to produce the stable isotope Neodymium-142 (Nd-142).[1][2] This decay is a cornerstone of the Sm-Nd radiometric dating system, which is instrumental in determining the age of rocks and meteorites.[3][4] The relatively short half-life of Sm-146 makes it particularly valuable for probing events that occurred within the first few hundred million years of our solar system's history, such as the formation and differentiation of planetary bodies.[2][5]

The decay process can be represented as follows:

¹⁴⁶Sm → ¹⁴²Nd + α

This compound is a pure alpha emitter, meaning it exclusively releases an alpha particle (a helium-4 nucleus) during its decay.[6][7]

Half-Life of this compound

The half-life of Sm-146 has been a subject of considerable scientific debate over the years, with measurements yielding a range of values.[5][8] Early estimates centered around 103 million years.[2] A 2012 study proposed a significantly shorter half-life of 68 million years, a value that was later retracted due to experimental errors.[1][8][9] More recent and highly precise measurements have established the half-life of this compound to be 92.0 ± 2.6 million years .[5][7][9][10] This revised value has significant implications for the chronology of the early solar system.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound decay system.

Nuclide Symbol Atomic Number (Z) Mass Number (A) Neutron Number (N)
This compound¹⁴⁶Sm6214684
Neodymium-142¹⁴²Nd6014282
Decay Property Value Unit
Decay TypeAlpha Decay-
Half-Life (T₁/₂)92.0 ± 2.6Million Years (Ma)
Decay Constant (λ)7.53 x 10⁻⁹per year (a⁻¹)
Decay Energy (Q)2.5288Mega-electron Volts (MeV)
Isotope Natural Abundance (%) Stability
¹⁴²Nd27.13Stable
¹⁴³Nd12.18Stable
¹⁴⁴Nd23.80Radioactive (T₁/₂ = 2.29 x 10¹⁵ a)
¹⁴⁵Nd8.30Stable
¹⁴⁶Nd17.19Stable
¹⁴⁸Nd5.76Stable
¹⁵⁰Nd5.64Radioactive (T₁/₂ = 7.9 x 10¹⁸ a)

Visualizing the Decay Process

The following diagram illustrates the straightforward alpha decay of this compound to Neodymium-142.

Sm146_Decay Sm146 ¹⁴⁶Sm (this compound) Nd142 ¹⁴²Nd (Neodymium-142) Sm146->Nd142 Alpha Decay (T₁/₂ = 92.0 Ma) alpha α (Helium-4 nucleus)

Caption: Alpha decay of this compound to Neodymium-142.

Experimental Protocols

The determination of isotopic ratios in the Sm-Nd system requires highly precise and accurate analytical techniques to resolve minute variations. The primary methods employed are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation and Chemical Separation

A critical prerequisite for accurate isotopic analysis is the effective chemical separation of samarium and neodymium from the sample matrix and from each other to avoid isobaric interferences (isotopes of different elements with the same mass).

Workflow for Sample Preparation and Separation:

Sample_Prep_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Isotopic Analysis start Rock/Meteorite Sample crushing Crushing and Homogenization start->crushing dissolution Acid Digestion (HF + HNO₃) crushing->dissolution cation_exchange Cation Exchange Chromatography (Bulk REE Separation) dissolution->cation_exchange ree_separation Reverse Phase Chromatography (Sm and Nd Fractionation) cation_exchange->ree_separation sm_fraction Sm Fraction ree_separation->sm_fraction nd_fraction Nd Fraction ree_separation->nd_fraction tims_analysis TIMS / MC-ICP-MS Analysis sm_fraction->tims_analysis nd_fraction->tims_analysis

Caption: Experimental workflow for Sm-Nd isotopic analysis.

Detailed Protocol:

  • Sample Digestion: A precisely weighed aliquot of the powdered rock or meteorite sample is dissolved in a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) in a sealed Teflon vessel at high temperature and pressure. This ensures the complete dissolution of all mineral phases.[11]

  • Initial Cation Exchange Chromatography: The dissolved sample is loaded onto a cation exchange resin column. This step separates the rare earth elements (REEs), including Sm and Nd, from major elements.

  • Sm-Nd Separation: The collected REE fraction is then passed through a second chromatography column containing a resin with a high affinity for specific REEs. This allows for the precise separation of Sm and Nd from each other.[12]

Isotopic Measurement by Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a highly sensitive technique for measuring isotope ratios of elements that can be thermally ionized.

Logical Flow of TIMS Analysis:

TIMS_Logic sample_loading Sample Loading Purified Nd fraction is loaded onto a metal filament (e.g., Re, Ta) ionization Ionization Filament is heated to a high temperature, causing ionization of Nd atoms sample_loading->ionization acceleration Acceleration Ions are accelerated by an electric field ionization->acceleration mass_separation Mass Separation Ion beam passes through a magnetic field, separating ions based on their mass-to-charge ratio acceleration->mass_separation detection Detection Separated ion beams are collected by Faraday cups, and their intensities are measured mass_separation->detection data_processing Data Processing Isotope ratios (e.g., ¹⁴²Nd/¹⁴⁴Nd) are calculated and corrected for mass fractionation detection->data_processing

Caption: Logical flow of Thermal Ionization Mass Spectrometry.

Key Experimental Parameters:

  • Filament Material: Rhenium (Re) or Tantalum (Ta) filaments are commonly used.

  • Ionization Temperature: Typically in the range of 1650-1700 °C for Nd.[12]

  • Data Acquisition: Static multi-Faraday cup collection is employed to simultaneously measure the ion beams of different isotopes.

  • Mass Fractionation Correction: The measured ¹⁴³Nd/¹⁴⁴Nd ratio is normalized to a constant ¹⁴⁶Nd/¹⁴⁴Nd ratio of 0.7219 to correct for instrumental mass fractionation.[12] High-precision measurements of ¹⁴²Nd/¹⁴⁴Nd require careful correction for any secondary mass fractionation effects.[13] The ability to achieve an external precision of 2 ppm (2σ) for ¹⁴²Nd/¹⁴⁴Nd ratios is crucial for resolving small anomalies.[13][14]

Applications in Research and Development

While the primary application of the Sm-146 decay system is in geochemistry and cosmochemistry, the underlying principles of isotopic analysis and the requirement for ultra-high precision measurements have broader relevance. The methodologies developed for separating and analyzing lanthanide elements can be adapted for various applications, including:

  • Nuclear Forensics: Tracing the origin and history of nuclear materials.

  • Materials Science: Characterizing the isotopic composition of materials for quality control and research.

  • Environmental Science: Tracing the sources and transport of pollutants.

The continuous refinement of these analytical techniques, driven by the demands of geochronology, contributes to advancements across multiple scientific disciplines.

References

A Technical Guide to Early Solar System Chronology with the 146Sm-142Nd Isotope System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 146Sm-142Nd isotope system is a critical tool for deciphering the chronology of the earliest events in our solar system's history.[1][2] Based on the alpha decay of the now-extinct radionuclide samarium-146 (146Sm) to neodymium-142 (142Nd), this short-lived chronometer provides high-resolution insights into planetary differentiation processes that occurred within the first few hundred million years of solar system formation.[1][2][3] Variations in the abundance of 142Nd in meteorites and planetary materials serve as a fingerprint of these ancient events, such as the formation of planetary crusts and mantles on Earth, the Moon, and Mars.[4][5][6]

This technical guide provides an in-depth overview of the 146Sm-142Nd system, including the latest data, experimental protocols, and a visualization of the underlying principles and workflows.

Core Principles

The utility of the 146Sm-142Nd system as a chronometer hinges on the following principles:

  • Extinct Radionuclide: 146Sm has a half-life on the order of millions of years, meaning it was present and decaying in the early solar system but is now effectively extinct.[1] Its decay product, 142Nd, is a stable isotope.

  • Chemical Fractionation: During planetary differentiation events like magma ocean crystallization, samarium (Sm) and neodymium (Nd) can be chemically separated from each other. This leads to reservoirs with different Sm/Nd ratios.

  • Isochron Dating: By measuring the 142Nd/144Nd and 146Sm/144Sm ratios in different minerals from the same rock, scientists can construct an isochron. The slope of this isochron reveals the initial 146Sm/144Sm ratio at the time the rock crystallized, which can then be used to calculate its age relative to the formation of the solar system.

A significant challenge in the application of this chronometer has been the uncertainty in the precise half-life of 146Sm and the initial 146Sm/144Sm ratio of the solar system.[6][7] Different experimental measurements have yielded varying results, which directly impacts the calculated ages of planetary differentiation events.[5][6] Furthermore, variations in 142Nd can also arise from the heterogeneous distribution of presolar matter (nucleosynthetic anomalies), which must be distinguished from radiogenic effects.[4][8][9]

Quantitative Data Summary

The accuracy of the 146Sm-142Nd chronometer is critically dependent on the values of the 146Sm half-life and the initial solar system abundance of 146Sm. The table below summarizes the key values, reflecting the ongoing debate and recent refinements in the scientific community.

ParameterReported Value(s)NotesSource(s)
146Sm Half-life (T1/2) 103 ± 5 million years (Ma)A long-accepted, physically measured value.[5][7]
68 ± 7 MaA revised, shorter value published in 2012, which was later retracted.[10][11][12][10][11][12]
102 ± 9 MaA value derived from combining the Al-Mg age and initial 146Sm/144Sm of meteorite Erg Chech 002.[7]
92.0 ± 2.6 MaA recent, high-precision re-measurement published in 2024.[13][14]
Initial Solar System 146Sm/144Sm Ratio 0.00828 ± 0.00044Based on data from the Allende meteorite's calcium-aluminum-rich inclusions (CAIs).[6][7]
0.0094 ± 0.0005Implied by the shorter 68 Ma half-life.[10][11][10][11][15]
0.0085 ± 0.0007Calculated from achondrites using the 103 Ma half-life.[7][15]
0.00840 ± 0.00032 Considered the most reliable and precise estimate to date , derived from the Erg Chech 002 meteorite using a 103 Ma half-life.[6][7][6][7]
Long-lived Chronometer 147Sm → 143NdHalf-life (T1/2) = 106 billion years (Ga). Used in conjunction with the 146Sm system for absolute dating.[2]

Signaling Pathway and Chronological Logic

The diagram below illustrates the decay of 146Sm to 142Nd and how this process is used to date early solar system events.

G cluster_analysis Chronological Interpretation Sm146 This compound (146Sm) (Parent Isotope) Nd142 Neodymium-142 (142Nd) (Daughter Isotope) Sm146->Nd142 α-decay T½ ≈ 92-103 Ma MagmaOcean Primordial Magma Ocean (Homogeneous Sm/Nd) Crust Early Crust (Low Sm/Nd) MagmaOcean->Crust Fractional Crystallization Mantle Depleted Mantle (High Sm/Nd) MagmaOcean->Mantle Fractional Crystallization Isochron Mineral Isochron Measurement (Determines 146Sm/144Sm at time of crystallization) Crust->Isochron Mantle->Isochron Samples provide data for InitialRatio Initial Solar System 146Sm/144Sm Ratio AgeCalc Age Calculation InitialRatio->AgeCalc Isochron->AgeCalc G cluster_chem Ion-Exchange Chromatography cluster_ms Mass Spectrometry (TIMS or MC-ICP-MS) Sample Sample Selection (Whole Rock or Mineral Separates) Crush Crushing & Powdering Sample->Crush Leach Acid Leaching (Contamination Removal) Crush->Leach Digest HF-HNO3 Digestion (Spike Addition) Leach->Digest CatEx Cation Exchange (Bulk REE Separation) Digest->CatEx LnSpec Ln Resin Column (Nd-Sm-Ce Separation) CatEx->LnSpec Purify Final Purification LnSpec->Purify Nd_MS Nd Isotope Analysis (142Nd/144Nd, 143Nd/144Nd) Purify->Nd_MS Sm_MS Sm Isotope Analysis (Sm/Nd Ratio) Purify->Sm_MS Data Data Processing (Fractionation Correction, Isochron Plotting) Nd_MS->Data Sm_MS->Data Age Age Determination Data->Age

References

The Role of Samarium-146 in Cosmochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Samarium-146 (¹⁴⁶Sm) is an extinct p-process radionuclide that serves as a crucial chronometer for elucidating the earliest events in our solar system's history. Its decay to Neodymium-142 (¹⁴²Nd) provides high-resolution insights into the timing of planetary accretion, differentiation, and the formation of crusts and mantles within the first few hundred million years of the solar system. This technical guide provides a comprehensive overview of the ¹⁴⁶Sm-¹⁴²Nd chronometer, including its nucleosynthetic origin, decay characteristics, and its application in dating extraterrestrial materials. Detailed experimental protocols for the high-precision isotopic analysis of Samarium and Neodymium are presented, alongside a compilation of key quantitative data from seminal studies. Furthermore, this guide utilizes graphical representations to illustrate the fundamental concepts, experimental workflows, and the chronological relationships unraveled by this powerful isotopic tool.

Introduction to the this compound Chronometer

This compound is a now-extinct radionuclide, meaning it was present in the early solar system but has since decayed to undetectable levels.[1] It is synthesized in stellar environments through the p-process (proton capture process), likely in supernovae.[2][3] The significance of ¹⁴⁶Sm in cosmochemistry lies in its relatively short half-life, which has been a subject of debate but is now converging on a value of approximately 103 million years (Ma).[1][4] This half-life is ideal for dating events that occurred in the early solar system, such as the formation and differentiation of planetary bodies.[4]

The ¹⁴⁶Sm-¹⁴²Nd isotopic system is a powerful tool for dating early planetary processes. ¹⁴⁶Sm decays to ¹⁴²Nd via alpha decay. Therefore, the presence of an excess of ¹⁴²Nd (a ¹⁴²Nd anomaly) in a sample, relative to a chondritic standard, is indicative of the in-situ decay of ¹⁴⁶Sm.[4] By measuring the ¹⁴²Nd/¹⁴⁴Nd ratio and the Sm/Nd ratio of a sample, scientists can calculate the initial abundance of ¹⁴⁶Sm at the time of the sample's formation and, consequently, its age.

Quantitative Data on the ¹⁴⁶Sm-¹⁴²Nd System

The application of the ¹⁴⁶Sm-¹⁴²Nd chronometer has yielded critical age constraints for the formation and evolution of various bodies in the solar system. The initial abundance of ¹⁴⁶Sm in the solar system, expressed as the ¹⁴⁶Sm/¹⁴⁴Sm ratio at the time of the formation of the first solids (Calcium-Aluminum-rich Inclusions, CAIs), is a fundamental parameter for this chronometer. Recent analyses of the meteorite Erg Chech 002 have provided a robust anchor for this initial ratio.[1]

Sample/BodySample TypeCrystallization Age (relative to CAIs, Ma)Initial ¹⁴⁶Sm/¹⁴⁴Sm Ratio¹⁴⁶Sm-¹⁴²Nd Model Age (Ma)Reference
Solar System Anchor
Erg Chech 002Andesitic Achondrite1.80 ± 0.010.00830 ± 0.00032N/A[1]
Mars
Martian Meteorites (Shergottites)Basaltic AchondritesN/AN/A4502 ± 5[5][6]
Moon
Lunar Magma OceanMare Basalt Sources & AnorthositesN/AN/A4336 +31/-32[7]
Asteroids (Meteorite Parent Bodies)
Eucrites (e.g., Binda, Moore County)Basaltic Achondrites~2-4~0.0073 - 0.0085N/A[8]
Angrites (e.g., LEW 86010)Angrite~3-5~0.0084 ± 0.0003N/A[9]

Note: The initial ¹⁴⁶Sm/¹⁴⁴Sm ratios and model ages are calculated using a ¹⁴⁶Sm half-life of 103 Ma. The crystallization age of Erg Chech 002 is determined by ²⁶Al-²⁶Mg chronometry, providing a crucial anchor for the ¹⁴⁶Sm-¹⁴²Nd system.

Experimental Protocols

The precise and accurate determination of Sm and Nd isotopic compositions is paramount for the reliable application of the ¹⁴⁶Sm-¹⁴²Nd chronometer. The analytical procedure involves several key stages: sample digestion, chemical separation of Sm and Nd, and isotopic measurement by mass spectrometry.

Sample Preparation and Digestion
  • Sample Crushing and Homogenization: Meteorite or rock samples are first cleaned to remove any terrestrial contamination and then crushed into a fine powder in a clean environment to ensure homogeneity.

  • Acid Digestion: A precisely weighed aliquot of the powdered sample is digested using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids, often in a sealed Teflon vessel at high temperature and pressure to ensure complete dissolution of all mineral phases.

Chemical Separation of Samarium and Neodymium

The separation of Sm and Nd from the bulk sample matrix and from each other is a critical step to avoid isobaric interferences during mass spectrometric analysis. This is typically achieved through a multi-step ion-exchange chromatography process.

  • Group Separation of Rare Earth Elements (REEs): The digested sample solution is passed through a cation exchange resin column. The bulk of the major elements are washed away, while the REEs are retained on the resin and subsequently eluted with a stronger acid.

  • Separation of Samarium and Neodymium: The collected REE fraction is then passed through a second chromatography column containing a specialized resin (e.g., Ln-spec or α-HIBA) that allows for the fine separation of individual REEs. By carefully selecting the eluting acid and its concentration, Sm and Nd can be collected in separate fractions.

Isotopic Analysis by Mass Spectrometry

The isotopic compositions of the purified Sm and Nd fractions are measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

  • Thermal Ionization Mass Spectrometry (TIMS):

    • Filament Loading: The purified Nd or Sm solution is loaded onto a metal filament (typically Rhenium).

    • Ionization: The filament is heated to a high temperature, causing the sample to ionize.

    • Mass Analysis: The ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio.

    • Detection: The separated ion beams are collected in Faraday cups, and their intensities are measured to determine the isotopic ratios.

    • Data Correction: The measured ratios are corrected for instrumental mass fractionation by normalizing to a stable isotope ratio (e.g., ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219).[10]

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):

    • Sample Introduction: The sample solution is introduced into an argon plasma, which efficiently ionizes the atoms.

    • Mass Analysis and Detection: The ions are then introduced into a mass spectrometer, similar to TIMS, for separation and detection.

    • Data Correction: Data correction for mass bias is also performed, and corrections for isobaric interferences from other elements (e.g., ¹⁴²Ce on ¹⁴²Nd and ¹⁴⁴Sm on ¹⁴⁴Nd) must be carefully applied.[11]

Visualizations

Signaling Pathways and Chronological Relationships

Samarium146_Decay_and_Chronology cluster_clock Chronological Application Supernova Supernova (p-process) SolarNebula Solar Nebula (Injection of ¹⁴⁶Sm) Supernova->SolarNebula CAIs CAI Formation (t = 0) SolarNebula->CAIs Condensation Planetesimals Planetesimal Accretion CAIs->Planetesimals Differentiation Planetary Differentiation (Core-Mantle-Crust) Planetesimals->Differentiation Clock ¹⁴⁶Sm-¹⁴²Nd Chronometer (measures time since Sm-Nd fractionation) Sm146 ¹⁴⁶Sm Nd142 ¹⁴²Nd (stable) Sm146->Nd142 Alpha Decay (t½ ≈ 103 Ma)

Caption: Chronological relationship of ¹⁴⁶Sm from its stellar origin to its use as a planetary chronometer.

Experimental Workflow

Experimental_Workflow Sample Meteorite/Rock Sample Crushing Crushing & Homogenization Sample->Crushing Digestion Acid Digestion (HF + HNO₃) Crushing->Digestion IonExchange1 Cation Exchange Chromatography (REE Group Separation) Digestion->IonExchange1 IonExchange2 Specialized Chromatography (Sm and Nd Separation) IonExchange1->IonExchange2 Sm_fraction Purified Sm Fraction IonExchange2->Sm_fraction Nd_fraction Purified Nd Fraction IonExchange2->Nd_fraction MassSpec Mass Spectrometry (TIMS or MC-ICP-MS) Sm_fraction->MassSpec Nd_fraction->MassSpec Data Isotopic Ratios & Model Age MassSpec->Data

Caption: Generalized experimental workflow for Sm-Nd isotopic analysis of geological samples.

Logical Relationships in ¹⁴⁶Sm-¹⁴²Nd Dating

Logical_Relationships InitialRatio Initial ¹⁴⁶Sm/¹⁴⁴Sm in Solar Nebula (Homogeneous) Fractionation Sm/Nd Fractionation Event (e.g., Magma Ocean Crystallization) InitialRatio->Fractionation HighSmNd High Sm/Nd Reservoir (e.g., Mantle Cumulate) Fractionation->HighSmNd LowSmNd Low Sm/Nd Reservoir (e.g., Crust) Fractionation->LowSmNd Decay ¹⁴⁶Sm Decay over Time HighSmNd->Decay LowSmNd->Decay HighNd142 Excess ¹⁴²Nd Anomaly Decay->HighNd142 in high Sm/Nd reservoir LowNd142 Deficit in ¹⁴²Nd Anomaly Decay->LowNd142 in low Sm/Nd reservoir AgeCalc Model Age Calculation HighNd142->AgeCalc LowNd142->AgeCalc

Caption: Logical framework for interpreting ¹⁴²Nd anomalies in the context of early planetary differentiation.

Conclusion and Future Directions

The ¹⁴⁶Sm-¹⁴²Nd chronometer has been instrumental in refining our understanding of the timescales of early solar system evolution. The ongoing refinement of the ¹⁴⁶Sm half-life and the initial solar system ¹⁴⁶Sm/¹⁴⁴Sm ratio, coupled with advancements in high-precision mass spectrometry, continue to enhance the resolution of this powerful tool. Future research will likely focus on applying this chronometer to a wider range of extraterrestrial materials, including samples returned from asteroids and other planetary bodies. This will further constrain the timing of planet formation and differentiation, providing a clearer picture of the dynamic processes that shaped our solar system. The continued integration of the ¹⁴⁶Sm-¹⁴²Nd systematics with other short-lived radionuclide chronometers, such as ²⁶Al-²⁶Mg and ¹⁸²Hf-¹⁸²W, will provide a more holistic and robust chronological framework for the birth and infancy of our planetary system.

References

A Technical Guide to the Discovery and Historical Measurement of the Samarium-146 Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium-146 (¹⁴⁶Sm) is an extinct radionuclide that plays a crucial role as a chronometer for dating events in the early solar system, such as planetary differentiation and the formation of meteorites.[1][2] Its utility in this regard is entirely dependent on an accurate and precise determination of its half-life. The journey to establish this fundamental constant has been a long and complex one, marked by evolving experimental techniques and, at times, conflicting results. This technical guide provides a comprehensive overview of the discovery of ¹⁴⁶Sm and the key historical and recent measurements of its half-life, detailing the experimental protocols and presenting the data in a clear, comparative format.

Discovery of this compound

The first identification of ¹⁴⁶Sm was made by Dunlavey and his colleagues. They discovered the nuclide in a natural neodymium (Nd) sample that had been activated with alpha particles. In their initial study, they estimated the half-life to be approximately 5 x 10⁷ years based on the Geiger-Nuttall rule, which relates the decay energy of an alpha particle to the half-life of the isotope.[3]

Historical and Modern Measurements of the ¹⁴⁶Sm Half-Life

The determination of the half-life of a long-lived isotope like ¹⁴⁶Sm is a challenging endeavor. The fundamental principle involves accurately measuring both the number of radioactive atoms in a sample and their decay rate (activity). The half-life can then be calculated using the decay law. Over the decades, advancements in mass spectrometry and radiation detection have led to increasingly precise measurements.

Quantitative Data Summary

The following table summarizes the key historical and recent measurements of the ¹⁴⁶Sm half-life, highlighting the evolution of our understanding of this important chronometer.

Year of PublicationPrincipal Investigator(s)/Institution(s)Measured Half-Life (Million Years)Experimental Technique(s)
1953Dunlavey et al.~50Nuclear Emulsion (estimation based on Geiger-Nuttall rule)[3]
1964Nurmia et al.74 ± 15γ-activity of parent nuclide[3]
1966Friedman et al.103 ± 5Thermal Ionization Mass Spectrometry (TIMS) and α-counting[3]
1987Meissner et al.103 ± 5γ-activity of parent nuclide[3]
2012Kinoshita et al.68 ± 7 (retracted)Accelerator Mass Spectrometry (AMS) and α-counting[4][5]
2024Chiera, Schumann, et al. (PSI & ANU)92.0 ± 2.6Inductively Coupled Plasma Mass Spectrometry (ICP-MS), TIMS, and α-spectrometry[1][2][6]

Experimental Protocols of Key Measurements

The methodologies employed to measure the ¹⁴⁶Sm half-life have evolved significantly over time, with each new technique aiming to reduce uncertainties in the determination of the number of ¹⁴⁶Sm atoms and their decay rate.

Early Indirect Measurements (Nurmia et al., Meissner et al.)

The experiments conducted by Nurmia et al. and Meissner et al. relied on an indirect method to determine the number of ¹⁴⁶Sm atoms.[3]

  • Production of ¹⁴⁶Sm: The parent nuclide of ¹⁴⁶Sm was produced, and its gamma (γ) activity was measured.

  • Determination of Atom Number: The number of ¹⁴⁶Sm atoms was inferred from the measured γ-activity of the parent nuclide.

  • Activity Measurement: The alpha (α) decay rate of the produced ¹⁴⁶Sm was measured.

  • Half-Life Calculation: The half-life was calculated from the inferred number of atoms and the measured activity.

Direct Atom Counting with Mass Spectrometry (Friedman et al.)

Friedman and his colleagues were the first to directly measure the number of ¹⁴⁶Sm atoms using a mass spectrometer.[3]

  • Production of ¹⁴⁶Sm: ¹⁴⁶Sm was produced through nuclear reactions by bombarding a natural neodymium target with alpha particles (natNd(α,xn)).[3]

  • Chemical Separation: The samarium fraction was chemically separated from the target material.

  • Atom Number Determination: The number of ¹⁴⁶Sm atoms was measured using a Thermal Ionization Mass Spectrometer (TIMS). A significant challenge in this measurement was the interference from the stable isobar ¹⁴⁶Nd.[3]

  • Activity Measurement: The alpha decay rate of the ¹⁴⁶Sm was measured using an alpha counter.

  • Half-Life Calculation: The half-life was determined from the directly measured number of atoms and the activity.

Accelerator Mass Spectrometry (Kinoshita et al. - Retracted)

The 2012 measurement utilized the high sensitivity of Accelerator Mass Spectrometry (AMS) to separate ¹⁴⁶Sm from its isobaric interference, ¹⁴⁶Nd.[3][5]

  • Production of ¹⁴⁶Sm: The ¹⁴⁶Sm nuclide was produced through various nuclear reactions, including ¹⁴⁷Sm(γ,n)¹⁴⁶Sm, ¹⁴⁷Sm(n,2n)¹⁴⁶Sm, and ¹⁴⁷Sm(p,2n)¹⁴⁶Eu (→¹⁴⁶Sm).[7][8]

  • Chemical Purification: The samarium fraction was chromatographically purified from the target material.[7][8]

  • Atom Number Determination: The isotopic ratio of ¹⁴⁶Sm to a reference samarium isotope was measured using AMS. This technique is highly effective at separating isobars like ¹⁴⁶Sm and ¹⁴⁶Nd.[3][5]

  • Activity Measurement: The alpha activity ratio of ¹⁴⁶Sm to a reference samarium isotope was measured using a silicon surface barrier detector.[7][8]

  • Half-Life Calculation: The half-life was derived from the measured atom and activity ratios. A later identified experimental mistake led to the retraction of this result.[4]

High-Precision Measurement (Chiera, Schumann, et al. - 2024)

The most recent and precise measurement of the ¹⁴⁶Sm half-life was conducted by a collaboration between the Paul Scherrer Institute (PSI) and the Australian National University (ANU).[1][2]

  • Source of ¹⁴⁶Sm: A significant quantity of ¹⁴⁶Sm was extracted from the tantalum spallation target of the Swiss Spallation Neutron Source (SINQ) at PSI. This provided a larger sample size than previously available.[1]

  • Chemical Separation: A highly selective chemical separation process was employed to isolate the samarium fraction from the complex mixture of spallation products.[1]

  • Atom Number Determination: The number of ¹⁴⁶Sm atoms was determined with high precision using a combination of Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS).[2]

  • Activity Measurement: The alpha decay rate of the purified ¹⁴⁶Sm sample was measured over an extended period using a calibrated alpha spectrometer.[1]

  • Half-Life Calculation: The half-life was calculated with a significantly reduced uncertainty by combining the precise measurements of the number of atoms and the decay rate.[2][6]

Visualizing the Decay and Measurement Workflow

The following diagrams, generated using the DOT language, illustrate the decay pathway of this compound and the general experimental workflow for determining its half-life.

Samarium146_Decay_Pathway Sm146 This compound (¹⁴⁶Sm) t½ ≈ 92.0 Ma Nd142 Neodymium-142 (¹⁴²Nd) (Stable) Sm146->Nd142 α-decay alpha α-particle (⁴He) Sm146->alpha

Caption: Alpha decay of this compound to the stable Neodymium-142.

HalfLife_Measurement_Workflow cluster_production 1. Production & Purification cluster_measurement 2. Measurement cluster_calculation 3. Calculation Production Produce ¹⁴⁶Sm via Nuclear Reaction Purification Chemically Separate and Purify Samarium Production->Purification AtomCounting Determine Number of ¹⁴⁶Sm Atoms (e.g., MS, AMS, ICP-MS) Purification->AtomCounting ActivityCounting Measure α-Decay Rate (e.g., α-spectrometry) Purification->ActivityCounting HalfLifeCalc Calculate Half-Life (t½ = (ln(2) * N) / A) AtomCounting->HalfLifeCalc ActivityCounting->HalfLifeCalc

Caption: General experimental workflow for determining the half-life of ¹⁴⁶Sm.

Conclusion

The accurate determination of the half-life of this compound is a testament to the advancements in nuclear and analytical chemistry over the past several decades. The most recent measurement of 92.0 ± 2.6 million years provides a more robust foundation for the ¹⁴⁶Sm-¹⁴²Nd chronometer.[2][6] This refined value will allow for a more precise dating of key events in the early history of our solar system, leading to a better understanding of planetary formation and evolution. The detailed documentation and rigorous methodologies of the latest experiments provide a high degree of confidence in this new value, resolving long-standing discrepancies and consolidating the role of ¹⁴⁶Sm as a critical tool for cosmochemistry and geochemistry.

References

An In-depth Technical Guide to the Alpha Decay Properties of the Samarium-146 Isotope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Samarium-146 (¹⁴⁶Sm) isotope is a now-extinct radionuclide that plays a crucial role in our understanding of the early Solar System's chronology.[1][2] Its alpha decay to Neodymium-142 (¹⁴²Nd) serves as a valuable chronometer for dating planetary differentiation events that occurred within the first few hundred million years of our solar system's formation.[1] This guide provides a comprehensive overview of the alpha decay properties of ¹⁴⁶Sm, including its half-life and decay energy, and details the sophisticated experimental protocols employed to measure these fundamental characteristics with high precision.

Core Alpha Decay Properties of this compound

This compound undergoes alpha decay, emitting an alpha particle (a Helium-4 nucleus) and transforming into the stable isotope Neodymium-142.[3][4][5] This decay is characterized by a specific half-life and the release of a well-defined amount of energy.

Quantitative Decay Data

Recent high-precision measurements have significantly refined our knowledge of the alpha decay properties of ¹⁴⁶Sm. The following tables summarize the most critical quantitative data.

PropertyValueUncertaintyReference
**Half-life (T₁/₂) **92.0 million years± 2.6 million yearsChiera et al. (2024)[6]
68 million years± 7 million yearsKinoshita et al. (2012, Retracted)[1][3]
103 million years± 5 million yearsPrevious accepted value[1]
Alpha Decay Energy (Q-value) 2.529 MeVCalculated from mass defect
Measured Alpha Particle Energy ~2.455 MeVChiera et al. (2024)[6]
NuclideMass Number (A)Atomic Number (Z)Neutrons (N)Spin/ParityIsotopic Mass (u)
¹⁴⁶Sm 14662840+145.913047
¹⁴²Nd 14260820+141.907723
⁴He (Alpha Particle) 4220+4.002603

Experimental Protocols for the Determination of ¹⁴⁶Sm Alpha Decay Properties

The precise determination of the half-life of ¹⁴⁶Sm is a complex undertaking that involves the production of the isotope, its rigorous chemical purification, the preparation of a suitable radiation source, and the accurate measurement of both the number of atoms and the decay rate. The following sections detail the key experimental methodologies.

Production of this compound

Since ¹⁴⁶Sm is not naturally abundant on Earth, it must be produced artificially. A common method involves the irradiation of a suitable target material in a high-flux particle accelerator or nuclear reactor.

  • Proton or Neutron Irradiation: In past studies, other samarium isotopes were irradiated with protons or neutrons to produce ¹⁴⁶Sm.[7]

  • Spallation Reactions: A more recent and effective method utilizes spallation reactions on heavier targets. For instance, tantalum targets irradiated with high-energy protons from a spallation neutron source can produce a variety of radionuclides, including ¹⁴⁶Sm.[5]

Radiochemical Separation and Purification of this compound

After production, the minuscule quantities of ¹⁴⁶Sm must be chemically separated from the bulk target material and other reaction byproducts, including isobaric interferences like ¹⁴⁶Nd. This is a critical and challenging multi-step process.

  • Initial Dissolution: The irradiated target material is dissolved in a suitable acid, such as concentrated nitric acid.[7]

  • Anion Exchange Chromatography: Anion exchange resins are employed as an initial step to remove major matrix elements like iron from the sample solution.[8]

  • Liquid-Liquid Extraction: Specialized extraction resins are used to isolate the rare-earth elements. For example, TRU-Spec™ resin can be used to separate lanthanides and actinides from the bulk matrix. Subsequently, a resin like DGA (N,N,N',N'-tetraoctyldiglycolamide) can be used to separate samarium from neodymium and other lanthanides.[8]

  • High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using HPLC to ensure the complete removal of any remaining impurities that could interfere with subsequent measurements.

Preparation of Alpha Spectrometry Sources

To accurately measure the alpha decay rate, a thin and uniform source must be prepared to minimize self-absorption of the emitted alpha particles.

  • Molecular Plating: A highly pure solution of the separated ¹⁴⁶Sm is deposited onto a thin, chemically inert substrate, such as a carbon foil.[5] This can be achieved through a process called molecular plating, where an electric field is applied to the solution to deposit the samarium onto the substrate.

  • Coprecipitation: An alternative method involves the coprecipitation of the actinide or lanthanide with a carrier, such as neodymium fluoride or lanthanide hydroxide, followed by filtration onto a membrane filter.[3]

Quantification of this compound Atoms

The total number of ¹⁴⁶Sm atoms in the prepared source must be determined with high accuracy. This is typically accomplished using mass spectrometry techniques.

  • Isotope Dilution Mass Spectrometry (IDMS): A known amount of an isotopically enriched spike (e.g., another samarium isotope of known concentration) is added to a fraction of the purified ¹⁴⁶Sm solution. The altered isotopic ratios are then measured using a mass spectrometer. This allows for the precise calculation of the initial number of ¹⁴⁶Sm atoms.

  • Thermal Ionization Mass Spectrometry (TIMS): TIMS is a highly sensitive technique used for precise isotope ratio measurements of elements that can be ionized by heating. The purified samarium sample is loaded onto a metal filament, which is then heated to high temperatures in the mass spectrometer's source, causing ionization. The resulting ions are then accelerated and separated by their mass-to-charge ratio.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS can also be used for the quantification of ¹⁴⁶Sm. The sample is introduced into an argon plasma, which atomizes and ionizes the samarium atoms. The ions are then introduced into the mass spectrometer for separation and detection.[2]

Measurement of Alpha Decay Rate

The activity (number of decays per unit time) of the prepared ¹⁴⁶Sm source is measured using a highly sensitive and calibrated alpha detector.

  • Alpha Spectrometry Setup: The prepared source is placed in a vacuum chamber at a well-defined distance from a silicon detector.[5][7] The vacuum is necessary to prevent the alpha particles from losing energy through interactions with air molecules.

  • Detector and Electronics: A solid-state silicon detector is commonly used to detect the alpha particles. When an alpha particle strikes the detector, it creates a charge pulse that is proportional to the particle's energy. This pulse is then amplified and processed by a multichannel analyzer to generate an energy spectrum.

  • Calibration: The detector's energy and efficiency are calibrated using a standard source with well-known alpha particle energies and activities, such as Americium-241.[5]

  • Long-term Counting: Due to the long half-life of ¹⁴⁶Sm, the decay rate is very low. Therefore, the source must be counted for an extended period (weeks to months) to accumulate sufficient statistics for a precise activity determination.[5][7]

Visualizations

Experimental Workflow for ¹⁴⁶Sm Half-Life Determination

experimental_workflow cluster_production 1. Production of ¹⁴⁶Sm cluster_separation 2. Radiochemical Separation cluster_quantification 3. Atom Quantification cluster_activity 4. Activity Measurement cluster_calculation 5. Half-Life Calculation prod Irradiation of Tantalum Target (Spallation Neutron Source) diss Target Dissolution prod->diss anion Anion Exchange Chromatography diss->anion lle Liquid-Liquid Extraction anion->lle hplc HPLC Purification lle->hplc idms Isotope Dilution hplc->idms source_prep Alpha Source Preparation (Molecular Plating) hplc->source_prep ms Mass Spectrometry (TIMS/ICP-MS) idms->ms calc T₁/₂ = (ln(2) * N) / A ms->calc Number of Atoms (N) alpha_spec Alpha Spectrometry source_prep->alpha_spec alpha_spec->calc Activity (A)

Caption: A flowchart illustrating the key experimental stages for determining the half-life of this compound.

Alpha Decay Chain of this compound

decay_chain Sm146 ¹⁴⁶Sm (this compound) T₁/₂ = 92.0 ± 2.6 Myr Nd142 ¹⁴²Nd (Neodymium-142) Stable Sm146->Nd142 Alpha Decay alpha α (Alpha Particle)

Caption: The simple and direct alpha decay pathway of this compound to the stable Neodymium-142.

References

The p-Process and the Primordial Abundance of Samarium-146: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of p-process nucleosynthesis with a specific focus on the production and initial abundance of the short-lived radionuclide Samarium-146 (¹⁴⁶Sm) in the early solar system. Understanding the primordial quantity of ¹⁴⁶Sm is crucial for the precise application of the ¹⁴⁶Sm-¹⁴²Nd cosmochronometer, a vital tool for dating early planetary differentiation events. This document synthesizes current astrophysical models, presents key quantitative data from meteoritic studies, and details the sophisticated experimental protocols used to derive these measurements.

Introduction to p-Process Nucleosynthesis

The vast majority of heavy elements in the cosmos are forged through neutron-capture processes, namely the slow (s-process) and rapid (r-process). However, a distinct class of 35 proton-rich, stable isotopes, known as p-nuclei, cannot be synthesized by these mechanisms. Their formation is attributed to the p-process , a series of nuclear reactions that occur in extreme astrophysical environments.

The primary mechanism of the p-process is photodisintegration , where high-energy gamma rays (photons) strip neutrons, protons, or alpha particles from pre-existing s- and r-process seed nuclei. This sequence of (γ,n), (γ,p), and (γ,α) reactions systematically drives nuclides towards the proton-rich side of the valley of beta stability.

Astrophysical Sites of the p-Process

The extreme temperatures (2-3 GK) required for the p-process point to explosive stellar events as the primary sites. Two leading models are:

  • Core-Collapse Supernovae (Type II SNe): In the final stages of a massive star's life, the shockwave from the core collapse heats the oxygen-neon (O/Ne) layers, providing the necessary conditions for the γ-process to occur on pre-existing heavy seed nuclei.[1][2] However, models of core-collapse supernovae often show a significant underproduction of lighter p-nuclei, particularly Molybdenum (Mo) and Ruthenium (Ru) isotopes.[3][4]

  • Type Ia Supernovae (SNe Ia): These events, resulting from the thermonuclear explosion of a white dwarf in a binary system, are also considered significant contributors to the galactic inventory of p-nuclei.[5][6][7][8] Models of Type Ia supernovae have shown the potential to produce both light and heavy p-nuclei, offering a possible solution to the underproduction issue seen in core-collapse supernova models.[5][9]

A third, less dominant, process known as the νp-process (neutrino-p-process) can also contribute to the synthesis of some light p-nuclei in the neutrino-driven winds of core-collapse supernovae.[10][11]

This compound: A p-Process Radionuclide and Cosmochronometer

This compound is a p-only nuclide, meaning it is exclusively produced by the p-process. It undergoes alpha decay to Neodymium-142 (¹⁴²Nd) with a half-life that has been a subject of debate, with values of 103 ± 5 million years and 68 ± 7 million years being proposed.[12][13] Recent studies combining meteoritic data have reinforced the 103 Myr half-life.[14] The ¹⁴⁶Sm-¹⁴²Nd decay system serves as a powerful chronometer for events in the first few hundred million years of the solar system's history. By measuring the isotopic ratio of ¹⁴²Nd/¹⁴⁴Nd in meteorites and their constituent minerals, scientists can infer the initial abundance of ¹⁴⁶Sm at the time of the solar system's formation.

Quantitative Data: Initial Abundance of ¹⁴⁶Sm

The initial abundance of ¹⁴⁶Sm is typically expressed as the ratio to a stable samarium isotope, ¹⁴⁴Sm. This ratio is a critical parameter for the ¹⁴⁶Sm-¹⁴²Nd chronometer. High-precision measurements of meteorites, particularly ancient achondrites, have provided increasingly refined estimates.

Meteorite/Sample TypeInitial ¹⁴⁶Sm/¹⁴⁴Sm RatioHalf-Life Used (Myr)Reference
Erg Chech 0020.00830 ± 0.00032-[14]
Solar System (from EC 002)0.00840 ± 0.00032103[12][14]
General Early Solar System (retracted)0.0094 ± 0.000568[13]
Ibitira and Morristown~0.008-[4]

Experimental Protocols for Sm-Nd Isotopic Analysis

The determination of the initial ¹⁴⁶Sm/¹⁴⁴Sm ratio requires ultra-high precision measurements of samarium and neodymium isotopic compositions in meteoritic samples. This is achieved through a combination of meticulous chemical separation and sophisticated mass spectrometry techniques.

Sample Preparation and Chemical Separation

The primary goal of the chemical separation is to isolate pure Sm and Nd fractions from the meteorite matrix, free from isobaric interferences (elements with isotopes of the same mass).

Protocol for Sm and Nd Separation from Meteorites:

  • Sample Digestion: A powdered meteorite sample is digested using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids, and sometimes perchloric acid (HClO₄), in a clean laboratory environment to minimize contamination.[15]

  • Initial Matrix Element Removal: The digested sample is passed through a primary ion-exchange column (e.g., AG50W-X12 resin) to separate the bulk of the matrix elements from the Rare Earth Elements (REEs).[15]

  • REE Group Separation: The REE fraction is further purified using a second column containing a specialized resin (e.g., TRU-Spec resin) that specifically retains REEs while allowing other remaining matrix elements to be washed away.[12]

  • Sm and Nd Separation: The separation of Sm and Nd from each other is the most critical step. This is typically achieved using a third column with a resin that has a high affinity for REEs and allows for their separation based on subtle differences in their ionic radii (e.g., DGA resin or Ln Resin).[12][15]

    • The sample is loaded onto the column in a specific acid molarity (e.g., 3 M HNO₃ or 0.25 M HCl).

    • A sequence of different acid molarities is then used to selectively elute different REEs. For example, Nd can be eluted before Sm by carefully controlling the acid concentration.[12][15]

  • Purification of Sm and Nd Fractions: The collected Sm and Nd fractions are often passed through the separation columns a second time to ensure high purity.[12]

Mass Spectrometry

Thermal Ionization Mass Spectrometry (TIMS):

TIMS is a highly precise technique for measuring isotope ratios of elements that can be efficiently ionized from a hot filament.

  • Filament Loading: The purified Sm or Nd sample solution is loaded onto a high-purity metal filament, typically made of Rhenium (Re), often in a double or triple filament assembly to enhance ionization.[14]

  • Ionization: The filaments are heated in the mass spectrometer's source chamber, causing the sample to evaporate and ionize.

  • Mass Separation: The resulting ion beam is accelerated and passed through a magnetic field, which separates the ions based on their mass-to-charge ratio.

  • Detection: The separated ion beams are collected simultaneously in multiple Faraday cups, allowing for the precise measurement of isotope ratios.[16]

  • Data Correction: The measured ratios are corrected for instrumental mass fractionation using a known, stable isotope ratio (e.g., ¹⁴⁷Sm/¹⁵²Sm for samarium and ¹⁴⁶Nd/¹⁴⁴Nd for neodymium).[17]

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):

MC-ICP-MS is another powerful technique for high-precision isotope ratio analysis, offering high sample throughput.

  • Sample Introduction: The purified sample solution is introduced as an aerosol into a high-temperature argon plasma (ICP), which efficiently ionizes the sample.[18]

  • Ion Extraction and Focusing: The ions are extracted from the plasma and focused into a beam.

  • Mass Separation and Detection: Similar to TIMS, the ion beam is passed through a magnetic sector to separate the isotopes, which are then detected simultaneously by multiple collectors.[18]

  • Interference Correction: MC-ICP-MS is more susceptible to isobaric interferences from other elements. Therefore, it is crucial to monitor for potential interferences (e.g., ¹⁴²Ce on ¹⁴²Nd and ¹⁴⁴Sm on ¹⁴⁴Nd) and apply corrections to the data.[19]

Visualizations

Signaling Pathways and Logical Relationships

p_process_nucleosynthesis cluster_seeds Seed Nuclei cluster_environment Astrophysical Environment cluster_reactions p-Process Reactions s-process Nuclei s-process Nuclei (γ,n) (γ,n) s-process Nuclei->(γ,n) r-process Nuclei r-process Nuclei r-process Nuclei->(γ,n) High Temperature (2-3 GK) High Temperature (2-3 GK) High Temperature (2-3 GK)->(γ,n) (γ,p) (γ,p) High Temperature (2-3 GK)->(γ,p) (γ,α) (γ,α) High Temperature (2-3 GK)->(γ,α) High Photon Density High Photon Density High Photon Density->(γ,n) High Photon Density->(γ,p) High Photon Density->(γ,α) p-Nuclei (e.g., ¹⁴⁶Sm) p-Nuclei (e.g., ¹⁴⁶Sm) (γ,n)->p-Nuclei (e.g., ¹⁴⁶Sm) (γ,p)->p-Nuclei (e.g., ¹⁴⁶Sm) (γ,α)->p-Nuclei (e.g., ¹⁴⁶Sm)

Caption: p-Process Nucleosynthesis Workflow.

Sm146_Decay_Chain Sm146 ¹⁴⁶Sm Nd142 ¹⁴²Nd (stable) Sm146->Nd142 α decay T₁/₂ = 103 Myr

Caption: ¹⁴⁶Sm to ¹⁴²Nd Decay Chain.

Experimental Workflow

Sm_Nd_Isotope_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry A Meteorite Sample Digestion (HF + HNO₃) B Primary Ion Exchange (Matrix Removal) A->B C REE Group Separation (TRU-Spec Resin) B->C D Sm-Nd Separation (DGA or Ln Resin) C->D E Purified Sm and Nd Fractions D->E F TIMS or MC-ICP-MS Analysis E->F G Isotope Ratio Measurement (¹⁴⁶Sm/¹⁴⁴Sm, ¹⁴²Nd/¹⁴⁴Nd) F->G

Caption: Experimental Workflow for Sm-Nd Isotope Analysis.

Conclusion

The study of p-process nucleosynthesis and the initial abundance of ¹⁴⁶Sm in the early solar system is a dynamic field that bridges astrophysics, nuclear physics, and geochemistry. The precise determination of the primordial ¹⁴⁶Sm/¹⁴⁴Sm ratio, made possible by sophisticated analytical techniques, is fundamental to our understanding of the timelines of planet formation and differentiation. While significant progress has been made, particularly through the analysis of unique meteorites, discrepancies between astrophysical models and observational data persist, highlighting the need for continued research into the nuclear reactions and stellar environments that govern the p-process.

References

Methodological & Application

Application Notes and Protocols for Samarium-Neodymium (Sm-Nd) Dating of Meteorites and Planetary Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in geochemistry, planetary science, and cosmochemistry.

Note for Drug Development Professionals: Samarium-Neodymium (Sm-Nd) dating is a geochronological technique used to determine the age of rocks and meteorites. It does not have a direct application in drug development. However, the underlying principles of isotopic analysis and mass spectrometry are foundational in various analytical techniques used in pharmaceutical research and development.

Introduction to Samarium-Neodymium Dating

Samarium-Neodymium (Sm-Nd) dating is a powerful radiometric dating method used to determine the age of geological materials, including meteorites and planetary samples.[1][2] This technique is based on the alpha decay of the long-lived samarium isotope, ¹⁴⁷Sm, to the stable neodymium isotope, ¹⁴³Nd.[1][3] The half-life of ¹⁴⁷Sm is approximately 106 billion years, making this method particularly suitable for dating ancient materials.[2][4][5]

The Sm-Nd system is a cornerstone of geochemistry and cosmochemistry for several reasons:

  • Robustness: Samarium and Neodymium are rare earth elements (REEs) that are relatively immobile during geological processes such as metamorphism and weathering.[1][6] This resistance to disturbance ensures that the isotopic system often remains closed, leading to reliable age determinations.

  • Versatility: The method can be applied to a wide range of materials, including igneous and metamorphic rocks, as well as various types of meteorites like chondrites and achondrites.[2][4][7]

  • Petrogenetic Tracer: Beyond dating, Nd isotope ratios serve as powerful tracers for understanding the origin and evolution of magmas and the chemical differentiation of planetary bodies.[1][6]

The fundamental principle of Sm-Nd dating relies on the isochron method. By measuring the present-day ratios of ¹⁴³Nd/¹⁴⁴Nd and ¹⁴⁷Sm/¹⁴⁴Nd in multiple minerals or whole-rock samples from the same geological unit, a linear array (isochron) can be plotted. The slope of this isochron is directly proportional to the age of the sample, while the y-intercept reveals the initial ¹⁴³Nd/¹⁴⁴Nd ratio at the time of formation.[1][4] The non-radiogenic and stable isotope ¹⁴⁴Nd is used for normalization.[1][3]

Quantitative Data: Sm-Nd Isochron Ages of Meteorites

The Sm-Nd dating technique has been instrumental in establishing a timeline for the formation and evolution of the solar system. Below is a summary of Sm-Nd isochron ages for several key meteorites.

Meteorite NameMeteorite TypeAge (Ga - Billions of Years)Reference
JuvinasEucrite (Achondrite)4.56 ± 0.08Lugmair (1974)[8]
Angra dos ReisAngrite (Achondrite)4.55 ± 0.04Lugmair and Marti (1977)[8]
Lewis Cliff 86010Angrite (Achondrite)4.553 ± 0.034Lugmair and Galer (1992)[7]
IbitiraEucrite (Achondrite)4.46 ± 0.02Prinzhofer et al. (1992)[9]
MorristownChondrite4.47 ± 0.02Prinzhofer et al. (1992)[9]
AcapulcoPrimitive Achondrite4.60 ± 0.03Prinzhofer et al. (1992)[9]
Martian Meteorites (various)Shergottites, Nakhlites, etc.~0.17 to ~4.5Nyquist et al. (2001a), Borg and Drake (2005)[8]

Experimental Protocols

The following protocols outline the key steps for Sm-Nd isotopic analysis of meteorite and planetary materials. These procedures require ultra-clean laboratory conditions to minimize contamination.[4]

Sample Preparation
  • Sample Selection and Crushing: Select a fresh, unweathered interior portion of the meteorite sample. Crush the sample to a fine powder using a clean agate or alumina mortar and pestle. For mineral isochrons, mineral separation can be performed at this stage using standard techniques (e.g., magnetic separation, heavy liquids).

  • Sample Weighing: Accurately weigh an appropriate amount of the powdered sample (typically 50-200 mg, depending on Sm and Nd concentrations) into a clean Teflon beaker.

  • Isotope Dilution Spiking: Add a precisely calibrated mixed ¹⁴⁹Sm-¹⁵⁰Nd spike solution to the sample powder. The spike allows for the accurate determination of Sm and Nd concentrations via isotope dilution mass spectrometry.[10]

Sample Dissolution
  • Acid Digestion: Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) to the Teflon beaker containing the sample and spike.[4]

  • Heating: Place the sealed beaker on a hotplate at approximately 120-150°C for several days to ensure complete dissolution of all silicate phases.

  • Perchloric Acid Treatment (Optional): After initial digestion, unseal the beaker and add a small amount of perchloric acid (HClO₄) and heat to break down any resistant fluoride precipitates.

  • Conversion to Chloride Form: Evaporate the acid mixture to dryness. Add concentrated hydrochloric acid (HCl) and evaporate again. Repeat this step multiple times to convert the sample into a chloride form, which is suitable for ion exchange chromatography.

  • Final Dissolution: Dissolve the final dried residue in a known volume of dilute HCl or HNO₃.[11]

Chemical Separation of Sm and Nd

The separation of Sm and Nd from the bulk sample matrix and from each other is crucial to avoid isobaric interferences during mass spectrometry (e.g., from Cerium and Samarium on Neodymium isotopes).[12] This is typically achieved through a multi-stage ion exchange chromatography process.[4][13]

  • Primary Column Chromatography (REE Group Separation):

    • Use a cation exchange resin (e.g., Bio-Rad AG50W-X8) to separate the bulk of the major rock-forming elements (e.g., Fe, Mg, Al, Ca) from the Rare Earth Elements (REEs).[14][15]

    • The sample is loaded onto the column, and the matrix elements are eluted with dilute acids (e.g., HCl or HNO₃).

    • The REE fraction, which includes Sm and Nd, is then collected using a stronger acid.

  • Secondary Column Chromatography (Sm and Nd Separation):

    • Use a specialized resin, such as Ln Resin (containing HDEHP) or TODGA extraction resin, to separate the individual REEs from each other.[11][14]

    • The collected REE fraction from the primary column is loaded onto this secondary column.

    • A gradient elution with varying concentrations of acids (e.g., HCl or HNO₃) is used to selectively elute the REEs.[11] The different ionic radii of the REEs cause them to bind to the resin with varying affinities, allowing for their separation.

    • Collect the separate Sm and Nd fractions in clean Teflon beakers.

Mass Spectrometry

The isotopic compositions of the purified Sm and Nd fractions are measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[16][17] TIMS has historically been the benchmark for high-precision Nd isotope measurements.[12][17]

  • Filament Loading (for TIMS):

    • Evaporate the purified Nd and Sm solutions to a small drop.

    • Load the Nd fraction onto a previously outgassed rhenium (Re) or tantalum (Ta) filament assembly, often with a phosphoric acid activator to enhance ionization.

    • Load the Sm fraction onto a separate filament.

  • Isotopic Analysis:

    • Introduce the filament assembly into the mass spectrometer's high-vacuum source chamber.

    • Heat the filaments to a temperature where Sm or Nd ions are efficiently produced.

    • The ion beam is accelerated, focused, and separated by mass in a magnetic field.

    • The intensities of the different isotope beams (e.g., ¹⁴³Nd, ¹⁴⁴Nd, ¹⁴⁵Nd, ¹⁴⁶Nd for Neodymium) are measured simultaneously using multiple Faraday cup collectors.

    • The measured ¹⁴³Nd/¹⁴⁴Nd ratio is corrected for instrumental mass fractionation by normalizing to a constant ¹⁴⁶Nd/¹⁴⁴Nd ratio (0.7219).[15]

    • The ¹⁴⁷Sm/¹⁴⁴Nd ratio is calculated from the measured Sm and Nd isotopic ratios and the known spike composition.

Data Analysis and Age Calculation

  • Isochron Plotting: The measured ¹⁴³Nd/¹⁴⁴Nd and ¹⁴⁷Sm/¹⁴⁴Nd ratios for all the analyzed samples (minerals and/or whole rocks) are plotted on a graph with ¹⁴⁷Sm/¹⁴⁴Nd on the x-axis and ¹⁴³Nd/¹⁴⁴Nd on the y-axis.

  • Age Calculation: A best-fit line (isochron) is regressed through the data points. The age (t) is calculated from the slope (m) of the isochron using the following equation:

    • t = (1/λ) * ln(m + 1)

    • Where λ is the decay constant of ¹⁴⁷Sm (6.54 x 10⁻¹² yr⁻¹).[4][8]

  • Initial Ratio: The y-intercept of the isochron gives the initial ¹⁴³Nd/¹⁴⁴Nd ratio of the meteorite at the time of its formation. This value provides insights into the isotopic composition of the solar nebula.

Visualizations

Experimental Workflow

Sm_Nd_Dating_Workflow cluster_prep Sample Preparation cluster_dissolution Dissolution cluster_separation Chemical Separation cluster_analysis Mass Spectrometry cluster_final Data Processing start Meteorite Sample crushing Crushing & Pulverization start->crushing weighing Weighing crushing->weighing spiking Isotope Spike Addition weighing->spiking digestion Acid Digestion (HF + HNO3) spiking->digestion evaporation Evaporation & Conversion to HCl form digestion->evaporation column1 Primary Column (REE Group Separation) evaporation->column1 column2 Secondary Column (Sm & Nd Separation) column1->column2 mass_spec TIMS or MC-ICP-MS Analysis column2->mass_spec data_acq Measure ¹⁴³Nd/¹⁴⁴Nd & ¹⁴⁷Sm/¹⁴⁴Nd Ratios mass_spec->data_acq isochron Isochron Plotting data_acq->isochron age_calc Age Calculation isochron->age_calc end Final Age & Initial Ratio age_calc->end

Caption: Experimental workflow for Sm-Nd dating of meteorites.

Isochron Principle

Isochron_Principle xaxis ¹⁴⁷Sm / ¹⁴⁴Nd yaxis ¹⁴³Nd / ¹⁴⁴Nd origin 6,0 origin->6,0 0,6 origin->0,6 p1 p2 p3 intercept Initial Ratio (¹⁴³Nd/¹⁴⁴Nd)₀ end_point intercept->end_point Isochron Slope (m) = e^(λt) - 1 Age (t) ∝ Slope

Caption: The Sm-Nd isochron dating principle.

References

High-Precision Isotopic Analysis of Samarium via Thermal Ionization Mass Spectrometry (TIMS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a comprehensive guide for the high-precision measurement of Samarium (Sm) isotopes using Thermal Ionization Mass Spectrometry (TIMS). The protocols outlined are intended for researchers, scientists, and professionals in geochemistry, cosmochemistry, and nuclear material analysis, where accurate and precise isotopic data are critical.

Introduction

Samarium (Sm), a rare-earth element, possesses seven naturally occurring isotopes, with two being long-lived radioisotopes, ¹⁴⁷Sm and ¹⁴⁸Sm.[1] The isotopic composition of Samarium provides valuable insights into a range of scientific disciplines. In geochemistry and cosmochemistry, the ¹⁴⁷Sm-¹⁴³Nd and the short-lived ¹⁴⁶Sm-¹⁴²Nd decay systems are powerful tools for dating geological events and understanding planetary differentiation.[2] Furthermore, Sm isotopes are crucial for investigating nucleosynthetic processes (s-, r-, and p-processes) and tracing the distribution of stellar materials within the early solar system.[2] In the nuclear industry, Sm isotopes, particularly those with large neutron capture cross-sections like ¹⁴⁹Sm, are monitored to assess neutron exposure and for materials provenance.[2][3]

Thermal Ionization Mass Spectrometry (TIMS) is the benchmark technique for achieving the highest precision and accuracy in isotopic ratio measurements of elements with relatively low ionization potentials, including Samarium.[4][5] The methodology involves the chemical separation and purification of Sm from the sample matrix, followed by its thermal ionization on a metallic filament within the mass spectrometer's source, mass separation of the ions, and their subsequent detection.[4][6] This application note details a robust protocol for high-precision Sm isotope analysis by TIMS, from sample preparation to data acquisition and processing.

Experimental Methodology

The overall workflow for high-precision Sm isotope analysis by TIMS can be divided into two main stages: chemical separation and mass spectrometric analysis. A schematic of this workflow is presented below.

Experimental Workflow for Sm Isotope Analysis by TIMS cluster_prep Sample Preparation & Chemical Separation cluster_tims TIMS Analysis cluster_data Data Processing Sample_Digestion Sample Digestion Anion_Exchange Anion Exchange Chromatography (Fe Removal) Sample_Digestion->Anion_Exchange REE_Separation REE Separation (TRU-Spec Resin) Anion_Exchange->REE_Separation Sm_Nd_Separation Sm-Nd Separation (DGA Resin) REE_Separation->Sm_Nd_Separation Sm_Purification Final Sm Purification Sm_Nd_Separation->Sm_Purification Filament_Loading Filament Loading Sm_Purification->Filament_Loading Mass_Spectrometry Mass Spectrometry (TIMS) Filament_Loading->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Mass_Bias_Correction Mass Bias Correction Data_Acquisition->Mass_Bias_Correction Isotope_Ratio_Calculation Isotope Ratio Calculation Mass_Bias_Correction->Isotope_Ratio_Calculation Final_Results Final Isotopic Composition Isotope_Ratio_Calculation->Final_Results

Caption: Overall experimental workflow from sample digestion to final data analysis.

Chemical Separation of Samarium

A rigorous chemical separation is paramount to eliminate isobaric interferences (e.g., from other rare-earth elements like Neodymium and Gadolinium) and matrix effects during TIMS analysis. The following protocol is adapted from established methods for geological and cosmochemical samples.[7][8]

Protocol:

  • Sample Digestion: Accurately weigh the powdered sample material. For silicate-rich samples, perform dissolution using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids in a sealed PTFE vessel.

  • Anion Exchange Chromatography: To remove major matrix elements like iron (Fe), the digested sample is loaded onto an anion exchange resin column.

  • Rare-Earth Element (REE) Separation: The REE fraction is separated from other elements using a liquid-liquid extraction resin, such as TRU-Spec.[7][8] This step isolates the group of rare-earth elements.

  • Sm-Nd Separation: The separation of Sm from its neighboring element Nd is critical. This is achieved using a specific extraction resin like DGA (N,N,N′,N′-tetraoctyl-1,5-diglycoamide).[7] It is crucial to achieve high yields (>70%) during this step to prevent analytical artifacts from mass-independent fractionation due to the nuclear field shift effect.[7][8]

  • Final Sm Purification: A final purification step may be necessary to ensure a clean Sm fraction, free from any remaining interfering elements.

Thermal Ionization Mass Spectrometry (TIMS) Analysis

The purified Sm fraction is analyzed using a TIMS instrument, such as a Thermo Scientific Triton.[7]

Protocol:

  • Filament Preparation and Loading:

    • Samarium samples are loaded onto a pre-cleaned and outgassed single Rhenium (Re) filament.[3][8]

    • To enhance ionization efficiency, an activator can be used. Options include Platinum (Pt) activators or Tantalum oxide (TaO₅).[3][7][8] A small amount of phosphoric acid (H₃PO₄) may also be added during loading.[8]

    • The sample is carefully dried on the filament by passing a small current through it.

  • Mass Spectrometric Measurement:

    • The filament is introduced into the TIMS source, which is then evacuated to a high vacuum (typically below 7 x 10⁻⁸ mbar).[7] A liquid nitrogen cold trap can be used to improve the vacuum.[7]

    • The filament is gradually heated to evaporate and ionize the Samarium atoms.

    • The resulting Sm⁺ ions are accelerated by a high voltage and focused into a beam.

    • The ion beam passes through a magnetic sector where the isotopes are separated based on their mass-to-charge ratio.[4][5]

    • The separated isotope beams are simultaneously collected by an array of Faraday cup detectors.[4][7]

  • Data Acquisition:

    • Data can be acquired using various methods, including static, multi-static, and dynamic procedures.[2][7] Multi-static methods have been shown to improve precision for low-abundance isotopes like ¹⁴⁴Sm.[7]

    • For geological applications, instrumental mass fractionation is typically corrected by normalizing to a stable isotope ratio, such as ¹⁴⁷Sm/¹⁵²Sm.[7]

    • For nuclear applications, a total evaporation method may be employed to determine the isotope composition without mass bias corrections.[7]

Data Presentation

The following tables summarize key parameters and achievable precision for high-precision Sm isotope analysis by TIMS.

Table 1: Typical TIMS Instrument and Measurement Parameters for Sm Isotope Analysis

ParameterValue/SettingReference
Mass SpectrometerThermo Scientific Triton TIMS[7]
Filament TypeSingle Rhenium (Re)[3][8]
Sample Loading1-20 ng Sm (for nuclear applications)[3][8]
160-370 ng Sm (for rock standards)[7]
ActivatorPlatinum (Pt) or Tantalum Oxide (TaO₅)[3][7][8]
DetectorsFaraday cups with 10¹¹ Ω amplifiers[7]
Source Vacuum< 7 x 10⁻⁸ mbar[7]
Data Acquisition ModeStatic, Multi-static, or Dynamic[2][7]
Mass Bias CorrectionNormalization to ¹⁴⁷Sm/¹⁵²Sm (geological)[7]
Total Evaporation (nuclear)[7]

Table 2: Achievable Precision for Sm Isotope Ratios by TIMS

Isotope RatioAchievable Precision (2 SD)NotesReference
¹⁴⁴Sm/¹⁵²Sm13 - 22 ppmUsing multi-static method[7]
¹⁴⁴Sm/¹⁵²Sm20 - 75 ppmVariable precision in cosmochemical studies[7]
General Isotope Ratios<0.05%Typical for TIMS[4]

Signaling Pathways and Logical Relationships

The logical relationship for mass bias correction in geological applications can be visualized as follows:

Mass Bias Correction Logic Measured_Ratios Measured (Raw) Isotope Ratios (e.g., ¹⁴⁴Sm/¹⁵²Sm, ¹⁴⁷Sm/¹⁵²Sm, etc.) Correction_Factor Calculate Mass Fractionation Factor Measured_Ratios->Correction_Factor Corrected_Ratios Corrected (Final) Isotope Ratios Measured_Ratios->Corrected_Ratios True_Ratio True (Accepted) ¹⁴⁷Sm/¹⁵²Sm Ratio True_Ratio->Correction_Factor Correction_Factor->Corrected_Ratios

Caption: Logic for internal normalization to correct for instrumental mass fractionation.

Conclusion

The protocols detailed in this application note provide a robust framework for achieving high-precision measurements of Samarium isotopes using TIMS. Careful attention to the chemical separation procedures to ensure high yields and purity of the Sm fraction is critical for accurate results. The optimization of TIMS parameters, including the choice of activator and data acquisition mode, allows for the attainment of precisions at the parts-per-million level. These high-quality isotopic data are essential for advancing our understanding in fields ranging from the evolution of the solar system to nuclear material safeguards.

References

Unlocking Early Solar System Secrets: Detecting Trace Samarium-146 with Accelerator Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The extinct radionuclide Samarium-146 (¹⁴⁶Sm), with a half-life of approximately 103 million years, serves as a crucial chronometer for dating events in the early solar system, such as planetary formation and differentiation.[1][2] Its decay product, Neodymium-142 (¹⁴²Nd), leaves a distinct isotopic signature in geological samples. Detecting the faint echoes of ¹⁴⁶Sm requires ultra-sensitive analytical techniques capable of measuring infinitesimally small isotopic ratios. Accelerator Mass Spectrometry (AMS) has emerged as the premier method for this purpose, offering unparalleled sensitivity and the ability to distinguish ¹⁴⁶Sm from its stable isobar, ¹⁴⁶Nd, a major analytical challenge.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the detection of trace amounts of ¹⁴⁶Sm using AMS. The information is tailored for researchers in geochemistry, cosmochemistry, and nuclear physics, as well as professionals in fields requiring ultra-trace isotope analysis.

Principle of AMS for ¹⁴⁶Sm Detection

AMS achieves its remarkable sensitivity by accelerating ions to high energies, which allows for the separation of isotopes based on their mass-to-charge ratio with exceptional resolution. A key advantage of AMS in ¹⁴⁶Sm analysis is its ability to effectively separate the ¹⁴⁶Sm ions from the far more abundant ¹⁴⁶Nd isobars, which would otherwise overwhelm the signal in conventional mass spectrometry.[1][2] This is typically accomplished at high-energy AMS facilities, such as the Argonne Tandem Linac Accelerator System (ATLAS), through the use of a gas-filled magnet that differentiates ions based on their atomic number.[3][4]

Applications

The precise measurement of ¹⁴⁶Sm and its decay product ¹⁴²Nd in meteorites and other extraterrestrial materials provides invaluable insights into:

  • Early Solar System Chronology: Establishing a timeline for the formation and evolution of planets and asteroids.[1][2]

  • Planetary Differentiation: Understanding the processes that led to the formation of crusts, mantles, and cores in terrestrial planets.

  • Stellar Nucleosynthesis: Studying the production of heavy elements in stars.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the AMS measurement of this compound.

Table 1: Half-Life Determinations of ¹⁴⁶Sm

Half-Life (Million Years)MethodReference
103 ± 5Alpha Counting & Mass SpectrometryMeissner et al. (1987)[1]
68 ± 7AMSKinoshita et al. (2012)[1]
92.0 ± 2.6Alpha Counting & Mass SpectrometryTalip et al. (2024)[5]

Table 2: Representative ¹⁴⁶Sm/¹⁴⁴Sm Ratios in Early Solar System Materials

Sample TypeInitial ¹⁴⁶Sm/¹⁴⁴Sm RatioReference
Angrites0.0085 ± 0.0007Bouvier et al. (2011)[6]
Eucrites0.0084 ± 0.0005Bouvier et al. (2011)[6]
Erg Chech 002 Meteorite0.00830 ± 0.00032Bouvier et al. (2022)[7]
Solar System Initial (deduced)0.00840 ± 0.00032Bouvier et al. (2022)[7]

Experimental Protocols

The following protocols provide a detailed methodology for the determination of ¹⁴⁶Sm in geological samples using AMS.

Protocol 1: Sample Preparation and Chemical Separation of Samarium

This protocol details the critical steps required to isolate samarium from the sample matrix and, most importantly, to separate it from neodymium.

1. Sample Digestion:

  • Accurately weigh approximately 1-2 grams of the powdered meteorite or rock sample into a clean Teflon beaker.

  • Add a mixed acid solution, typically a combination of hydrofluoric (HF) and nitric acid (HNO₃), to dissolve the silicate matrix.

  • Heat the sample on a hotplate at a controlled temperature (e.g., 120°C) for 48-72 hours until complete dissolution is achieved.

  • Evaporate the acid mixture and treat the residue with aqua regia (a mixture of nitric acid and hydrochloric acid) to remove any remaining organic material and convert all elements to their chloride forms.

2. Ion-Exchange Chromatography for Sm and Nd Separation:

This is a multi-stage process to first isolate the Rare Earth Elements (REEs) and then to separate Sm from Nd.

  • Step 2.1: Bulk REE Separation:

    • Prepare a column with a cation-exchange resin (e.g., AG50W-X8).

    • Load the dissolved sample onto the column.

    • Elute matrix and major elements with dilute hydrochloric acid (HCl).

    • Elute the REE fraction with a stronger concentration of HCl.

  • Step 2.2: Sm and Nd Separation:

    • Prepare a second column with a specialized extraction chromatography resin that has a high affinity for REEs and allows for their separation (e.g., LN Resin or a similar material).

    • Load the collected REE fraction onto this column.

    • Carefully elute the different REEs using varying concentrations of HCl. The elution order is based on the decreasing ionic radius of the lanthanides. Neodymium will elute before samarium.

    • Collect the separate Nd and Sm fractions in clean Teflon vials. The separation must be highly efficient to minimize the ¹⁴⁶Nd interference.

3. Purity Check:

  • Analyze a small aliquot of the samarium fraction using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the complete removal of neodymium. The Nd concentration in the Sm fraction should be below the detection limit of the instrument.

Protocol 2: AMS Target Preparation

The purified samarium fraction must be converted into a solid form suitable for use in the sputter ion source of the AMS system. Samarium oxide (Sm₂O₃) is a common target material.

  • Evaporate the purified samarium solution to dryness in a clean crucible.

  • Calcine the residue in a furnace at a high temperature (e.g., 800-1000°C) to convert the samarium salt into samarium oxide (Sm₂O₃).

  • Mix the resulting Sm₂O₃ powder with a high-purity conductive binder material, such as silver (Ag) or niobium (Nb) powder, to enhance its electrical conductivity and stability in the ion source.

  • Press the mixture into a target holder (cathode) using a hydraulic press. The surface should be smooth and dense to ensure a stable ion beam.

Protocol 3: AMS Measurement of ¹⁴⁶Sm/¹⁴⁷Sm Ratio

The following outlines the general procedure for measuring the ¹⁴⁶Sm/¹⁴⁷Sm isotopic ratio using a high-energy AMS system.

  • 1. Ion Source: Introduce the prepared samarium oxide target into the sputter ion source. A beam of cesium ions (Cs⁺) is used to bombard the target, producing negative samarium oxide ions (SmO⁻).

  • 2. Acceleration: The negative ions are extracted from the source and accelerated to high energies (in the MeV range) in a tandem accelerator.

  • 3. Stripping: Inside the accelerator's terminal, the high-energy ions pass through a thin foil or a gas cell, where they are "stripped" of several electrons, converting them into positive ions with a specific charge state (e.g., Sm²²⁺). This process also breaks up any molecular isobars.

  • 4. Isobar Separation: The high-energy, highly charged positive ions are then passed through a gas-filled magnet. The interaction of the ions with the gas in the magnet causes a separation based on their atomic number (Z), effectively distinguishing ¹⁴⁶Sm from ¹⁴⁶Nd.

  • 5. Isotope Analysis:

    • The rare ¹⁴⁶Sm ions are counted individually in a particle detector (e.g., a silicon surface barrier detector or a gas ionization chamber).

    • The more abundant stable isotope, ¹⁴⁷Sm, is measured in a Faraday cup, either simultaneously or by rapidly switching the magnetic fields.

    • The ratio of ¹⁴⁶Sm counts to the ¹⁴⁷Sm current (or counts if attenuated) is used to determine the ¹⁴⁶Sm/¹⁴⁷Sm ratio in the sample.[1]

  • 6. Data Normalization and Correction: The measured ratios are corrected for background, machine-induced fractionation, and other systematic effects by regularly measuring standard materials with known isotopic compositions.

Visualizations

The following diagrams illustrate the key workflows and relationships in the AMS detection of ¹⁴⁶Sm.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_AMS AMS Measurement Sample Meteorite/Rock Sample Digestion Acid Digestion (HF + HNO₃) Sample->Digestion REE_Separation Bulk REE Separation (Cation Exchange) Digestion->REE_Separation SmNd_Separation Sm/Nd Separation (Extraction Chromatography) REE_Separation->SmNd_Separation Purity_Check Purity Check (ICP-MS) SmNd_Separation->Purity_Check Target_Prep Target Preparation (Sm₂O₃ + Binder) Purity_Check->Target_Prep If Pure Ion_Source Sputter Ion Source (SmO⁻ formation) Target_Prep->Ion_Source Accelerator Tandem Accelerator (MeV Energies) Ion_Source->Accelerator Stripping Gas/Foil Stripping (Positive Ion Formation) Accelerator->Stripping GFM Gas-Filled Magnet (Isobar Separation) Stripping->GFM Detection Particle Detector (¹⁴⁶Sm) Faraday Cup (¹⁴⁷Sm) GFM->Detection Data_Analysis Data Analysis (¹⁴⁶Sm/¹⁴⁷Sm Ratio) Detection->Data_Analysis

Fig. 1: Experimental workflow for ¹⁴⁶Sm detection by AMS.

Isobar_Separation cluster_paths Ion_Beam ¹⁴⁶Smⁿ⁺ & ¹⁴⁶Ndⁿ⁺ Ion Beam GFM Gas-Filled Magnet Ion_Beam->GFM GFM->Sm_Path Different dE/dx GFM->Nd_Path Detector_Sm ¹⁴⁶Sm Detector Sm_Path->Detector_Sm Beam_Stop_Nd ¹⁴⁶Nd Rejected Nd_Path->Beam_Stop_Nd

Fig. 2: Isobar separation using a gas-filled magnet.

Conclusion

The application of Accelerator Mass Spectrometry to the detection of trace amounts of this compound has revolutionized our ability to study the earliest history of the solar system. The extreme sensitivity and selectivity of AMS, particularly its capacity to overcome the challenge of isobaric interference from ¹⁴⁶Nd, allows for the precise measurement of ¹⁴⁶Sm/¹⁴⁷Sm ratios in precious extraterrestrial samples. The protocols outlined in these notes provide a framework for researchers to successfully employ this powerful technique. As AMS technology continues to advance, we can anticipate even greater precision and the potential to analyze even smaller samples, further refining our understanding of the cosmos.

References

Application Note & Protocol: Radiochemical Separation of Samarium (Sm) from Neodymium (Nd) for Isotopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Samarium-Neodymium (Sm-Nd) radiometric dating system is a cornerstone of isotope geochemistry, used to determine the age of rocks and meteorites and to trace geological processes.[1][2][3] The method is based on the alpha decay of ¹⁴⁷Sm to ¹⁴³Nd, which has a very long half-life of approximately 106 billion years.[2][3] Accurate age determination requires precise measurement of the isotopic ratios of Sm and Nd, particularly the ¹⁴³Nd/¹⁴⁴Nd and ¹⁴⁷Sm/¹⁴⁴Nd ratios, using techniques like Thermal Ionization Mass Spectrometry (TIMS) or Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1][2][4]

A critical prerequisite for accurate isotopic analysis is the effective chemical separation of Sm and Nd from each other and from other interfering elements present in the sample matrix.[4] The chemical similarity of rare earth elements (REEs) makes this separation challenging.[5][6] This document provides detailed protocols for the radiochemical separation of Sm and Nd using established ion exchange and extraction chromatography techniques.

General Sample Preparation: Digestion

Prior to chromatographic separation, the solid sample (e.g., silicate rock) must be completely dissolved. This process is typically carried out in a clean laboratory environment to minimize contamination.[1]

Protocol 1.1: Acid Digestion of Silicate Rock Samples

  • Sample Preparation: Weigh approximately 100-200 mg of powdered rock sample into a clean Teflon beaker or high-pressure dissolution vessel.[7]

  • Spiking: Add a calibrated isotopic tracer solution (e.g., a mixed ¹⁴⁹Sm-¹⁵⁰Nd or ¹⁴⁷Sm-¹⁵⁰Nd spike) to the sample powder for isotope dilution analysis, which allows for the precise determination of Sm and Nd concentrations.[1][7][8]

  • Acid Digestion: Add a mixture of high-purity hydrofluoric (HF) and nitric acid (HNO₃) to the vessel.[1][7][8] For enhanced digestion, perchloric acid (HClO₄) may also be used.[8]

  • Heating: Seal the vessel and heat in an oven at approximately 180°C for several days (e.g., seven days) to ensure complete dissolution.[7]

  • Conversion to Chlorides/Nitrates: After cooling, open the vessel in a fume hood and evaporate the acid mixture to dryness on a hot plate. To convert the sample from fluorides to a more soluble form, add 6M hydrochloric acid (HCl) or concentrated HNO₃ and evaporate to dryness again.[7][8] This step should be repeated multiple times.

  • Final Dissolution: Dissolve the final residue in the appropriate acid for the first chromatographic separation step (e.g., 2.5 M HCl or 3 M HNO₃).[8][9]

Separation Methodologies

The most common and effective methods for separating Sm and Nd involve multi-step ion exchange and extraction chromatography.[4] The general workflow involves a primary column to separate the bulk REEs from major matrix elements, followed by a secondary column to separate Nd and Sm from each other and other REEs.

G cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_waste1 cluster_waste2 cluster_analysis Isotopic Analysis Sample Rock/Mineral Sample Spike Add Isotopic Spike Sample->Spike Digest Acid Digestion (HF+HNO₃) Spike->Digest Residue Final Residue in HCl/HNO₃ Digest->Residue Col1 Primary Column (e.g., AG50W-X8, TRU Resin) Residue->Col1 Load Sample Col2 Secondary Column (e.g., Ln Resin, DGA Resin) Col1->Col2 Collect & Load REE Fraction Waste1 Matrix Elements (Fe, Mg, Al, Ca, etc.) Col1->Waste1 Elute Waste2 Other REEs (La, Ce, Pr, Gd, etc.) Col2->Waste2 Elute Nd_Frac Nd Fraction Col2->Nd_Frac Collect Nd Sm_Frac Sm Fraction Col2->Sm_Frac Collect Sm MS TIMS / MC-ICP-MS Nd_Frac->MS Sm_Frac->MS

Caption: General workflow for Sm-Nd separation and isotopic analysis.
Method A: Two-Stage Cation Exchange & Extraction Chromatography

This classic and widely used method combines a cation exchange resin for bulk REE separation with an extraction chromatography resin for the fine separation of Sm and Nd.[10]

Protocol 2.1.1: Primary REE Group Separation using AG50W-X8 Resin

This step separates the REE group from the major rock-forming elements.[4][8]

  • Column Preparation: Prepare a column with AG50W-X8 cation exchange resin (e.g., 200-400 mesh). Pre-condition the resin by washing with 6 M HCl followed by 2.5 M HCl.[8][11]

  • Sample Loading: Load the dissolved sample (in 2.5 M HCl) onto the column.

  • Matrix Elution: Elute the majority of matrix elements (e.g., Fe, Al, Mg) by washing the column with 2.5 M HCl and then 5 M HCl.[8]

  • REE Collection: Elute the entire REE fraction with 6 M HCl.[10]

  • Evaporation: Collect the REE fraction and evaporate it to dryness. Re-dissolve the residue in the appropriate acid for the next separation step (e.g., 0.18 M HCl for Ln Resin).[10]

Protocol 2.1.2: Sm and Nd Separation using Ln Resin

Ln Resin contains di(2-ethylhexyl) orthophosphoric acid (HDEHP), which is highly effective for separating individual REEs.[4][12]

  • Column Preparation: Prepare a column with Ln Resin (e.g., 50-100 µm). Pre-condition the column by washing with the starting eluent (e.g., 0.18 M or 0.25 M HCl).[10][13]

  • Sample Loading: Load the concentrated REE fraction (dissolved in 0.18 M or 0.25 M HCl) onto the column.

  • Elution of Lighter REEs: Elute and discard the lighter REEs (La, Ce, Pr) with an initial volume of the same starting acid.[10][13]

  • Nd Collection: Collect the Nd fraction by eluting with a specific volume of a slightly stronger acid (e.g., 0.3 M HCl).[10]

  • Intermediate Elution: Discard a small volume of eluent between the Nd and Sm fractions.[10]

  • Sm Collection: Collect the Sm fraction by eluting with a stronger acid (e.g., 0.4 M or 0.5 M HCl).[9][10]

  • Final Preparation: Evaporate the collected Nd and Sm fractions separately to dryness and prepare for mass spectrometric analysis.[8]

Method B: Single-Step Separation using TODGA or DGA Resin

Recent advancements have led to the development of single-column separation methods using resins like TODGA (N,N,N’,N’-tetra-n-octyldiglycolamide) or DGA (diglycolamide), which can significantly reduce separation time and procedural blanks.[14][15][16]

G cluster_elution Elution Sequence Sample Sample Solution in 3M HNO₃ Column TODGA/DGA Resin Column Sample->Column Elute1 Elute Matrix Elements (3M HNO₃) Column->Elute1 Elute2 Elute Ca (11M HNO₃) Column->Elute2 Elute3 Elute La, Ce, Pr (2.5M HCl) Column->Elute3 Elute4 Collect Nd (2M HCl) Column->Elute4 Elute5 Collect Sm (0.5M HCl) Column->Elute5 Waste Waste Fractions Elute1->Waste Elute2->Waste Elute3->Waste Analysis Mass Spectrometry Elute4->Analysis Elute5->Analysis

Caption: Elution workflow for a single-column TODGA/DGA separation method.

Protocol 2.2.1: Sm and Nd Separation using TODGA Resin

This protocol is adapted from a method designed for small geological samples and provides excellent separation of Nd from Ce, Pr, and Sm.[9]

  • Column Preparation: Use a pre-packed column containing ~1 mL of TODGA extraction resin. Pre-clean the column with ultrapure water and 0.05 M HCl, then equilibrate with 3 M HNO₃.[9]

  • Sample Loading: Load the sample, which has been dissolved and converted to a 3 M HNO₃ medium.[9]

  • Matrix Elution: Elute matrix elements (Fe, Mg, Al, etc.) and other interfering elements with 10 mL of 3 M HNO₃.[9]

  • Further Elution: Further elute interfering elements like Ca with 10 mL of 11 M HNO₃, followed by La, Ce, and Pr with 15 mL of 2.5 M HCl.[9]

  • Nd Collection: Collect the purified Nd fraction using 6 mL of 2 M HCl.[9]

  • Sm Collection: Finally, elute and collect the Sm fraction using 5 mL of 0.5 M HCl.[9]

  • Final Preparation: Evaporate the collected fractions to dryness for isotopic analysis.

Quantitative Data Summary

The choice of separation method depends on the sample size, required precision, and available laboratory equipment. The following tables summarize key quantitative parameters for the described methods.

Table 1: Comparison of Chromatographic Resins and Eluents

MethodResin TypePrimary Eluent(s)Eluent for Nd CollectionEluent for Sm CollectionReference
Method A AG50W-X8 + Ln Resin2.5M & 6M HCl (AG50W) 0.18M HCl (Ln)0.3 M HCl0.4 M HCl[10]
Method B TODGA Resin3M HNO₃, 11M HNO₃, 2.5M HCl2.0 M HCl0.5 M HCl[9]
Alternate DGA Resin2M HCl2 M HCl (after LREE elution)1 M HCl (in separate run)[12]
Alternate Anion Exchange (AG1-X4)0.06 M HNO₃ in 85% Methanol0.1 M HNO₃0.06 M HNO₃ in 85% Methanol[17]

Table 2: Performance Characteristics of Separation Methods

Method FeatureSingle-Step (TODGA)Two-Step (Ln Resin)Notes
Separation Time 3-4 hours[14]> 8 hoursSingle-step methods are significantly faster.
Recovery Yield (Nd) > 90%[16]> 98%[11]Both methods provide high recovery.
Recovery Yield (Sm) > 95%[16]High, typically >95%Both methods provide high recovery.
Procedural Blank (Nd) < 10 pg[16]< 20 pg[7]Single-column methods generally result in lower blanks.
Procedural Blank (Sm) < 5 pg[16]< 20 pg[7]Lower blanks are crucial for small samples.
Suitability Micro-samples (1-3 mg)[14][15]Larger samplesThe single-step method is ideal for precious or small samples.

Conclusion

The successful radiochemical separation of Samarium from Neodymium is a critical step for obtaining high-precision isotopic data for geochronological and other scientific applications. The traditional two-stage method using cation exchange followed by extraction chromatography with Ln Resin is robust and well-established.[10] However, modern single-column methods using DGA or TODGA resins offer significant advantages in terms of speed and lower procedural blanks, making them particularly suitable for the analysis of very small or precious samples.[14][16] The choice of protocol should be guided by the specific analytical requirements, sample characteristics, and laboratory capabilities. All procedures must be conducted under ultra-clean conditions to prevent contamination.[1]

References

Application Notes and Protocols: Dating Early Silicate Differentiation with the 146Sm-142Nd Chronometer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 146-Samarium (146Sm) to 142-Neodymium (142Nd) short-lived chronometer is a powerful tool for tracing and timing the silicate differentiation events that occurred within the first few hundred million years of our solar system's history. The Earth and other planetary bodies underwent significant evolution during this early period, including the segregation of a metallic core from a silicate mantle and the subsequent differentiation of the mantle into chemically distinct reservoirs. The 146Sm-142Nd system is uniquely suited to investigate these early processes due to the short half-life of 146Sm. This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers utilizing this chronometer.

Principles of the 146Sm-142Nd Chronometer

The 146Sm-142Nd chronometer is based on the alpha decay of 146Sm to 142Nd with a half-life of 103 million years. In planetary bodies, samarium (Sm) and neodymium (Nd) are both lithophile elements, meaning they preferentially partition into the silicate mantle during core formation. However, during mantle melting, Sm and Nd behave differently. Nd is more incompatible than Sm, meaning it is preferentially enriched in the melt phase (crust) relative to the residual solid (mantle). This fractionation of Sm from Nd leads to reservoirs with different Sm/Nd ratios.

The initial abundance of 146Sm in the early solar system was relatively low, but its decay produced variations in the abundance of 142Nd in different planetary reservoirs. By measuring high-precision 142Nd/144Nd ratios in geological samples and comparing them to a chondritic uniform reservoir (CHUR), which represents the bulk composition of the early solar system, scientists can identify positive or negative anomalies in 142Nd. These anomalies, denoted as µ142Nd, are measured in parts per million (ppm) deviation from the modern terrestrial standard.

A positive µ142Nd anomaly indicates that the source reservoir had a higher Sm/Nd ratio than chondrites, characteristic of a depleted mantle that has experienced melt extraction. Conversely, a negative µ142Nd anomaly suggests a source with a lower Sm/Nd ratio, typical of an enriched reservoir like the continental crust. The magnitude of these anomalies can be used to model the timing of the differentiation event that created these reservoirs.

Applications

The 146Sm-142Nd chronometer has been instrumental in addressing fundamental questions about the early evolution of the Earth, Moon, and Mars. Key applications include:

  • Timing of Core Formation: Constraining the timing of core formation by examining its effect on the Sm/Nd ratio of the primitive mantle.

  • Early Mantle Differentiation: Dating the formation of the earliest crust and the complementary depleted mantle reservoirs.

  • Lunar Magma Ocean Solidification: Investigating the timeline of crystallization of the lunar magma ocean and the formation of the lunar crust and mantle.

  • Martian Crust and Mantle Evolution: Determining the age of early Martian crustal formation and mantle differentiation.

  • Meteorite Parent Body Differentiation: Studying the timing of melting and crystallization on asteroids and other meteorite parent bodies.

Data Presentation

Summarizing quantitative data from 146Sm-142Nd studies in a structured format is crucial for comparison and interpretation. The following tables provide examples of how to present such data.

Table 1: 146Sm-142Nd Systematics in Terrestrial and Extraterrestrial Samples

Sample TypeSample ID147Sm/144Ndε143Ndµ142Nd (vs. Modern Terrestrial Standard)Reference
Isua Supracrustal Belt, GreenlandISB-10.1966+2.5+10.2 ± 2.1(Fictional Example)
Nuvvuagittuq Greenstone Belt, CanadaNGB-10.1950+1.8+7.5 ± 1.9(Fictional Example)
Lunar Ferroan AnorthositeFAN-10.1890-1.5-25.3 ± 3.0(Fictional Example)
Martian Meteorite (Shergottite)NWA 70340.2500+45+30.1 ± 2.5(Fictional Example)
Carbonaceous ChondriteAllende0.196700 ± 1.5(Fictional Example)

Table 2: Model Ages for Early Silicate Differentiation Events

Planetary BodyDifferentiation EventModel Age (Millions of years after Solar System formation)Reference
EarthFirst Crust Formation30 - 100(Fictional Example)
MoonMagma Ocean Solidification50 - 150(Fictional Example)
MarsMantle Differentiation20 - 80(Fictional Example)

Experimental Protocols

The following is a generalized protocol for the analysis of 142Nd/144Nd ratios in geological samples. It is a synthesis of common laboratory practices and should be adapted to specific sample types and laboratory conditions.

1. Sample Preparation

  • Crushing and Pulverization: Rock samples are crushed into small chips using a jaw crusher and then powdered to a fine grain size (<200 mesh) in an agate mill to ensure homogeneity.

  • Powder Digestion: A precisely weighed amount of the rock powder (typically 100-500 mg) is digested in a mixture of concentrated hydrofluoric (HF) and nitric (HNO3) acids in a clean, closed Teflon beaker on a hotplate at ~120°C for several days. This process is repeated until complete dissolution is achieved. The sample is then evaporated to dryness and redissolved in HCl.

2. Chemical Separation of Sm and Nd

  • Cation Exchange Chromatography: A multi-step ion exchange chromatography procedure is employed to separate Sm and Nd from the bulk rock matrix and from each other.

    • Step 1 (Primary Column): The dissolved sample is loaded onto a large-volume cation exchange column (e.g., Dowex AG50W-X8 resin). The bulk of the major elements are eluted, while the rare earth elements (REEs), including Sm and Nd, are retained. The REE fraction is then eluted with a stronger acid.

    • Step 2 (Secondary Column): The collected REE fraction is further purified and separated into light REEs (LREEs), middle REEs (MREEs), and heavy REEs (HREEs) on a smaller cation exchange column using a different acid molarity.

    • Step 3 (Tertiary Column): The Nd- and Sm-rich fractions are collected separately and passed through a final set of columns packed with a specialized resin (e.g., Eichrom LN-Spec resin) to achieve high-purity Sm and Nd separates. This step is critical to remove isobaric interferences, particularly from other Sm isotopes on 142Nd.

3. Mass Spectrometry

  • Instrumentation: High-precision Nd isotopic analysis is performed on a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS). MC-ICP-MS is often preferred for its high sample throughput and precision.

  • Sample Loading: The purified Nd fraction is loaded onto a pre-cleaned rhenium filament for TIMS analysis or introduced into the plasma source of the MC-ICP-MS via a nebulizer.

  • Data Acquisition: The ion beams of the different Nd isotopes (e.g., 142Nd, 143Nd, 144Nd, 145Nd, 146Nd) are simultaneously measured in multiple Faraday cups. A static data collection routine is typically used, with multiple cycles and blocks of measurements to improve statistical precision.

  • Interference Correction: Instrumental mass fractionation is corrected by normalizing to a constant 146Nd/144Nd ratio. Any potential isobaric interference from 142Ce and 144Sm on 142Nd and 144Nd, respectively, must be carefully monitored and corrected for.

4. Data Analysis

  • Calculation of µ142Nd: The measured 142Nd/144Nd ratio of the sample is compared to the 142Nd/144Nd ratio of a well-characterized terrestrial standard (e.g., JNdi-1). The deviation is expressed in parts per million (ppm) as µ142Nd:

    µ142Nd = [ (142Nd/144Ndsample) / (142Nd/144Ndstandard) - 1 ] x 10^6

  • Model Age Calculation: The µ142Nd value, along with the measured 147Sm/144Nd ratio of the sample, can be used to calculate a model age for the differentiation event. This calculation involves complex modeling that considers the initial 146Sm/144Sm ratio of the solar system and the partitioning behavior of Sm and Nd during melting.

Mandatory Visualizations

G cluster_decay 146Sm Alpha Decay 146Sm 146Sm 142Nd 142Nd 146Sm->142Nd t1/2 = 103 Myr 4He α (4He) 146Sm->4He

Figure 1: 146Sm to 142Nd decay scheme.

G cluster_workflow Experimental Workflow start Rock Sample powder Crushing & Pulverization start->powder digest Acid Digestion powder->digest separation Ion Exchange Chromatography (Sm & Nd Separation) digest->separation mass_spec MC-ICP-MS Analysis (Nd Isotope Ratios) separation->mass_spec data_analysis Data Analysis (µ142Nd Calculation) mass_spec->data_analysis end Model Age data_analysis->end

Figure 2: Experimental workflow for 142Nd analysis.

G cluster_logic Logical Framework for Interpreting 142Nd Anomalies Early_Solar_System Undifferentiated Silicate Reservoir (Chondritic Sm/Nd, µ142Nd = 0) Differentiation Silicate Differentiation (e.g., Mantle Melting) Early_Solar_System->Differentiation Depleted_Mantle Depleted Mantle (High Sm/Nd → Positive µ142Nd) Differentiation->Depleted_Mantle Enriched_Crust Enriched Crust (Low Sm/Nd → Negative µ142Nd) Differentiation->Enriched_Crust

Figure 3: Interpreting 142Nd anomalies.

Application of Samarium-146 in Dating Lunar Samples and Martian Meteorites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The ¹⁴⁶Sm-¹⁴²Nd short-lived chronometer is a powerful tool for dating early solar system events, particularly the formation and differentiation of planetary bodies. Samarium-146 (¹⁴⁶Sm) decays to Neodymium-142 (¹⁴²Nd) with a half-life of approximately 92 million years.[1][2][3] This relatively short half-life makes it ideal for dating events that occurred within the first few hundred million years of solar system history, such as the crystallization of lunar magma oceans and the differentiation of Mars.[1][4][5] This document provides detailed application notes and protocols for the use of the ¹⁴⁶Sm-¹⁴²Nd dating method on lunar samples and Martian meteorites.

The dating method relies on the analysis of the isotopic composition of samarium and neodymium in different mineral phases of a rock. By measuring the ¹⁴²Nd/¹⁴⁴Nd and ¹⁴⁶Sm/¹⁴⁴Sm (or more commonly, using the long-lived ¹⁴⁷Sm-¹⁴³Nd system to constrain the Sm/Nd ratio) in multiple minerals and the whole rock, an isochron can be constructed. The slope of this isochron is proportional to the initial ¹⁴⁶Sm/¹⁴⁴Sm ratio at the time of crystallization, which can then be used to calculate the age of the sample.

Key Isotopic System Parameters

A summary of the key isotopes and their properties relevant to ¹⁴⁶Sm-¹⁴²Nd dating is provided in the table below. The half-life of ¹⁴⁶Sm has been a subject of debate, with older values around 68 Ma and 103 Ma. However, a recent high-precision measurement has established a value of 92 ± 2.6 million years, which is gaining acceptance in the scientific community.[1][2][3]

ParameterValueReference
Parent Isotope¹⁴⁶Sm
Daughter Isotope¹⁴²Nd
Half-life of ¹⁴⁶Sm (T₁/₂)92 ± 2.6 Million years[1][2][3]
Decay Constant of ¹⁴⁶Sm (λ)~7.53 x 10⁻⁹ yr⁻¹Calculated
Stable Normalizing Isotope¹⁴⁴Nd
Companion Long-Lived System¹⁴⁷Sm → ¹⁴³Nd
Half-life of ¹⁴⁷Sm (T₁/₂)106 Billion years

Applications in Lunar and Martian Geochronology

The ¹⁴⁶Sm-¹⁴²Nd chronometer has been instrumental in understanding the early histories of the Moon and Mars.

  • Lunar Samples: This method has been applied to various lunar rocks, including those from the Apollo missions and lunar meteorites, to determine the timing of lunar magma ocean crystallization and the formation of the lunar crust.[6][7][8] For example, studies of lunar norite 77215 have provided ages for the lunar crust formation.[7][8]

  • Martian Meteorites: Analysis of Martian meteorites, such as the shergottites, nakhlites, and chassignites, using the ¹⁴⁶Sm-¹⁴²Nd system has provided crucial constraints on the timing of Martian mantle differentiation and crust formation.[9][10] For instance, the study of the meteorite ALH84001 has indicated very early crystallization.[9]

Data Presentation

The following tables summarize representative data from the application of Sm-Nd dating to lunar and Martian samples.

Table 1: Sm-Nd Isochron Data for Lunar Norite 77215

Sample / Mineral¹⁴⁷Sm/¹⁴⁴Nd¹⁴³Nd/¹⁴⁴Nd¹⁴²Nd/¹⁴⁴Nd (ε¹⁴²Nd)Age (Ma)Reference
Whole Rock0.20850.512835-4283 ± 23 (¹⁴⁷Sm-¹⁴³Nd)[7][8]
Plagioclase0.11320.511012--[7][8]
Pyroxene0.24510.513689--[7][8]
Initial ¹⁴⁶Sm/¹⁴⁴Sm---0.00193 ± 0.00092[7][8]
Calculated ¹⁴⁶Sm-¹⁴²Nd Age---4348 - 4413[7][8]

Note: The calculated ¹⁴⁶Sm-¹⁴²Nd age range for lunar norite 77215 depends on the half-life and initial solar system ¹⁴⁶Sm/¹⁴⁴Sm ratio used in the calculation.[7][8]

Table 2: Sm-Nd Isochron Ages for Selected Martian Meteorites

MeteoriteType¹⁴⁷Sm-¹⁴³Nd Age (Ma)¹⁴⁶Sm-¹⁴²Nd Age InformationReference
ALH84001Orthopyroxenite>4400Indicates primary crystallization prior to 4.4 Ga[9]
TissintShergottite616 ± 67Oldest shergottite dated[10]
NWA 7034Polymict Breccia~2000Igneous or impact-melt age[10]

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in ¹⁴⁶Sm-¹⁴²Nd dating of lunar and Martian samples.

Sample Preparation and Dissolution
  • Sample Selection and Crushing: Select fresh, unweathered interior chips of the meteorite or lunar rock. Crush the sample to a fine powder (<100 mesh) using a clean agate mortar and pestle.

  • Aliquoting and Spiking: Weigh an appropriate amount of the powdered sample (typically 50-100 mg) into a clean Teflon beaker. Add a calibrated mixed ¹⁴⁹Sm-¹⁵⁰Nd isotopic tracer ("spike") solution to the sample for isotope dilution analysis.

  • Acid Digestion: Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids to the beaker.[11][12] Place the sealed beaker on a hotplate at approximately 120°C for several days to ensure complete dissolution.[12]

  • Evaporation and Conversion to Chloride Form: After cooling, open the beaker and evaporate the acid mixture to dryness. Add concentrated hydrochloric acid (HCl) and evaporate to dryness again. Repeat this step to convert the sample fluorides to chlorides.[12] Finally, dissolve the residue in a known volume of dilute HCl (e.g., 2.5 M HCl).[13]

Chemical Separation of Sm and Nd

A multi-step chromatographic procedure is required to separate Sm and Nd from the rock matrix and from each other to avoid isobaric interferences during mass spectrometric analysis.[13][14][15][16]

Step 1: Separation of Rare Earth Elements (REEs) from the Matrix

  • Column Preparation: Prepare a cation exchange column (e.g., with AG50W-X12 resin).[13] Pre-condition the resin with dilute HCl.

  • Sample Loading: Load the dissolved sample solution onto the column.

  • Matrix Elution: Elute the major rock-forming elements (e.g., Fe, Mg, Al) with dilute HCl.[13][14]

  • REE Elution: Elute the REE fraction with a stronger concentration of HCl (e.g., 6 M HCl).[13]

Step 2: Separation of Sm and Nd from Other REEs

  • Column Preparation: Prepare a column with a specialized extraction resin that separates individual REEs (e.g., Ln Resin or TRU-Spec resin).[14][16]

  • Sample Loading: Evaporate the collected REE fraction to dryness and redissolve in a small volume of dilute acid (e.g., 0.25 M HCl).[13] Load this solution onto the column.

  • Elution of Other REEs: Elute other light REEs (LREEs) such as La, Ce, and Pr using a specific concentration of acid.[13]

  • Nd Elution: Elute the Nd fraction using a slightly different acid concentration or a different eluent.[13]

  • Sm Elution: Finally, elute the Sm fraction with another change in acid concentration.[13]

A detailed, multi-step chemical separation protocol is outlined in the diagram below.

Mass Spectrometric Analysis

The isotopic compositions of the purified Sm and Nd fractions are measured using a high-precision thermal ionization mass spectrometer (TIMS) or a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).[17][18][19][20][21]

  • Filament Loading (for TIMS): Load a small amount of the purified Nd and Sm solutions onto separate outgassed rhenium (Re) filaments. A triple-filament assembly can also be used for Nd analysis.

  • Mass Spectrometry: Introduce the filaments into the mass spectrometer. The sample is heated to cause thermal ionization. The resulting ion beams are accelerated and separated by mass in a magnetic field, and the intensities of the different isotope beams are measured simultaneously using multiple Faraday cup detectors.

  • Data Acquisition: Measure the isotopic ratios of interest (e.g., ¹⁴²Nd/¹⁴⁴Nd, ¹⁴³Nd/¹⁴⁴Nd, ¹⁴⁷Sm/¹⁴⁴Nd). Data is typically collected in blocks of multiple cycles to improve statistical precision.

  • Corrections: Correct the measured ratios for mass fractionation using a stable isotope ratio (e.g., ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219). Also correct for any isobaric interferences (e.g., from other REEs or oxides) and for the contribution of the isotopic spike.

Comparison of TIMS and MC-ICP-MS for ¹⁴²Nd/¹⁴⁴Nd Analysis

FeatureThermal Ionization Mass Spectrometry (TIMS)Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
Ionization Source Thermal ionization from a hot filamentInductively coupled argon plasma
Precision Generally higher precision for Nd isotopes (2-6 ppm for ¹⁴²Nd/¹⁴⁴Nd)[17]Slightly lower precision due to plasma instability[18]
Sample Throughput LowerHigher
Sample Preparation More rigorous chemical separation required to avoid matrix effectsMore tolerant of some matrix elements, but separation is still crucial for high precision[17]
Interferences Fewer isobaric interferencesPotential for more isobaric and polyatomic interferences (e.g., from oxides)
Overall Suitability Considered the benchmark for high-precision ¹⁴²Nd measurements[17]A powerful alternative, especially for large sample sets and when combined with laser ablation

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis Isotopic Analysis Sample Lunar/Martian Sample Crushing Crushing to Powder Sample->Crushing Spiking Spiking with ¹⁴⁹Sm-¹⁵⁰Nd Tracer Crushing->Spiking Dissolution Acid Digestion (HF+HNO₃) Spiking->Dissolution CationExchange Cation Exchange Chromatography (REEs from Matrix) Dissolution->CationExchange ExtractionChromo Extraction Chromatography (Sm and Nd Separation) CationExchange->ExtractionChromo NdFraction Purified Nd Fraction ExtractionChromo->NdFraction SmFraction Purified Sm Fraction ExtractionChromo->SmFraction MassSpec Mass Spectrometry (TIMS or MC-ICP-MS) NdFraction->MassSpec SmFraction->MassSpec DataProcessing Data Processing and Isochron Plotting MassSpec->DataProcessing AgeCalculation Age Calculation DataProcessing->AgeCalculation

// Nodes for axes Y_Axis [label="¹⁴²Nd / ¹⁴⁴Nd", pos="0,3!"]; X_Axis [label="¹⁴⁶Sm / ¹⁴⁴Nd", pos="4,0!"]; Origin [shape=point, pos="0.5,0.5!"];

// Data points node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="", width=0.1, height=0.1]; P1 [pos="1,1!"]; P2 [pos="2,1.5!"]; P3 [pos="3,2!"]; P4 [pos="4,2.5!"];

// Isochron line edge [arrowhead=normal, color="#EA4335"]; Initial_Ratio [shape=point, pos="0.5,0.75!", label=""]; Final_Point [shape=point, pos="4.5,2.75!", label=""]; Initial_Ratio -> Final_Point [label=" Isochron\n Slope ∝ (e^λt - 1)", fontcolor="#202124", fontsize=8];

// Labels node [shape=plaintext, fontcolor="#202124"]; Initial_Label [label="(¹⁴²Nd/¹⁴⁴Nd) initial", pos="0.5,0.6!", fontsize=8]; Data_Label [label="Mineral/Whole Rock Data", pos="2.5,1!", fontsize=8];

// Connections edge [arrowhead=none, style=dashed, color="#5F6368"]; Origin -> Y_Axis; Origin -> X_Axis; } .dot Principle of ¹⁴⁶Sm-¹⁴²Nd isochron dating.

References

Isochron dating using the 146Sm-142Nd system in chondritic meteorites.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Isochron Dating using the ¹⁴⁶Sm-¹⁴²Nd System in Chondritic Meteorites

Introduction

The ¹⁴⁶Sm-¹⁴²Nd isotopic system is a powerful short-lived chronometer for dating events that occurred in the first few hundred million years of our Solar System's history.[1][2][3] Samarium-146 (¹⁴⁶Sm) is an extinct p-process nuclide that decays to Neodymium-142 (¹⁴²Nd) via alpha decay.[4][5][6] Its half-life, while still subject to some debate, is on the order of tens of millions of years, making it ideal for resolving the timing of early planetary formation and differentiation processes.[7][8][9][10]

Chondritic meteorites are primitive, undifferentiated remnants from the early Solar System and are considered the building blocks of terrestrial planets.[1][3][11] Analyzing the Sm-Nd isotopic compositions of their constituent minerals or whole-rock samples allows scientists to determine their crystallization ages and the initial abundance of ¹⁴⁶Sm at the time of their formation. This application note provides a detailed overview of the principles, experimental protocols, and data analysis involved in ¹⁴⁶Sm-¹⁴²Nd isochron dating of chondritic meteorites.

Principle of the Method

The ¹⁴⁶Sm-¹⁴²Nd dating method relies on the alpha decay of ¹⁴⁶Sm to ¹⁴²Nd. Because ¹⁴⁶Sm is now extinct, all the ¹⁴⁶Sm initially present in a meteorite sample at the time of its formation (T=0) has decayed into ¹⁴²Nd. The amount of this "radiogenic" ¹⁴²Nd, denoted as ¹⁴²Nd*, is proportional to the initial amount of ¹⁴⁶Sm.

The relationship is described by the isochron equation:

(¹⁴²Nd / ¹⁴⁴Nd)present = (¹⁴²Nd / ¹⁴⁴Nd)initial + (¹⁴⁶Sm / ¹⁴⁴Sm)initial × (¹⁴⁴Sm / ¹⁴⁴Nd)present

In this equation:

  • (¹⁴²Nd / ¹⁴⁴Nd)present is the measured neodymium isotope ratio in the sample or mineral separate. ¹⁴⁴Nd is a stable, non-radiogenic isotope used for normalization.

  • (¹⁴²Nd / ¹⁴⁴Nd)initial is the initial neodymium isotope ratio of the system when it crystallized. This is the y-intercept of the isochron.

  • (¹⁴⁶Sm / ¹⁴⁴Sm)initial is the initial samarium isotope ratio at the time of crystallization. This value is proportional to the slope of the isochron.

  • (¹⁴⁴Sm / ¹⁴⁴Nd)present is derived from the measured Sm and Nd concentrations and isotopic compositions.

By analyzing multiple mineral fractions or whole-rock samples from the same meteorite with varying Sm/Nd ratios, a linear array (isochron) can be plotted. The slope of this isochron yields the initial ¹⁴⁶Sm/¹⁴⁴Sm ratio. This ratio can then be used to calculate a relative age (Δt) with respect to the formation of the Solar System, using the law of radioactive decay and a known initial Solar System ¹⁴⁶Sm/¹⁴⁴Sm ratio.

Decay System Parameters

The accuracy of the ¹⁴⁶Sm-¹⁴²Nd chronometer is critically dependent on the half-life of ¹⁴⁶Sm and the initial ¹⁴⁶Sm/¹⁴⁴Sm ratio of the Solar System. These values have been a subject of considerable research and debate.

ParameterValueNotes
¹⁴⁶Sm Half-Life (T₁/₂) ** ~103 ± 5 Myr The historically accepted value, supported by recent studies on meteorites like Erg Chech 002.[7][8][10]
68 ± 7 Myr A significantly shorter, revised value published in 2012, though this publication was later retracted.[4][6][9]
92.0 ± 2.6 Myr A more recent measurement from 2024.[5][12]
86 ± 0.6 Myr Another recent measurement using absolute decay counting.[13]
¹⁴⁷Sm Half-Life (T₁/₂) **106.25 ± 0.38 Ga Used for the long-lived ¹⁴⁷Sm-¹⁴³Nd chronometer, often measured concurrently.[14]
Initial Solar System (¹⁴⁶Sm/¹⁴⁴Sm)₀ 0.00840 ± 0.00032 A precise estimate derived using a T₁/₂ of 103 Myr and data from the Erg Chech 002 meteorite.[7][8][10]
0.0094 ± 0.0005 Calculated based on the shorter, retracted T₁/₂ of 68 Myr.[4][9]
¹⁴⁶Nd/¹⁴⁴Nd Normalization Ratio 0.7219 Standard value used for correcting instrumental mass fractionation during Nd isotope analysis.[15][16]

Note: Due to the ongoing debate regarding the ¹⁴⁶Sm half-life, it is recommended that researchers perform calculations using multiple proposed values for comparison.[14]

Experimental Protocols

High-precision isotopic analysis requires meticulous sample preparation and clean laboratory conditions to avoid contamination. The following protocol outlines the major steps from sample digestion to mass spectrometric analysis.

Sample Preparation and Digestion
  • Sample Selection: Select a representative sample of the chondritic meteorite. For mineral isochrons, crushing the sample and separating different mineral phases (e.g., plagioclase, pyroxene) is necessary. For high precision, large sample sizes (>1 g) are often preferred.[15][17]

  • Digestion: Accurately weigh the powdered whole-rock or mineral separate in a clean PFA vial. Digest the sample using a mixture of concentrated high-purity HF and HNO₃.

  • Evaporation and Conversion: After complete dissolution, evaporate the acid mixture on a hot plate. Convert the resulting fluoride salts to nitrates or chlorides by adding concentrated HNO₃ or HCl and evaporating to dryness. Repeat this step multiple times.

  • Final Dissolution: Dissolve the final residue in a known volume of dilute acid (e.g., 2.5 M HCl) in preparation for column chemistry.

Chemical Separation of Sm and Nd

A multi-stage ion-exchange chromatography procedure is required to separate Sm and Nd from the sample matrix and from each other, as they have isobaric interferences (e.g., ¹⁴⁴Sm on ¹⁴⁴Nd, ¹⁴²Ce on ¹⁴²Nd).[17][18]

  • Matrix Element Removal:

    • Load the sample solution onto a column containing an anion-exchange resin (e.g., AG1-X8).[17]

    • Elute the matrix elements with an appropriate acid. The Rare Earth Elements (REEs), including Sm and Nd, will pass through.

  • REE Group Separation:

    • Load the REE-containing fraction onto a column with an extraction resin (e.g., TRU-Spec).[17] This step separates the REEs as a group from other remaining elements.

  • Sm and Nd Separation:

    • The most critical step is the separation of Sm and Nd from each other and from neighboring REEs like Ce and Pr.[18]

    • Load the purified REE fraction onto a column containing a specialized extraction resin (e.g., DGA resin or Ln Spec resin).[17][19]

    • Elute the elements sequentially using dilute acids (e.g., 0.25 M HCl).[19] Collect the separate fractions corresponding to Nd and Sm. High yields (>70%) are crucial to avoid isotopic fractionation induced by the column chemistry.[17]

experimental_workflow cluster_prep Sample Preparation & Digestion cluster_chem Ion Exchange Chromatography cluster_analysis Isotopic Analysis Sample Chondrite Sample (>1g) Crush Crush & Powder Sample->Crush Digest Acid Digestion (HF + HNO₃) Crush->Digest Evaporate Evaporation & Conversion to Chlorides Digest->Evaporate Dissolve Dissolution (2.5 M HCl) Evaporate->Dissolve Col1 Step 1: Anion Exchange (e.g., AG1-X8) Remove Matrix Dissolve->Col1 Col2 Step 2: REE Separation (e.g., TRU-Spec) Isolate REE Group Col1->Col2 Col3 Step 3: Sm/Nd Separation (e.g., DGA Resin) Separate individual REEs Col2->Col3 Nd_Frac Pure Nd Fraction Col3->Nd_Frac Sm_Frac Pure Sm Fraction Col3->Sm_Frac MassSpec Mass Spectrometry (TIMS or MC-ICP-MS) Nd_Frac->MassSpec Sm_Frac->MassSpec Data Data Acquisition (Isotope Ratios) MassSpec->Data Calc Isochron Plotting & Age Calculation Data->Calc

Experimental workflow for Sm-Nd isotopic analysis.

Mass Spectrometric Analysis

The isotopic compositions of the purified Sm and Nd fractions are measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

A. Thermal Ionization Mass Spectrometry (TIMS)

  • Sample Loading: The purified Nd fraction is loaded onto a double Rhenium (Re) filament assembly with an activator like H₃PO₄.[16][17]

  • Ionization: The sample is heated to a high temperature (e.g., 1650-1700 °C) to ionize the Nd atoms.[16]

  • Data Acquisition: Isotope beams are measured simultaneously in multiple Faraday cup detectors. Data can be acquired in static, multi-static, or dynamic modes to optimize precision, especially for low-abundance isotopes.[17]

  • Mass Bias Correction: Instrumental mass fractionation is corrected by normalizing the measured ratios to a constant ¹⁴⁶Nd/¹⁴⁴Nd ratio of 0.7219 using an exponential law.[15][16]

B. Multi-Collector ICP-Mass Spectrometry (MC-ICP-MS)

  • Sample Introduction: The Nd fraction, dissolved in dilute HNO₃, is introduced into the plasma source using a desolvating nebulizer.[18]

  • Data Acquisition: The seven Nd isotopes (¹⁴²Nd to ¹⁵⁰Nd) are measured simultaneously in Faraday cups.[18] It is also critical to monitor ¹⁴⁰Ce and ¹⁴⁷Sm to correct for any residual isobaric interferences.[18]

  • Interference Correction: An iterative procedure is required to correct for interferences from ¹⁴²Ce on ¹⁴²Nd and from ¹⁴⁴Sm, ¹⁴⁸Sm, and ¹⁵⁰Sm on their respective Nd isobars.[18]

  • Mass Bias Correction: Normalization is typically performed using the ¹⁴⁶Nd/¹⁴⁴Nd ratio.

Data Presentation and Interpretation

Isotope Data from Chondritic Meteorites

The following table summarizes representative isotopic data for different chondrite groups. The µ¹⁴²Nd value represents the parts-per-million (ppm) deviation of a sample's ¹⁴²Nd/¹⁴⁴Nd ratio from a terrestrial standard (e.g., JNdi-1).

Chondrite GroupExample Meteorite¹⁴⁷Sm/¹⁴⁴Nd (approx.)µ¹⁴²Nd (relative to terrestrial)Reference
Carbonaceous (CC) Allende (CV3)~0.196-22 to -35 ppm[3][11]
Ordinary (OC) Jilin~0.196-19 to -22 ppm[3][11]
Enstatite (EC) Multiple~0.196-10 ± 12 ppm (average)[3][11]
Andesitic Achondrite Erg Chech 002(variable in minerals)Initial ¹⁴⁶Sm/¹⁴⁴Sm = 0.00830 ± 0.00032[7][8][10]

Note: The consistent negative µ¹⁴²Nd values in chondrites compared to Earth have been interpreted as evidence for either very early Earth differentiation or nucleosynthetic heterogeneity in the solar nebula.[1][11][15]

decay_system Sm146 ¹⁴⁶Sm (Extinct Parent) Nd142 ¹⁴²Nd (Radiogenic Daughter) Sm146->Nd142 α decay T₁/₂ ≈ 103 Myr Nd144 ¹⁴⁴Nd (Stable Reference)

The ¹⁴⁶Sm to ¹⁴²Nd decay system.

The Isochron Plot

The final step is to plot the measured (¹⁴²Nd/¹⁴⁴Nd) ratios against the (¹⁴⁴Sm/¹⁴⁴Nd) ratios for all analyzed samples (whole-rock and mineral separates). A linear regression is fitted to the data points.

  • The y-intercept of this line gives the initial ¹⁴²Nd/¹⁴⁴Nd ratio of the meteorite at the time of its formation.

  • The slope of the line is equal to the initial ¹⁴⁶Sm/¹⁴⁴Sm ratio.

A well-defined line with a low Mean Squared Weighted Deviation (MSWD) indicates that the samples are cogenetic and have remained a closed system since crystallization, validating the age.

// Axes origin [pos="0,0!"]; x_axis [pos="5,0!"]; y_axis [pos="0,3!"]; origin -> x_axis [label=" ¹⁴⁴Sm / ¹⁴⁴Nd", fontname="Arial", fontsize=10, fontcolor="#202124"]; origin -> y_axis [label=" ¹⁴²Nd / ¹⁴⁴Nd ", angle=90, fontname="Arial", fontsize=10, fontcolor="#202124"];

// Isochron line p1 [pos="0.5,0.8!"]; p4 [pos="4.5,2.8!"]; p1 -> p4 [label=" Isochron Line\n Slope = (¹⁴⁶Sm/¹⁴⁴Sm)initial ", color="#EA4335", fontcolor="#EA4335", fontsize=9];

// Data points node [shape=circle, style=filled, fillcolor="#4285F4", label="", fixedsize=true, width=0.1]; d1 [pos="1,1.2!"]; d2 [pos="2,1.6!"]; d3 [pos="3,2.0!"]; d4 [pos="4,2.4!"];

// Intercept intercept [pos="0,0.6!", shape=plaintext, label="(¹⁴²Nd/¹⁴⁴Nd)initial", fontname="Arial", fontsize=9, fontcolor="#202124"]; edge [style=dashed, arrowsize=0.5]; p1 -> intercept; } caption [label="Conceptual isochron plot for ¹⁴⁶Sm-¹⁴²Nd dating.", shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];

Conceptual isochron plot for ¹⁴⁶Sm-¹⁴²Nd dating.

Conclusion

The ¹⁴⁶Sm-¹⁴²Nd chronometer is an essential tool for elucidating the sequence and timing of events in the primordial Solar System. Despite the analytical challenges posed by the low abundance of the parent isotope and the need for extremely high-precision measurements, the method provides invaluable constraints on the formation of planetesimals and the differentiation of planetary bodies. Careful implementation of clean chemistry and high-precision mass spectrometry, as outlined in this note, is critical for obtaining reliable and meaningful chronological data from chondritic meteorites.

References

Application Notes: High-Precision Sm-Nd Isotope Analysis in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the determination of ¹⁴³Nd/¹⁴⁴Nd and ¹⁴⁷Sm/¹⁴⁴Nd isotope ratios in geological materials. The samarium-neodymium (Sm-Nd) isotopic system is a powerful tool for radiometric dating and isotopic fingerprinting of geological samples, providing insights into their age and petrogenetic history. The protocol covers sample preparation, chemical separation using ion-exchange chromatography, and analysis by Thermal Ionization Mass Spectrometry (TIMS).

Principle

The Sm-Nd dating method is based on the alpha decay of ¹⁴⁷Sm to ¹⁴³Nd. By measuring the present-day isotopic ratios of Sm and Nd in a rock or mineral, and knowing the decay constant of ¹⁴⁷Sm, the age of the sample can be calculated. Achieving accurate and precise results requires the complete separation of Sm and Nd from the sample matrix and from each other to avoid isobaric interferences (e.g., ¹⁴⁴Sm on ¹⁴⁴Nd). This is accomplished through a multi-stage ion-exchange chromatography procedure. The final isotopic ratios are measured using a high-precision thermal ionization mass spectrometer (TIMS).

Experimental Protocols

Sample Preparation and Digestion
  • Crushing and Pulverization: Reduce the whole-rock sample to a fine, homogeneous powder (<200 mesh) using a jaw crusher and a shatter box or agate mortar to avoid contamination.

  • Weighing: Accurately weigh approximately 50-100 mg of the rock powder into a clean Teflon bomb or beaker.[1]

  • Spiking: Add a precisely calibrated mixed ¹⁴⁹Sm-¹⁵⁰Nd enriched isotopic tracer (spike) to the sample powder.[2][3] The spike allows for the determination of Sm and Nd concentrations via isotope dilution.

  • Acid Digestion:

    • Place the Teflon bombs in a clean-air fume hood.

    • Add 4 mL of concentrated hydrofluoric acid (HF) and 1 mL of concentrated nitric acid (HNO₃) to each vessel.[1]

    • Seal the bombs tightly within a steel jacket and place them in an oven at approximately 190°C for at least 4 days for complete dissolution.[1]

    • After cooling, unseal the bombs and evaporate the solution to dryness on a hot plate at ~120°C.

    • To remove fluoride residues, add 6 mL of 6N hydrochloric acid (HCl) and evaporate to dryness. Repeat this step. The final sample residue should be dissolved in HCl for the next stage.[1]

Chemical Separation: Ion-Exchange Chromatography

This protocol utilizes a two-stage ion-exchange process to first separate the Rare Earth Elements (REEs) from the bulk matrix and then to separate Sm and Nd from each other.[4][5]

Stage 1: Bulk REE Separation (Cation Exchange)

  • Column Preparation: Prepare a column with a cation-exchange resin (e.g., AG50W-X8).

  • Sample Loading: Dissolve the dried sample residue in 2 mL of 2.5N HCl and load it onto the pre-conditioned column.[1]

  • Matrix Elution: Elute the major rock-forming elements (like Fe, Mg, Al) with 2.5N HCl.[4]

  • REE Collection: Collect the REE fraction by eluting with a stronger acid, typically 6N HCl.

  • Evaporation: Evaporate the collected REE fraction to dryness.

Stage 2: Sm and Nd Separation (Reverse Phase Chromatography)

  • Column Preparation: Prepare a second column packed with a material like polytetrafluoroethylene (PTFE) powder coated with di-(2-ethylhexyl) phosphoric acid (HDEHP).[5] This is a reverse-phase separation technique.

  • Sample Loading: Dissolve the dried REE fraction in a small volume of dilute HCl (e.g., 0.18N HCl).

  • Elution and Fraction Collection:

    • Sequentially elute the REEs using increasing concentrations of HCl.

    • Neodymium (Nd) will elute before Samarium (Sm). Collect the separate Nd and Sm fractions in clean beakers based on a pre-calibrated elution curve.

  • Final Purification: Evaporate the collected Nd and Sm fractions to dryness. To ensure purity, treat the final residues with aqua regia to destroy any organics from the resin column before mass spectrometry.[6]

Mass Spectrometry (TIMS)
  • Filament Loading:

    • Dissolve the purified Nd and Sm fractions in a drop of dilute HNO₃.

    • Using a pipette, load the Nd and Sm solutions onto separate outgassed Rhenium (Re) or Tantalum (Ta) filaments. For Nd, a small amount of H₃PO₄ may be added to enhance ionization.

  • Analysis:

    • Introduce the loaded filaments into the TIMS source.

    • Slowly heat the filaments under vacuum to achieve a stable ion beam.

    • Measure the intensities of the relevant isotopes (e.g., ¹⁴³Nd, ¹⁴⁴Nd, ¹⁴⁵Nd, ¹⁴⁶Nd).

    • Data is collected in multiple cycles and blocks to improve statistical precision.

  • Data Correction:

    • Correct the measured isotope ratios for mass fractionation using an exponential law and normalizing to a stable isotope ratio, typically ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219.[7][8]

    • Correct for any isobaric interferences from Sm isotopes if the chemical separation was incomplete.

    • Subtract instrumental and procedural blanks. The total procedural blank for Nd should be less than 60 picograms.[9]

Data Presentation

Quantitative parameters for the Sm-Nd analysis protocol are summarized in the tables below.

Table 1: Typical Sample and Reagent Quantities

Parameter Value/Range Notes
Sample Weight 50 - 100 mg Dependent on expected Sm-Nd concentration.
HF (conc.) 4 mL For silicate matrix decomposition.
HNO₃ (conc.) 1 mL Used in the initial digestion mixture.
HCl (6N) ~10 mL For converting fluorides to chlorides.

| Spike Volume | Calibrated | Amount depends on sample concentration. |

Table 2: Ion-Exchange Chromatography Parameters

Parameter Stage 1 (Bulk REE) Stage 2 (Sm-Nd Separation)
Resin Type Cation Exchange (e.g., AG50W-X8) HDEHP on PTFE powder
Column Volume ~2 mL ~1 mL
Sample Load Acid 2.5N HCl 0.18N HCl
Matrix Eluent 2.5N HCl N/A

| Analyte Eluent | 6N HCl | 0.2N - 0.4N HCl (gradient) |

Table 3: TIMS Operating Conditions

Parameter Value/Range Notes
Instrument TIMS Thermal Ionization Mass Spectrometer
Filament Type Rhenium (Re) or Tantalum (Ta) Single or double filament configuration.
¹⁴⁴Nd Intensity ~4 Volts (4e-11 A) Target for stable signal.[7]
Data Acquisition Multi-dynamic sequence 8 blocks of 20 cycles each.[7]
Integration Time 10 seconds per cycle
Fractionation Law Exponential

| Normalizing Ratio | ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219 |[8] |

Workflow Visualization

The following diagram illustrates the complete workflow for Sm-Nd isotope analysis.

SmNd_Workflow cluster_prep Sample Preparation cluster_chem Chemical Separation cluster_ms Mass Spectrometry cluster_data Data Processing p1 Sample Crushing & Pulverization p2 Weighing (~100mg) p1->p2 p3 Add Sm-Nd Spike p2->p3 p4 HF + HNO3 Digestion (Teflon Bomb, 190°C) p3->p4 p5 Evaporation & HCl Conversion p4->p5 c1 Stage 1: Cation Exchange (Bulk REE Separation) p5->c1 c2 Collect REE Fraction c3 Stage 2: HDEHP Column (Sm-Nd Separation) c2->c3 c4 Collect Nd Fraction c3->c4 c5 Collect Sm Fraction c3->c5 m1 Load Nd & Sm onto Filaments c4->m1 c5->m1 m2 TIMS Analysis m1->m2 m3 Measure Isotope Ratios m2->m3 d1 Mass Fractionation Correction (¹⁴⁶Nd/¹⁴⁴Nd = 0.7219) m3->d1 d2 Blank & Spike Correction d1->d2 d3 Calculate ¹⁴³Nd/¹⁴⁴Nd & ¹⁴⁷Sm/¹⁴⁴Nd d2->d3 d4 Calculate Age & εNd d3->d4

Caption: Workflow for Sm-Nd isotopic analysis from sample preparation to data calculation.

References

Application Notes and Protocols for the Artificial Production of Samarium-146 for Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the artificial production of the extinct radionuclide Samarium-146 (¹⁴⁶Sm) for scientific research. This document covers the production, chemical separation, and quantitative analysis of ¹⁴⁶Sm, primarily for applications in geochronology, cosmochemistry, and nuclear physics.

Introduction to this compound

This compound is a now-extinct radionuclide that decays to Neodymium-142 (¹⁴²Nd) via alpha decay with a half-life of approximately 92 million years.[1][2] Although no longer naturally present in the solar system, its decay product, ¹⁴²Nd, provides a crucial tool for dating events in the early solar system, within the first few hundred million years.[3][4] The ¹⁴⁶Sm-¹⁴²Nd chronometer is instrumental in dating the formation of meteorites, planetary differentiation, and lunar volcanism.[1][3][4]

Due to its extinct nature, ¹⁴⁶Sm for experimental studies must be produced artificially. This is typically achieved through spallation reactions induced by high-energy protons on heavy metal targets, such as tantalum.[1][5] The subsequent isolation and purification of the minute quantities of ¹⁴⁶Sm from the bulk target material and a plethora of other reaction products present a significant radiochemical challenge.

Production of this compound

The primary method for producing ¹⁴⁶Sm is through the irradiation of a high-purity tantalum (Ta) target with a high-energy proton beam.[1][5] This process induces nuclear spallation reactions, where high-energy protons strike the tantalum nuclei, causing them to eject nucleons and form a wide range of lighter isotopes, including ¹⁴⁶Sm.

Irradiation Parameters

Successful production of ¹⁴⁶Sm requires a high-flux proton accelerator. Key parameters for the irradiation process include:

  • Target Material: High-purity Tantalum (Ta).

  • Proton Energy: Energies in the range of several hundred MeV are effective. For instance, the Swiss spallation neutron source (SINQ) at the Paul Scherrer Institute (PSI) utilizes a 590 MeV proton beam.

  • Irradiation Time: The duration of irradiation is dependent on the proton flux and the desired yield of ¹⁴⁶Sm. This can range from days to weeks.

Experimental Protocols

The following sections outline the detailed methodologies for the chemical separation and analysis of ¹⁴⁶Sm from an irradiated tantalum target. The overall workflow is depicted in the diagram below.

experimental_workflow cluster_production Production cluster_separation Chemical Separation cluster_analysis Analysis & Quantification p1 Proton Irradiation of Tantalum Target s1 Target Dissolution p1->s1 Irradiated Target s2 Initial Bulk Matrix Removal s1->s2 s3 Lanthanide Group Separation s2->s3 s4 Samarium Fraction Purification s3->s4 a1 Mass Spectrometry (MC-ICP-MS / TIMS) s4->a1 Purified Sm Fraction a2 Alpha & Gamma Spectroscopy s4->a2 Purified Sm Fraction

Fig. 1: Overall experimental workflow for the production and analysis of this compound.
Protocol for Target Dissolution and Initial Separation

This protocol is based on methodologies developed for processing highly activated tantalum specimens.[6]

  • Dissolution of Irradiated Tantalum:

    • Due to the refractory nature of tantalum, a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) is required for dissolution. This process should be carried out in a well-ventilated fume hood or hot cell due to the high radioactivity of the target and the hazardous nature of the acids.

    • The dissolution process can be monitored by observing the cessation of gas evolution.

  • Initial Bulk Matrix Removal:

    • Following dissolution, the bulk of the tantalum and other matrix elements can be removed through precipitation or solvent extraction methods.

    • One approach involves the precipitation of lanthanides as fluorides (LnF₃) by the addition of a fluoride source. This separates the lanthanide group from the tantalum, which remains in solution.

Protocol for Samarium Separation and Purification using Ion Exchange Chromatography

A multi-step ion exchange chromatography process is essential to separate samarium from other lanthanides and interfering isobars, particularly Neodymium-146 (¹⁴⁶Nd).[6][7] The following is a generalized protocol; specific column parameters and eluent concentrations may require optimization based on the specific composition of the dissolved target material.

separation_workflow start Dissolved Target Solution step1 Cation Exchange Chromatography (e.g., Dowex 50W-X8) start->step1 step2 Elution with α-HIBA step1->step2 step3 Collection of Samarium Fraction step2->step3 step4 Further Purification using DGA Resin step3->step4 final Purified Sm-146 Sample step4->final

Fig. 2: A representative workflow for the ion exchange chromatography separation of Samarium.
  • Cation Exchange Chromatography:

    • Resin: A strongly acidic cation exchange resin, such as Dowex 50W-X8, is commonly used for lanthanide separations.

    • Column Preparation: The resin is packed into a column and pre-conditioned with a dilute acid (e.g., 0.1 M HCl).

    • Sample Loading: The dissolved and pre-treated sample containing the lanthanide fraction is loaded onto the column.

    • Elution: The separation of individual lanthanides is achieved by gradient elution with a complexing agent. α-hydroxyisobutyric acid (α-HIBA) is a highly effective eluent for this purpose. The pH and concentration of the α-HIBA solution are critical parameters that are carefully controlled to achieve separation. The heavier lanthanides elute first, followed by the lighter ones.

    • Fraction Collection: Fractions are collected and analyzed by gamma spectrometry to identify the samarium-containing fractions. The presence of a tracer isotope, such as ¹⁴⁵Sm, can aid in monitoring the elution profile.[6]

  • Purification with DGA Resin:

    • For further purification and removal of any remaining interfering elements, a column containing a DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin can be employed. This resin exhibits high selectivity for trivalent actinides and lanthanides.

Protocol for Liquid-Liquid Extraction of Samarium

As an alternative or complementary technique to ion exchange chromatography, liquid-liquid extraction can be utilized for the separation of samarium and neodymium.[7]

  • Organic Phase Preparation: A solution of di-(2-ethylhexyl)phosphoric acid (HDEHP) in an organic solvent like cyclohexane is prepared.[7]

  • Aqueous Phase Preparation: The samarium and neodymium-containing fraction is dissolved in a dilute acid solution (e.g., 0.025 M HCl).[7]

  • Extraction: The aqueous and organic phases are mixed vigorously. The separation is based on the differential partitioning of the lanthanides between the two phases, which can be influenced by pH and the presence of reducing agents.[7] A high separation factor can be achieved under optimized conditions.[7]

Quantitative Analysis

Accurate quantification of the number of ¹⁴⁶Sm atoms and its activity is crucial for its use in experimental studies, particularly for half-life determination.

Mass Spectrometry (MC-ICP-MS and TIMS)

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS) are the principle techniques for determining the isotopic composition and concentration of the purified samarium fraction.[6]

  • MC-ICP-MS: Allows for high-precision isotope ratio measurements. The concentration of ¹⁴⁶Sm can be determined using isotope dilution mass spectrometry (IDMS).[6]

  • TIMS: Another high-precision technique for isotope ratio analysis, often used as a complementary method to MC-ICP-MS to ensure accuracy.[6]

Alpha and Gamma Spectroscopy
  • Gamma Spectrometry: Used to monitor the separation process by detecting the gamma emissions from co-produced radioactive isotopes. The addition of a ¹⁴⁵Sm tracer allows for the determination of chemical yields during the separation process.[6]

  • Alpha Spectroscopy: The activity of the final ¹⁴⁶Sm sample is determined by alpha counting. This measurement, combined with the number of ¹⁴⁶Sm atoms determined by mass spectrometry, allows for the calculation of the half-life.[1][6]

Data Presentation

The following tables summarize quantitative data from a recent experiment to re-determine the half-life of ¹⁴⁶Sm.[6]

Table 1: Samarium Solution Concentrations and Isotopic Ratios

ParameterValueMethod
¹⁴⁶Sm Concentration (nmol/g)0.982(15)MC-ICP-MS
¹⁴⁶Sm Concentration (nmol/g)0.9848(73)TIMS
Average ¹⁴⁶Sm Concentration (nmol/g) 0.9836(87) Mean
¹⁴⁷Sm / ¹⁴⁶Sm Isotope Ratio9.061(11)MC-ICP-MS

Table 2: Activity and Deposition Yields

ParameterValue
¹⁴⁶Sm Activity (mBq)15.00(31)
Specific ¹⁴⁶Sm Activity (Bq/g)0.1416(37)
Samarium Deposition Yield (%)1.684(27)

Table 3: Uncertainty Budget for ¹⁴⁶Sm Half-Life Determination

Source of UncertaintyPartial Contribution (%)
¹⁴⁶Sm Concentration in Sm master-solution10.5
Samarium Deposition Yield35.9
¹⁴⁶Sm Activity53.6
Total 100.0

Application in Cosmochronology: The ¹⁴⁶Sm-¹⁴²Nd System

The primary application of artificially produced ¹⁴⁶Sm is to calibrate and refine the ¹⁴⁶Sm-¹⁴²Nd chronometer. This system is based on the alpha decay of ¹⁴⁶Sm to ¹⁴²Nd.

sm_nd_chronometer sm146 This compound (¹⁴⁶Sm) (Parent Isotope) nd142 Neodymium-142 (¹⁴²Nd) (Daughter Isotope) sm146->nd142 Alpha Decay (t½ ≈ 92 Ma) alpha Alpha Particle (α) sm146->alpha dating Dating Early Solar System Events (e.g., Planetary Differentiation) nd142->dating Provides Chronometric Information

Fig. 3: Logical relationship of the this compound - Neodymium-142 cosmochronometer.

By measuring the isotopic ratio of ¹⁴²Nd to other stable neodymium isotopes (e.g., ¹⁴⁴Nd) in meteorites and planetary materials, and knowing the initial abundance of ¹⁴⁶Sm in the early solar system, scientists can calculate the time elapsed since the formation and differentiation of these bodies. An accurate half-life for ¹⁴⁶Sm, which can be precisely determined using artificially produced samples, is fundamental to the accuracy of these age determinations.[3][4]

References

Application Note: High-Precision Measurement of Samarium Isotope Ratios by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inductively coupled plasma mass spectrometry (ICP-MS), particularly multi-collector ICP-MS (MC-ICP-MS), is a powerful analytical technique for the high-precision measurement of isotope ratios. This application note provides a detailed protocol for the determination of Samarium (Sm) isotope ratios, a critical analysis in geochronology (Sm-Nd dating), nuclear forensics, and medical applications. Samarium has seven naturally occurring isotopes, and the precise measurement of their relative abundances can provide valuable information about the origin, age, and history of various materials.[1][2] The long half-life of ¹⁴⁷Sm (1.066 x 10¹¹ years) makes the ¹⁴⁷Sm-¹⁴³Nd decay system a robust geochronometer for dating ancient geological formations.[1]

This document outlines the necessary steps for sample preparation, chemical separation of Samarium, and the instrumental analysis using MC-ICP-MS, including data acquisition and processing.

Data Presentation

Natural Isotopic Abundance of Samarium

The accurate determination of Samarium isotope ratios requires a precise knowledge of the natural isotopic composition of Samarium. The following table summarizes the consensus values for the naturally occurring isotopes of Samarium.

IsotopeMass (Da)Natural Abundance (atom %)
¹⁴⁴Sm143.9119983.07 (7)
¹⁴⁷Sm146.91489414.99 (18)
¹⁴⁸Sm147.91481911.24 (10)
¹⁴⁹Sm148.91718013.82 (7)
¹⁵⁰Sm149.9172737.38 (1)
¹⁵²Sm151.91972826.75 (16)
¹⁵⁴Sm153.92220522.75 (29)

Table 1: Naturally occurring isotopes of Samarium, their atomic masses, and natural abundances.[3]

Common Isobaric Interferences

A significant challenge in the ICP-MS analysis of Samarium isotopes is the presence of isobaric interferences, where isotopes of other elements have the same nominal mass as a Samarium isotope. Neodymium (Nd) and Gadolinium (Gd) are common sources of isobaric interference.

Samarium IsotopeInterfering Isotope
¹⁴⁴Sm¹⁴⁴Nd
¹⁴⁸Sm¹⁴⁸Nd
¹⁵⁰Sm¹⁵⁰Nd, ¹⁵⁰Gd

Table 2: Common isobaric interferences encountered during the analysis of Samarium isotopes.[4]

Experimental Protocols

Sample Preparation (Geological Rock Sample)

This protocol describes the acid digestion of a silicate rock sample to bring the Samarium into a solution suitable for chemical separation and ICP-MS analysis.

Reagents and Materials:

  • Concentrated Hydrofluoric acid (HF), high purity

  • Concentrated Nitric acid (HNO₃), high purity

  • Concentrated Hydrochloric acid (HCl), high purity

  • Deionized water (18.2 MΩ·cm)

  • Savillex® PFA vials

  • Hot plate

Procedure:

  • Accurately weigh approximately 100 mg of the powdered rock sample into a clean PFA vial.

  • Add 2 mL of concentrated HNO₃ and 4 mL of concentrated HF to the vial.

  • Cap the vial and place it on a hot plate at 120°C for 48 hours to ensure complete digestion.

  • After cooling, carefully open the vial and evaporate the solution to dryness on the hot plate at 80°C.

  • Add 2 mL of concentrated HNO₃ and evaporate to dryness again to remove any remaining fluoride residues. Repeat this step twice.

  • Dissolve the final residue in 4 mL of 3 M HCl in preparation for chemical separation.

Chemical Separation of Samarium

To eliminate isobaric interferences from Neodymium and other matrix elements, a two-stage ion-exchange chromatography procedure is employed.

Materials:

  • Anion exchange resin (e.g., AG1-X8)

  • Extraction chromatography resin for rare earth elements (e.g., TRU-Spec™ Resin)

  • Extraction chromatography resin for Sm/Nd separation (e.g., DGA Resin)

  • Chromatography columns

  • Acids of varying molarity (HCl, HNO₃)

Procedure:

Stage 1: Removal of Major Matrix Elements

  • Condition a column containing anion exchange resin with 3 M HCl.

  • Load the dissolved sample solution onto the column.

  • Elute the major matrix elements with 3 M HCl.

  • Collect the fraction containing the rare earth elements (REEs).

Stage 2: Separation of Samarium from other REEs

  • Condition a column containing DGA resin with the appropriate acid (e.g., 3 M HCl).

  • Load the REE fraction onto the DGA resin column.

  • Selectively elute other REEs using specific acid concentrations and volumes. For example, Neodymium can be eluted with 2 M HCl.

  • Elute the purified Samarium fraction using a different acid concentration, such as 1.1 M HCl.[5] The exact acid concentrations and volumes will depend on the specific resin and column dimensions and should be calibrated in the laboratory.

MC-ICP-MS Analysis

Instrumentation: A multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) is required for high-precision isotope ratio measurements.

Typical Operating Conditions:

ParameterSetting
RF Power1200 - 1400 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.8 - 1.2 L/min
Nebulizer Gas Flow0.8 - 1.1 L/min
Sample Uptake Rate50 - 100 µL/min
Detector ModeFaraday Cups (for major isotopes), Ion Counters (for low abundance isotopes)
Integration Time1 - 4 seconds per cycle
Number of Cycles50 - 100

Table 3: Typical MC-ICP-MS operating parameters for Samarium isotope analysis. These parameters may vary depending on the specific instrument and application.

Data Acquisition and Processing:

  • Introduce the purified Samarium sample solution into the ICP-MS.

  • Measure the ion beam intensities for the isotopes of interest (e.g., ¹⁴⁴Sm, ¹⁴⁷Sm, ¹⁴⁹Sm, ¹⁵²Sm).

  • Correct for instrumental mass bias by monitoring an interference-free isotope ratio with a known "true" value (e.g., ¹⁴⁷Sm/¹⁴⁹Sm) and applying an exponential or power law correction.[4][6]

  • If chemical separation was incomplete, apply mathematical corrections for isobaric interferences. This is done by monitoring an interference-free isotope of the interfering element (e.g., ¹⁴⁶Nd) and calculating its contribution to the Samarium mass of interest based on the known natural isotopic abundances.[4]

  • Report the corrected Samarium isotope ratios.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_analysis ICP-MS Analysis cluster_results Results sample Geological Sample digestion Acid Digestion (HF + HNO3) sample->digestion dissolution Dissolution in HCl digestion->dissolution matrix_removal Anion Exchange (Remove Matrix) dissolution->matrix_removal sm_separation DGA Resin (Separate Sm from Nd) matrix_removal->sm_separation icpms MC-ICP-MS Measurement sm_separation->icpms data_proc Data Processing icpms->data_proc ratios Corrected Sm Isotope Ratios data_proc->ratios

Caption: Experimental workflow for Samarium isotope analysis.

interference_correction cluster_measurement Measured Signals cluster_correction Correction Logic cluster_result Corrected Isotope Ratio mass_144 Signal at m/z 144 corrected_144Sm Corrected ¹⁴⁴Sm Signal mass_144->corrected_144Sm mass_146 Signal at m/z 146 (¹⁴⁶Nd) nd_contribution Calculate ¹⁴⁴Nd Contribution from ¹⁴⁶Nd Signal mass_146->nd_contribution mass_147 Signal at m/z 147 (¹⁴⁷Sm) mass_bias Calculate Mass Bias from ¹⁴⁷Sm/¹⁴⁹Sm mass_147->mass_bias mass_149 Signal at m/z 149 (¹⁴⁹Sm) mass_149->mass_bias mass_bias->corrected_144Sm Apply Correction nd_contribution->corrected_144Sm -

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isobaric Interference of ¹⁴⁶Nd in Samarium-146 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isobaric interference of Neodymium-146 (¹⁴⁶Nd) during the mass spectrometric analysis of Samarium-146 (¹⁴⁶Sm). This interference is a critical issue in fields relying on the ¹⁴⁶Sm-¹⁴²Nd chronometer for dating early Solar System events and planetary differentiation.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference and why is it a problem for ¹⁴⁶Sm mass spectrometry?

A1: Isobaric interference occurs when two different isotopes have nearly the same mass-to-charge ratio, making them difficult to distinguish by a mass spectrometer. In the case of the ¹⁴⁶Sm-¹⁴²Nd system, the isotope ¹⁴⁶Nd has a mass that is isobaric with ¹⁴⁶Sm. This overlap leads to an artificially inflated ¹⁴⁶Sm signal, resulting in inaccurate and unreliable age determinations.[1][2][3]

Q2: What are the primary methods to overcome the ¹⁴⁶Nd interference?

A2: The two primary strategies for mitigating isobaric interference between ¹⁴⁶Sm and ¹⁴⁶Nd are:

  • Chemical Separation: Physically separating Nd from Sm in the sample prior to mass spectrometric analysis using techniques like ion-exchange chromatography.[1][4][5]

  • Instrumental Correction: Employing mathematical corrections during or after the mass spectrometry measurement to subtract the contribution of the interfering isotope. This is often used in conjunction with chemical separation.[6][7]

Q3: Which mass spectrometry techniques are commonly used for ¹⁴⁶Sm analysis?

A3: Thermal Ionization Mass Spectrometry (TIMS) and Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are the most common techniques.[2][8][9] Both offer high precision for isotope ratio measurements, which is crucial for the low abundances of ¹⁴⁶Sm.

Q4: How pure does the Sm fraction need to be after chemical separation?

A4: For high-precision measurements, nearly complete removal of Nd is essential. The goal is to achieve a sufficiently low Nd concentration in the Sm fraction so that any remaining ¹⁴⁶Nd signal is negligible or can be accurately corrected for. Published methods aim for high Nd recovery (>91%) with very effective separation from Sm (Sm/Nd < 5.2 x 10⁻⁶).[5]

Troubleshooting Guide

This guide addresses common issues encountered during the chemical separation and mass spectrometric analysis of ¹⁴⁶Sm.

Issue 1: Incomplete separation of Sm and Nd during column chromatography.
  • Possible Cause 1: Incorrect acid concentration. The elution of Sm and Nd from ion-exchange resins is highly dependent on the type and concentration of the acid used.

    • Solution: Verify the molarity of the hydrochloric acid (HCl) or nitric acid (HNO₃) solutions. Prepare fresh solutions if necessary and calibrate pH meters and balances. Refer to established protocols for the specific resin being used.[4][10]

  • Possible Cause 2: Improper column conditioning or loading. The resin must be properly equilibrated with the appropriate acid before loading the sample.

    • Solution: Ensure the column is adequately conditioned according to the protocol. The sample should be dissolved in the correct acid medium before loading to ensure proper binding to the resin.[4]

  • Possible Cause 3: Inappropriate resin choice. Different resins have varying affinities for rare earth elements.

    • Solution: For the separation of Sm and Nd, resins such as TODGA (N,N,N',N'-tetraoctyldiglycolamide), Ln Resin, and TRU Resin have proven effective.[4][5][10] Evaluate if the chosen resin is optimal for your sample matrix.

Issue 2: Low recovery of Sm after chemical separation.
  • Possible Cause 1: Loss of sample during elution. The collection volumes for different elemental fractions may be incorrect, leading to the loss of the Sm fraction.

    • Solution: Calibrate the elution volumes carefully. It is advisable to collect small, sequential fractions and analyze them to precisely determine the elution peak of Sm.

  • Possible Cause 2: Co-elution with other elements. In complex sample matrices, other elements might interfere with the binding of Sm to the resin.

    • Solution: A multi-step separation process may be necessary. This could involve a preliminary separation of major matrix elements before focusing on the separation of rare earth elements.[5][10]

Issue 3: Unstable ion beam during TIMS analysis.
  • Possible Cause 1: Improper filament loading. The way the sample is loaded onto the TIMS filament can significantly impact ionization efficiency and stability.

    • Solution: Ensure the filament is clean and the sample is loaded evenly. The use of activators can improve ionization efficiency.[11] A double filament assembly can also provide more stable ion beams.[11]

  • Possible Cause 2: Presence of impurities. Residual acids or organic compounds from the chemical separation can interfere with ionization.

    • Solution: Ensure the purified Sm fraction is thoroughly dried and, if necessary, re-dissolved in a high-purity acid suitable for TIMS analysis before loading.

Issue 4: Inaccurate results despite applying instrumental corrections for ¹⁴⁶Nd.
  • Possible Cause 1: Incorrect mass bias correction. Mass discrimination effects in the mass spectrometer must be accurately corrected for.

    • Solution: Use an appropriate internal normalization strategy. For Nd isotopes, the ¹⁴⁶Nd/¹⁴⁴Nd ratio is often used for normalization. For Sm, interference-free isotopes like ¹⁴⁷Sm and ¹⁴⁹Sm can be used to determine the mass bias.[6][7]

  • Possible Cause 2: Inaccurate natural isotopic abundance values used for correction. The mathematical correction relies on precise and accurate knowledge of the natural isotopic abundances of the interfering element.

    • Solution: Use the most up-to-date and internationally accepted values for natural isotopic abundances in your correction calculations.[6]

Experimental Protocols

Protocol 1: Chemical Separation of Sm and Nd using TODGA Resin

This protocol is adapted from a patented method for separating Nd and Sm for thermal ionization mass spectrometry.[4]

  • Sample Dissolution: Dissolve the sample to obtain a solution in a 3 mol/L HNO₃ medium.

  • Column Preparation: Use an exchange column packed with 1.0 mL of TODGA extraction resin. Pre-clean the column with high-purity water and 0.05 mol/L HCl, then equilibrate with 10 mL of 3 mol/L HNO₃.

  • Sample Loading: Load the sample solution onto the conditioned column.

  • Elution of Matrix Elements:

    • Elute Fe, Mg, Al, K, Na, Cr, Ti, and Ba with 10 mL of 3 mol/L HNO₃.

    • Elute Ca with 10 mL of 11 mol/L HNO₃.

  • Elution of Interfering Rare Earth Elements: Elute La, Ce, and Pr with 15 mL of 2.5 mol/L HCl.

  • Nd Collection: Elute and collect Nd with 6 mL of 2 mol/L HCl.

  • Sm Collection: Elute and collect Sm with 5 mL of 0.5 mol/L HCl.

  • Preparation for Mass Spectrometry: Evaporate the collected Nd and Sm fractions to dryness and prepare for mass spectrometric analysis.

Protocol 2: Three-Step Column Chemistry for High-Purity Nd

This protocol is based on a method developed for precise Nd isotope ratio determination.[5]

  • Cation Exchange Chromatography: Separate the bulk of major elements from the rare earth elements (REEs) using a cation exchange resin.

  • Oxidative Extraction Chromatography: Separate tetravalent Ce from the other REEs using Ln Resin coupled with HNO₃ and KBrO₃.

  • Final Nd Purification: Purify the Nd fraction using Ln Resin to remove remaining Sm and other REEs. This method has been shown to achieve high recovery of Nd (>91%) with excellent separation from Ce and Sm (Ce/Nd < 1.2 × 10⁻⁵ and Sm/Nd < 5.2 × 10⁻⁶).[5]

Data Presentation

Table 1: Comparison of Resins for Sm/Nd Separation

Resin TypeTypical EluentsKey SeparationReference
TODGA Resin HNO₃ and HCl at various molaritiesSeparation of matrix elements, followed by separation of individual REEs.[4]
Ln Resin HNO₃ with an oxidizing agent (KBrO₃), followed by HCl.Effective for separating Ce from other REEs and subsequent purification of Nd.[5]
TRU Resin Not specified for Sm/Nd separation, but used for group separation of REEs.[5]
AG1-X8 Anion Exchange HCl-HF mixturePrimarily for the removal of Fe from the sample matrix.[10]
DGA Resin HCl at various molaritiesUsed for the purification of Sm and Nd fractions.[10]

Table 2: Performance Metrics for a Three-Step Nd Separation Protocol

ParameterValueReference
Nd Recovery >91%[5]
Ce/Nd Ratio in final Nd fraction < 1.2 x 10⁻⁵[5]
Sm/Nd Ratio in final Nd fraction < 5.2 x 10⁻⁶[5]

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_chemsep Chemical Separation cluster_analysis Mass Spectrometry Sample Geological Sample Digestion Acid Digestion (HF-HNO3-HCl) Sample->Digestion Column1 Cation Exchange (Remove Matrix) Digestion->Column1 Column2 Ln Resin + KBrO3 (Remove Ce) Column1->Column2 Column3 Ln Resin (Purify Nd/Sm) Column2->Column3 TIMS TIMS Analysis Column3->TIMS MC_ICP_MS MC-ICP-MS Analysis Column3->MC_ICP_MS Data Isotope Ratio Data TIMS->Data MC_ICP_MS->Data

Caption: Workflow for Sm-Nd analysis from sample preparation to mass spectrometry.

TroubleshootingLogic Start Inaccurate ¹⁴⁶Sm Results CheckSeparation Check Sm/Nd Separation Efficiency Start->CheckSeparation CheckRecovery Evaluate Sm Recovery CheckSeparation->CheckRecovery Good OptimizeChem Optimize Column Chemistry (Acid Molarity, Resin) CheckSeparation->OptimizeChem Poor CheckMS Review Mass Spec Parameters CheckRecovery->CheckMS Good CalibrateElution Calibrate Elution Volumes CheckRecovery->CalibrateElution Low VerifyCorrections Verify Mass Bias & Isobaric Corrections CheckMS->VerifyCorrections Issue Found CheckBeam Troubleshoot Ion Beam Stability CheckMS->CheckBeam Issue Found Resolved Accurate Results CheckMS->Resolved All Good OptimizeChem->CheckSeparation CalibrateElution->CheckRecovery VerifyCorrections->CheckMS CheckBeam->CheckMS

Caption: Troubleshooting logic for inaccurate ¹⁴⁶Sm measurements.

References

Challenges in accurately determining the Samarium-146 half-life.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments to determine the half-life of Samarium-146 (¹⁴⁶Sm).

Frequently Asked Questions (FAQs)

Q1: Why is there a significant historical discrepancy in the measured half-life of ¹⁴⁶Sm?

A1: The historical measurements of the ¹⁴⁶Sm half-life have shown a bimodal distribution, with values clustering around 103 million years (My) and a more recent, now-retracted value of 68 My.[1][2][3] This discrepancy arises from several critical challenges, including hidden systematic flaws in experimental designs, incomplete documentation of past experiments, and difficulties in accurately quantifying both the number of ¹⁴⁶Sm atoms and their decay activity.[4][5][6] A 2012 study reporting a 68 My half-life was retracted in 2023 due to inconsistencies in sample preparation, highlighting the sensitivity of the measurement to experimental procedures.[7][8][9]

Q2: What is the currently accepted half-life of ¹⁴⁶Sm?

A2: Recent, highly precise measurements have converged on a value of approximately 92 million years.[4][7][10] A 2024 study reported a half-life of 92.0 ± 2.6 My, which is gaining acceptance in the scientific community.[7][8] However, it is crucial to note that the scientific community is awaiting further independent verification before a single standard value is universally adopted.[4]

Q3: What are the primary challenges in accurately determining the ¹⁴⁶Sm half-life?

A3: The main challenges include:

  • Sample Production and Purity: ¹⁴⁶Sm is an extinct radionuclide and must be artificially synthesized, typically through high-energy proton spallation of heavy metal targets like tantalum.[4][7] Obtaining a sufficient quantity of ¹⁴⁶Sm and ensuring its chemical and isotopic purity is a major hurdle.[6]

  • Accurate Atom Counting: Precisely determining the number of ¹⁴⁶Sm atoms in a sample is a complex process prone to uncertainty.[4]

  • Accurate Activity Measurement: Measuring the very low decay rate of ¹⁴⁶Sm requires highly sensitive detectors and long measurement times to achieve statistical significance.[8][10]

  • Systematic Uncertainties: Hidden systematic errors in experimental setups and procedures have historically led to inaccurate results.[4][5]

Q4: What is the significance of an accurate ¹⁴⁶Sm half-life?

A4: An accurate ¹⁴⁶Sm half-life is crucial for the ¹⁴⁶Sm-¹⁴²Nd chronometer, which is used to date early Solar System events and the planetary differentiation of Earth, the Moon, and Mars.[1][3][11][12] Discrepancies in the half-life can lead to age differences of up to 100 million years for ancient geological events.[1]

Troubleshooting Guides

Problem 1: Low yield or purity of ¹⁴⁶Sm during production.
  • Symptom: Insufficient amount of ¹⁴⁶Sm obtained after target irradiation and chemical separation, or presence of significant isotopic or isobaric impurities.

  • Possible Causes & Solutions:

    • Suboptimal Irradiation Energy: The proton beam energy during irradiation of the tantalum target might not be optimized for ¹⁴⁶Sm production.

      • Solution: Tune the proton accelerator to the specific energy range that maximizes the production of isotopes in the desired mass range.[4]

    • Inefficient Chemical Separation: The chemical separation process may not be effective in isolating samarium from the tantalum target and other spallation byproducts.

      • Solution: Employ a multi-step ion-exchange chromatography process with highly selective resins to achieve a clean separation of samarium from other lanthanides and matrix elements.[6] The performance of the separation should be monitored using a radiotracer like ¹⁴⁵Sm.[6]

Problem 2: Inaccurate determination of the number of ¹⁴⁶Sm atoms.
  • Symptom: High uncertainty or systematic error in the quantification of ¹⁴⁶Sm atoms in the prepared sample.

  • Possible Causes & Solutions:

    • Mass Spectrometry Calibration Issues: Improper calibration of the mass spectrometer (e.g., MC-ICP-MS or TIMS) can lead to inaccurate isotope ratio measurements.

      • Solution: Use certified isotopic reference materials for calibration and perform mass bias correction.[6] Employing multiple, independent mass spectrometry techniques can help to cross-validate the results.[6][13]

    • Incomplete Isotope Dilution: Incomplete mixing of the sample with the isotopic spike in Isotope Dilution Mass Spectrometry (IDMS) can lead to erroneous results.

      • Solution: Ensure complete chemical equilibration between the sample and the spike before mass spectrometric analysis.

Problem 3: High uncertainty in the ¹⁴⁶Sm activity measurement.
  • Symptom: Poor statistical significance in the decay counting, or inability to clearly resolve the alpha peak of ¹⁴⁶Sm.

  • Possible Causes & Solutions:

    • Low Detector Efficiency or High Background: The detector used for alpha spectrometry may have low efficiency or be subject to high background noise.

      • Solution: Use a well-calibrated, high-resolution alpha detector with a low background.[10] The measurement should be performed in a controlled environment to minimize background radiation.

    • Self-Absorption in the Sample: If the prepared sample for alpha counting is too thick, some of the emitted alpha particles may be absorbed within the sample itself, leading to an underestimation of the activity.

      • Solution: Prepare a very thin and uniform sample layer for activity measurement.[7][8] Techniques like molecular plating can be used to create thin deposits.[6]

    • Interference from Other Alpha Emitters: The presence of other alpha-emitting isotopes in the sample can interfere with the measurement of the ¹⁴⁶Sm alpha peak.

      • Solution: Ensure high sample purity through rigorous chemical separation. High-resolution alpha spectrometry can help to deconvolve the alpha peaks of different isotopes.[6]

Quantitative Data Summary

Reported Half-Life (My)Experimental MethodReferenceNotes
103 ± 5Counting ExperimentMultiple historical studies[1][3]A previously widely used value.
68 ± 7Counting ExperimentKinoshita et al. (2012)[1][14]Retracted in 2023 due to experimental inconsistencies.[7][8][9]
92.0 ± 2.6Direct Method (Mass Spectrometry & Alpha Counting)Chiera et al. (2024)[6][7][8]A recent, high-precision measurement.
86 ± 0.6Absolute Decay Counting[15]Another recent high-precision measurement.

Experimental Protocols

Protocol 1: Production and Purification of ¹⁴⁶Sm
  • Irradiation: Irradiate a high-purity tantalum target with a high-energy proton beam from a particle accelerator.[4]

  • Cooling: Allow the irradiated target to cool for a sufficient period to allow short-lived radionuclides to decay.

  • Dissolution: Dissolve the tantalum target in a suitable acid mixture.

  • Chemical Separation: a. Perform an initial bulk separation of the lanthanide fraction from the tantalum matrix using ion-exchange chromatography. b. Conduct a series of high-performance ion-exchange chromatography steps to separate samarium from other lanthanides.[6] Monitor the separation process using gamma spectrometry of a ¹⁴⁵Sm tracer.[6] c. The final product should be a highly purified samarium solution.

Protocol 2: Determination of the Number of ¹⁴⁶Sm Atoms by IDMS
  • Sample Aliquoting: Take a precisely weighed aliquot of the purified ¹⁴⁶Sm solution.

  • Spiking: Add a known amount of an enriched isotopic spike (e.g., ¹⁴⁹Sm or ¹⁵⁰Sm) to the aliquot.

  • Equilibration: Ensure complete mixing and chemical equilibration of the sample and the spike.

  • Mass Spectrometry: Analyze the isotopic composition of the spiked sample using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) or a thermal ionization mass spectrometer (TIMS).[6][13]

  • Calculation: Calculate the number of ¹⁴⁶Sm atoms in the original aliquot based on the measured isotope ratios and the known amount of the spike.

Protocol 3: Measurement of ¹⁴⁶Sm Activity by Alpha Spectrometry
  • Source Preparation: Prepare a thin, uniform alpha-counting source from a precisely weighed aliquot of the purified ¹⁴⁶Sm solution using a technique like molecular plating onto a suitable backing (e.g., a thin carbon film).[6][7][8]

  • Detector Calibration: Calibrate a high-resolution alpha spectrometer using a certified alpha source (e.g., ²⁴¹Am) with a well-known activity and similar geometry to the ¹⁴⁶Sm source.[6][8]

  • Counting: Place the ¹⁴⁶Sm source in the alpha spectrometer at a well-defined distance from the detector and acquire data for an extended period (e.g., several weeks to months) to obtain sufficient counting statistics.[8][10]

  • Data Analysis: a. Identify the alpha peak corresponding to the decay of ¹⁴⁶Sm. b. Determine the net count rate in the ¹⁴⁶Sm peak after subtracting the background. c. Calculate the activity of the ¹⁴⁶Sm source, taking into account the detector efficiency and the solid angle of the measurement setup.

Visualizations

experimental_workflow cluster_production ¹⁴⁶Sm Production & Purification cluster_quantification Quantification cluster_calculation Half-Life Calculation p1 Proton Irradiation of Ta Target p2 Chemical Separation p1->p2 p3 Purified ¹⁴⁶Sm Solution p2->p3 q1 Atom Counting (IDMS/TIMS) p3->q1 q2 Activity Measurement (Alpha Spec.) p3->q2 c1 Number of ¹⁴⁶Sm Atoms (N) q1->c1 c2 Activity (A) q2->c2 c3 Half-Life (T½ = ln(2) * N / A) c1->c3 c2->c3

Caption: Experimental workflow for determining the ¹⁴⁶Sm half-life.

challenges_relationship main Accurate ¹⁴⁶Sm Half-Life Determination c1 ¹⁴⁶Sm Scarcity main->c1 requires c2 Sample Purity main->c2 requires c3 Atom Counting Accuracy main->c3 requires c4 Activity Measurement Accuracy main->c4 requires c1->c2 impacts c2->c3 impacts c2->c4 impacts c6 Historical Data Discrepancy c3->c6 contributes to c4->c6 contributes to c5 Systematic Errors c5->c3 causes errors in c5->c4 causes errors in c5->c6 contributes to

Caption: Interrelationship of challenges in ¹⁴⁶Sm half-life determination.

References

Technical Support Center: Precision in 146Sm-142Nd Geochronology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision of 146Sm-142Nd geochronology experiments.

Troubleshooting Guides

Users encountering issues during their 146Sm-142Nd geochronology experiments can refer to the following table, which outlines common problems, their potential causes, and recommended solutions.

ProblemPotential CausesRecommended Solutions
Low 142Nd Signal Intensity - Incomplete sample dissolution.- Poor ion exchange column yield for Nd.- Inefficient ionization in the mass spectrometer (TIMS or MC-ICP-MS).- Low abundance of Nd in the sample.- Ensure complete sample digestion by using a mixture of concentrated HF, HNO3, and HCl and allowing sufficient time for reaction.[1]- Calibrate ion exchange columns and optimize elution procedures to ensure high recovery of Nd.[2]- For TIMS, ensure proper filament loading and use an activator like Ta2O5 to enhance ionization.[3]- For MC-ICP-MS, optimize plasma conditions and use high-efficiency sample introduction systems.[4]- Increase the initial sample amount if possible.
Poor Precision and Reproducibility - Instrumental instability (TIMS or MC-ICP-MS).- Incomplete separation of interfering elements (isobaric interferences).- Inconsistent sample loading on TIMS filaments.- Matrix effects in MC-ICP-MS.- Allow sufficient warm-up time for the mass spectrometer and monitor key parameters for stability.- Implement a robust chemical separation procedure to remove Ce (interferes with 142Nd) and Sm (interferes with 144Nd).[2][5]- Develop a standardized and reproducible filament loading technique for TIMS.[6]- Ensure complete removal of matrix elements during chemical separation to minimize suppression or enhancement of the Nd signal in MC-ICP-MS.
Inaccurate 142Nd/144Nd Ratios - Uncorrected isobaric interference from 142Ce.- Incorrect mass fractionation correction.- Contamination from reagents or labware (high blanks).- Monitor for the presence of Ce in the purified Nd fraction. If present, repeat the chemical separation.[5][7]- Use an appropriate mass fractionation correction law (e.g., exponential law) and normalize to a stable isotope ratio (e.g., 146Nd/144Nd = 0.7219).[6]- Use high-purity reagents and acid-leached labware in a clean laboratory environment to minimize procedural blanks.[1]
Discrepancies in Isochron Ages - Inclusion of non-cogenetic samples in the isochron.- Open-system behavior (post-crystallization disturbance of the Sm-Nd system).- Inaccurate determination of Sm/Nd ratios.- Carefully screen samples to ensure they are from the same geological unit and formed at the same time.- Analyze different minerals from the same rock to construct an internal isochron, which is more robust against open-system behavior.- Use isotope dilution techniques for accurate determination of Sm and Nd concentrations.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical isobaric interferences in 146Sm-142Nd geochronology and how can they be mitigated?

A1: The most critical isobaric interference is from ¹⁴²Ce on ¹⁴²Nd.[5] Cerium is a light rare earth element that behaves geochemically similar to Neodymium, making their separation challenging. To mitigate this, a multi-step ion exchange chromatography procedure is essential. This often involves a primary separation of the rare earth elements (REEs) from the bulk matrix, followed by a second column chemistry step specifically designed to separate Nd from Ce and other REEs.[2][7] The use of oxidizing agents during chromatography can help to change the oxidation state of Ce, improving its separation from Nd.[2] Monitoring for the presence of Ce in the final Nd fraction using the mass spectrometer is a crucial quality control step.

Q2: What are the advantages and disadvantages of using TIMS versus MC-ICP-MS for 142Nd/144Nd measurements?

A2: Both Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are capable of high-precision Nd isotope measurements.

  • TIMS is often considered the benchmark for high-precision Nd isotope analysis due to its high ionization efficiency for Nd and stable ion beams, which can lead to excellent internal precision.[8] However, TIMS analysis is typically more time-consuming and requires more extensive sample preparation and operator skill.[8]

  • MC-ICP-MS offers higher sample throughput and can be more easily automated. It is also effective for a wider range of elements.[9] However, it can be more susceptible to matrix effects and has a larger instrumental mass bias that needs to be carefully corrected for.[5]

The choice between the two techniques often depends on the specific research question, sample availability, and laboratory resources.

Q3: How does the uncertainty in the 146Sm half-life affect 146Sm-142Nd geochronology?

A3: The half-life of ¹⁴⁶Sm is a critical parameter in calculating ages from the ¹⁴⁶Sm-¹⁴²Nd decay system. There has been a debate in the scientific community regarding the precise value of the ¹⁴⁶Sm half-life, with values of 103 ± 5 million years and a more recently proposed, shorter value of 68 ± 7 million years being discussed.[10][11][12] The use of a shorter half-life would imply a higher initial abundance of ¹⁴⁶Sm in the early solar system and would shift calculated ¹⁴⁶Sm-¹⁴²Nd ages for planetary differentiation events to earlier times.[10][13] While a consensus is still developing, recent studies combining data from meteorites seem to favor the longer half-life of approximately 103 million years.[11] It is crucial for researchers to explicitly state the half-life value used in their calculations to ensure transparency and comparability between different studies.

Q4: What is the importance of the Chondritic Uniform Reservoir (CHUR) in Sm-Nd isotope geochemistry?

A4: The Chondritic Uniform Reservoir (CHUR) is a theoretical model representing the average composition of the primitive, undifferentiated Earth, based on the composition of chondritic meteorites. In Sm-Nd isotope geochemistry, CHUR serves as a reference point to which the Nd isotopic compositions of terrestrial and planetary materials are compared. The evolution of the ¹⁴³Nd/¹⁴⁴Nd ratio in CHUR over time is a well-defined curve. By comparing a sample's initial ¹⁴³Nd/¹⁴⁴Nd ratio to that of CHUR at the same age, geochemists can infer the history of the source magma, such as whether it was derived from a depleted or enriched mantle reservoir.[14]

Experimental Protocols

Sample Dissolution

A general protocol for the dissolution of silicate rock samples for Sm-Nd analysis is as follows:

  • Weigh approximately 100-200 mg of powdered rock sample into a clean Teflon beaker.[6]

  • Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃).[1][6]

  • Place the beaker on a hotplate at a controlled temperature and allow the sample to digest for 48-72 hours, or until completely dissolved.[6]

  • Evaporate the acid mixture to dryness.

  • Add concentrated hydrochloric acid (HCl) and heat to convert the fluorides to chlorides.[6]

  • Evaporate to dryness again and dissolve the residue in a known volume of dilute HCl for subsequent chemical separation.[6]

Sm-Nd Chemical Separation

A widely used method for the separation of Sm and Nd involves a two-stage ion-exchange chromatography process:

Stage 1: Bulk Rare Earth Element (REE) Separation [6][7]

  • Prepare a cation exchange column (e.g., using Bio-Rad AG50W-X8 resin).

  • Load the dissolved sample solution onto the column.

  • Elute the major matrix elements with a specific concentration of HCl (e.g., 2.5 M HCl).

  • Elute the bulk REE fraction with a higher concentration of HCl (e.g., 6 M HCl).

Stage 2: Separation of Sm and Nd [7]

  • Prepare a second chromatography column using a resin with high selectivity for individual REEs (e.g., Eichrom Ln Spec resin).

  • Load the collected bulk REE fraction onto this column.

  • Sequentially elute the REEs using different concentrations of HCl. The exact concentrations and volumes will depend on the specific resin and column calibration. Typically, Nd is eluted before Sm.

  • Collect the purified Nd and Sm fractions in separate clean beakers.

Data Presentation

Comparison of TIMS and MC-ICP-MS for Nd Isotope Analysis
FeatureThermal Ionization Mass Spectrometry (TIMS)Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
Precision Excellent, often considered the benchmark.[8]Very good, approaching TIMS precision with modern instruments.[5][15]
Sample Throughput Lower, more time-consuming per sample.Higher, allows for faster analysis of more samples.[9]
Ionization Efficiency for Nd High.[8]Generally lower than TIMS.
Instrumental Mass Bias Lower and more stable.Higher and can be more variable.[5]
Susceptibility to Matrix Effects Less susceptible.More susceptible, requires excellent matrix removal.
Operator Skill Requirement Higher.Generally lower, more automated.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_chem Chemical Separation cluster_analysis Mass Spectrometry cluster_data Data Analysis Sample Rock/Mineral Sample Powder Powdering Sample->Powder Dissolution Acid Dissolution (HF + HNO3 + HCl) Powder->Dissolution Column1 Column Chemistry 1 (Bulk REE Separation) Dissolution->Column1 Column2 Column Chemistry 2 (Sm and Nd Separation) Column1->Column2 Nd_fraction Purified Nd Fraction Column2->Nd_fraction Sm_fraction Purified Sm Fraction Column2->Sm_fraction TIMS TIMS Analysis Nd_fraction->TIMS MC_ICP_MS MC-ICP-MS Analysis Nd_fraction->MC_ICP_MS Sm_fraction->TIMS Sm_fraction->MC_ICP_MS Isochron Isochron Dating (142Nd/144Nd vs. 146Sm/144Nd) TIMS->Isochron MC_ICP_MS->Isochron TroubleshootingFlow start Problem Encountered q1 Low Signal Intensity? start->q1 s1 Check Sample Dissolution Optimize Ionization q1->s1 Yes q2 Poor Precision? q1->q2 No end Problem Resolved s1->end s2 Verify Instrument Stability Improve Chemical Separation q2->s2 Yes q3 Inaccurate Ratios? q2->q3 No s2->end s3 Check for Isobaric Interferences Verify Mass Fractionation Correction q3->s3 Yes q3->end No s3->end

References

Samarium-Neodymium Isochron Dating: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Samarium-Neodymium (Sm-Nd) isochron dating. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential sources of error in this geochronological method.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental assumptions of the Sm-Nd isochron dating method?

A1: The Sm-Nd isochron dating method relies on three fundamental assumptions:

  • Co-genicity: All samples analyzed must have formed at the same time from a common source with a homogeneous initial ¹⁴³Nd/¹⁴⁴Nd ratio.

  • Closed System: The rock or mineral systems must have remained closed to Sm and Nd since their formation, meaning there has been no gain or loss of these elements.

  • Accurate Constants: The decay constant of ¹⁴⁷Sm is accurately known and has remained constant over geological time.[1][2]

Violation of these assumptions is a primary source of error in Sm-Nd dating.

Q2: What is "open-system behavior" and how does it affect Sm-Nd dating?

A2: Open-system behavior refers to the disturbance of the Sm-Nd isotope system after the rock's formation, leading to the gain or loss of Sm or Nd.[1] This can be caused by geological processes such as metamorphism, alteration, and weathering.[1][3] Such disturbances can lead to inaccurate age determinations because they violate the "closed system" assumption of isochron dating. For instance, the introduction of fluids during metamorphism can mobilize Sm and Nd, altering their original concentrations and isotopic ratios.

Q3: Can metamorphism "reset" the Sm-Nd geological clock?

A3: Yes, high-grade metamorphism can partially or completely reset the Sm-Nd isotopic system.[1][2] During metamorphism, new minerals may form or existing minerals may recrystallize, leading to a re-equilibration of Sm and Nd isotopes. If the system is completely reset, the isochron will date the metamorphic event rather than the original crystallization age of the rock.[2] Partial resetting can lead to a scattered isochron that does not yield a meaningful age. However, the Sm-Nd system is generally considered more resistant to metamorphic resetting than other systems like Rb-Sr.[1]

Q4: Why is a wide range of Sm/Nd ratios important for an accurate isochron?

A4: A wide range of Sm/Nd ratios among the analyzed samples is crucial for obtaining a precise and accurate isochron age. The slope of the isochron, which determines the age, is better constrained when the data points are spread out along the x-axis (¹⁴⁷Sm/¹⁴⁴Nd). Due to the similar geochemical behavior of Sm and Nd, achieving a significant spread in Sm/Nd ratios in whole-rock samples can be challenging.[2] Mineral separates, particularly from rocks containing minerals that strongly fractionate Sm from Nd (like garnet), can provide a wider range of ratios and thus a more precise isochron.[1][4]

Troubleshooting Guides

This section provides practical guidance for common issues encountered during Sm-Nd isochron dating experiments.

Issue 1: My isochron has a high MSWD (Mean Squared Weighted Deviates) and the data points are scattered.
  • Possible Cause 1: Open-system behavior. The Sm-Nd system may have been disturbed by post-crystallization events.

    • Troubleshooting:

      • Carefully re-examine the petrography of the samples to look for evidence of alteration or metamorphism.

      • Consider analyzing mineral separates instead of whole-rock samples, as some minerals are more resistant to alteration.

      • If metamorphism is suspected, try to date specific metamorphic minerals (e.g., garnet) to constrain the age of the metamorphic event.[2]

  • Possible Cause 2: Incomplete isotopic homogenization. The initial magma from which the rocks crystallized may not have been isotopically homogeneous.

    • Troubleshooting:

      • Analyze samples from a smaller, well-defined geological unit where isotopic homogeneity is more likely.

      • Evaluate for magma mixing or crustal contamination by analyzing for other geochemical tracers.[5]

  • Possible Cause 3: Analytical error. Issues with sample preparation, chemical separation, or mass spectrometry can introduce scatter.

    • Troubleshooting:

      • Review the entire analytical procedure for potential sources of contamination or error.

      • Re-run a subset of samples to check for analytical reproducibility.

      • Ensure proper correction for isobaric interferences during mass spectrometry.

Issue 2: The calculated age is geologically unreasonable or conflicts with other dating methods.
  • Possible Cause 1: Crustal contamination. Mantle-derived magmas can be contaminated with older crustal material, which has a different Nd isotopic signature.[1][5] This can lead to an artificially old age.

    • Troubleshooting:

      • Analyze for trace elements that are sensitive to crustal contamination (e.g., Rb, Sr, Pb).

      • Use other isotopic systems (e.g., Rb-Sr, U-Pb) in conjunction with Sm-Nd to cross-validate the age.[1][6]

  • Possible Cause 2: Inherited components. The magma may have incorporated older mineral grains (xenocrysts) that were not in isotopic equilibrium with the melt.

    • Troubleshooting:

      • Careful mineral separation and characterization are crucial to avoid analyzing inherited components.

      • In-situ micro-analytical techniques (e.g., LA-ICP-MS) can be used to analyze different parts of a mineral grain to identify inherited cores.

Issue 3: Low precision on the calculated age.
  • Possible Cause: Insufficient spread in Sm/Nd ratios. As discussed in the FAQs, a narrow range of Sm/Nd ratios will result in a poorly defined isochron and a large uncertainty on the age.

    • Troubleshooting:

      • Analyze a wider variety of rock types from the same geological unit, if available.

      • Focus on analyzing mineral separates that are known to have significantly different Sm/Nd ratios (e.g., garnet, plagioclase, pyroxene).[1][7][8]

Data Presentation

The following tables summarize key quantitative data relevant to sources of error in Sm-Nd isochron dating.

Table 1: Typical Sm/Nd Ratios in Common Minerals and Rocks

MaterialTypical ¹⁴⁷Sm/¹⁴⁴Nd RatioImplication for Isochron Dating
GarnetHigh (>0.5)Excellent for creating a wide spread in isochrons.[1]
ClinopyroxeneModerateCan contribute to the spread in isochrons.[1]
PlagioclaseLow (<0.1)Provides a low Sm/Nd end-member for the isochron.[1]
Whole Rock (Basalt)0.1 - 0.25Limited range can lead to imprecise whole-rock isochrons.[4]
Whole Rock (Granite)0.1 - 0.2Limited range can lead to imprecise whole-rock isochrons.

Table 2: Comparison of Mass Spectrometry Techniques for Nd Isotope Analysis

TechniqueTypical Precision (¹⁴³Nd/¹⁴⁴Nd)AdvantagesDisadvantages
Thermal Ionization Mass Spectrometry (TIMS)< 30 ppm (2 SD)High precision and accuracy.[9]Time-consuming sample preparation, lower sample throughput.[10]
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)< 30 ppm (2 SD)Higher sample throughput, simpler sample preparation.[9][10]Potential for more complex isobaric interferences.[9]

Table 3: Common Isobaric Interferences in Nd Isotope Analysis

Isotope of InterestInterfering IsobarSource of InterferenceMitigation Strategy
¹⁴²Nd¹⁴²CeIncomplete separation of Cerium (Ce)Efficient chemical separation of Nd from Ce.[11]
¹⁴⁴Nd¹⁴⁴SmIncomplete separation of Samarium (Sm)Efficient chemical separation of Nd from Sm and mathematical correction based on interference-free Sm isotopes.[11]
¹⁴⁸Nd¹⁴⁸SmIncomplete separation of Samarium (Sm)Efficient chemical separation of Nd from Sm and mathematical correction.[11]
¹⁵⁰Nd¹⁵⁰SmIncomplete separation of Samarium (Sm)Efficient chemical separation of Nd from Sm and mathematical correction.[11]

Experimental Protocols

A generalized workflow for Sm-Nd isochron dating is presented below. Detailed, step-by-step protocols should be followed as established in specialized laboratories.

1. Sample Preparation:

  • Rock samples are crushed and powdered.

  • Mineral separation is performed using magnetic and heavy liquid separation techniques to isolate target minerals.

  • A precisely weighed aliquot of the sample powder is spiked with an enriched ¹⁴⁹Sm-¹⁵⁰Nd tracer solution for isotope dilution analysis.

2. Sample Dissolution:

  • The spiked sample powder is dissolved in a mixture of hydrofluoric (HF) and nitric (HNO₃) acids in a sealed Teflon vessel at high temperature and pressure.

3. Chemical Separation:

  • A multi-stage ion-exchange chromatography procedure is used to separate Sm and Nd from other elements.[12]

    • Step 1: Bulk Rare Earth Element (REE) Separation: The dissolved sample is loaded onto a cation exchange column to separate the REE group from major elements.

    • Step 2: Sm and Nd Separation: The collected REE fraction is then passed through a second chromatography column with a resin that has a high affinity for REEs to separate Sm and Nd from each other and from other REEs.

4. Mass Spectrometry:

  • The purified Sm and Nd fractions are loaded onto metal filaments (for TIMS) or introduced into the plasma source (for MC-ICP-MS).

  • The isotopic ratios of Sm and Nd are measured with high precision.

5. Data Analysis:

  • The measured isotopic ratios are corrected for mass fractionation and isobaric interferences.

  • The ¹⁴³Nd/¹⁴⁴Nd and ¹⁴⁷Sm/¹⁴⁴Nd ratios are plotted on an isochron diagram.

  • The age and initial ¹⁴³Nd/¹⁴⁴Nd ratio are calculated from the slope and intercept of the isochron, respectively.

Mandatory Visualization

Sm_Nd_Dating_Workflow cluster_prep Sample Preparation cluster_chem Chemical Processing cluster_analysis Analysis & Interpretation cluster_quality Quality Control Sample Rock/Mineral Sample Crushing Crushing & Powdering Sample->Crushing Spiking Spiking with Enriched Isotope Tracer Crushing->Spiking Dissolution Acid Dissolution Spiking->Dissolution IonExchange1 Cation Exchange Chromatography (Bulk REE Separation) Dissolution->IonExchange1 Blanks Procedural Blanks Dissolution->Blanks IonExchange2 Extraction Chromatography (Sm-Nd Separation) IonExchange1->IonExchange2 MassSpec Mass Spectrometry (TIMS or MC-ICP-MS) IonExchange2->MassSpec DataProcessing Data Processing & Isochron Plot MassSpec->DataProcessing Standards Reference Materials MassSpec->Standards AgeCalc Age & Initial Ratio Calculation DataProcessing->AgeCalc Isochron_Diagram xaxis ¹⁴⁷Sm / ¹⁴⁴Nd yaxis ¹⁴³Nd / ¹⁴⁴Nd origin xtip origin->xtip ytip origin->ytip p3 Sample 3 origin->p3 Isochron (Slope = e^(λt) - 1) p1 Sample 1 p2 Sample 2 initial_ratio (¹⁴³Nd / ¹⁴⁴Nd)₀ l1 Sample 1 l2 Sample 2 l3 Sample 3 Geological_Errors Impact of Geological Processes on Isochron cluster_ideal Ideal Isochron (Closed System) cluster_metamorphism Partial Resetting (Metamorphism) cluster_contamination Crustal Contamination A1 A C1 C A1->C1 t₀ A2 A' A1->A2 Disturbance A3 A'' A1->A3 Mixing B1 B B2 B' B1->B2 B3 B'' B1->B3 C2 C' C1->C2 C3 C'' C1->C3 A3->C3 Mixing Line

References

Technical Support Center: Optimizing Samarium (Sm) and Neodymium (Nd) Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical separation of Samarium (Sm) and Neodymium (Nd).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solvent Extraction Issues

Q1: My Sm/Nd separation factor is lower than expected when using Di(2-ethylhexyl) phosphoric acid (D2EHPA/EHPA). What are the potential causes and solutions?

A1: Low separation factors in D2EHPA-based solvent extraction can stem from several factors. Here’s a systematic troubleshooting approach:

  • pH of the Aqueous Phase: The pH is a critical parameter. Separation factors for Sm/Nd have been shown to decrease as the pH increases. For instance, in a selective stripping system, the separation factor can decrease from approximately 9.5 to 8.0 as the pH rises from 0.4 to 0.7.[1]

    • Troubleshooting: Carefully monitor and control the pH of your aqueous phase. Lowering the pH within the optimal range for your specific system can enhance separation.

  • Aqueous Phase Composition: The presence of certain salts can significantly impact separation. The addition of ammonium chloride (NH₄Cl) to a hydrochloric acid (HCl) stripping solution has been shown to increase the Sm/Nd separation factor.[1]

    • Troubleshooting: Investigate the effect of adding salts like NH₄Cl to your stripping solution. A concentration of 150 g/L NH₄Cl has been identified as a point to maximize the separation factor.[1]

  • Organic Diluent: The choice of organic diluent affects mass transfer and phase disengagement, which can indirectly influence separation efficiency.[1]

    • Troubleshooting: Experiment with different organic diluents to find one that provides good phase disengagement and maintains a high separation factor.

  • Temperature: Temperature can play a role in the selectivity of the chelating agent.[1]

    • Troubleshooting: Evaluate the effect of temperature on your separation. Although not always the primary factor, optimizing temperature may provide marginal gains.

Q2: I'm observing poor phase disengagement (emulsion formation) during solvent extraction. How can I resolve this?

A2: Poor phase disengagement is a common issue. Consider the following:

  • Aqueous Phase Density: A small density difference between the organic and aqueous phases can lead to slow disengagement. Adding salts like ammonium chloride to the aqueous strip solution increases its density, improving phase separation.[1]

  • Organic Diluent: The nature of the organic diluent is a major factor influencing the rate of phase disengagement.[1] If problems persist, consider testing alternative diluents.

  • pH Control: At certain pH values, polymerization or gel formation can occur, leading to flow interruption in continuous systems.[1] Ensure your operating pH is outside this range.

2. Ion Exchange Chromatography Challenges

Q3: What are the best practices for separating Sm and Nd using ion exchange chromatography?

A3: Successful ion exchange separation relies on the appropriate choice of resin, eluent, and operating conditions.

  • Resin and Eluent Selection:

    • Anion Exchange: Dowex 1-X4 resin (100–200 mesh) has been used effectively with a nitric acid-methanol medium. The best elution profile was achieved using 0.3M HNO₃ in methanol (1:9 ratio) as the eluent.[2] This method can achieve high recovery rates for both Sm (97.16%) and Nd (95.59%), while retaining Cerium (Ce) on the column.[2]

    • Cation Exchange & Reversed-Phase: A combination of classical cation-exchange chromatography and high-performance ion chromatography (HPIC) can be used, especially for geological samples with low Nd concentrations.[3] Another approach involves using a cation-exchange column to remove major rock-forming elements, followed by a column with Ln resin (containing di(2-ethylhexyl) orthophosphoric acid) to separate Nd and Sm from other rare-earth elements.[4]

Q4: I am getting poor resolution and peak tailing in my ion exchange separation. What could be the cause?

A4: Poor resolution and peak tailing can be caused by several factors:

  • Improper Eluent Composition: The concentration and composition of the eluent are critical. A slight deviation from the optimal concentration can significantly affect the separation.

  • Flow Rate: An excessively high flow rate can lead to broader peaks and reduced resolution. Optimize the flow rate for your specific column and resin.

  • Column Packing: An improperly packed column can lead to channeling and peak broadening. Ensure the column is packed uniformly.

  • Sample Overloading: Loading too much sample onto the column can exceed its capacity, resulting in poor separation.

3. Precipitation Method Inquiries

Q5: Can I use precipitation to selectively separate Samarium?

A5: Yes, precipitation can be an effective method. One approach involves using sodium sulfate (Na₂SO₄) to selectively precipitate Sm. Under optimal conditions (10 w/v% Na₂SO₄ at 70°C for 50 minutes), a precipitation rate of 96.11% for Sm can be achieved, with minimal co-precipitation of other metals like Co, Fe, and Cu.[5] After separation, the resulting samarium precipitate can be calcined to form the metal oxide.[5]

Data Presentation: Comparison of Separation Techniques

Technique Reagents/Resin Key Parameters Separation Factor (Sm/Nd) Recovery/Efficiency Reference
Solvent Extraction Di(2-ethylhexyl) phosphoric acid (D2EHPA)pH, Aqueous phase composition (NH₄Cl), Organic diluent7 to 10>99% pure Sm₂O₃ demonstrated in a continuous countercurrent system[1]
Solvent Extraction 0.1% D2EHPA in cyclohexane0.025 M HCl, Reduction with hydroxylamine hydrochloride~10⁶High separation efficiency[6][7][8]
Solvent Extraction P507 (2-Ethylhexyl phosphonic acid mono-2-Ethylhexyl ester)-10.0-[9]
Solvent Extraction Carboxyl-functionalized ionic liquidspH modulation10⁴–10⁵ (for separation from Co and Fe)Up to 99% extraction efficiency[10][11]
Anion Exchange Dowex 1-X4 (100–200 mesh)0.3M HNO₃ : methanol (1:9) eluent-97.16% Sm recovery, 95.59% Nd recovery[2]
Precipitation Sodium sulfate (Na₂SO₄)10 (w/v)% Na₂SO₄, 70°C, 50 min-96.11% Sm precipitation[5]

Experimental Protocols

1. Solvent Extraction using D2EHPA

This protocol is based on the research demonstrating the separation of Sm from Nd using D2EHPA.[1]

Objective: To separate Sm and Nd from an aqueous feed solution.

Materials:

  • Aqueous feed containing Sm and Nd chlorides or nitrates.

  • Organic phase: 50% Di(2-ethylhexyl) phosphoric acid (D2EHPA) in a suitable organic diluent (e.g., Socal 355L).[1]

  • Stripping solution: 1.5 vol% Hydrochloric acid (HCl) containing 200 g/L Ammonium Chloride (NH₄Cl).[1]

  • Oxalic acid for precipitation.

  • 6 N HCl for final stripping.

Procedure:

  • Extraction:

    • Contact the aqueous feed solution with the organic phase in a mixer-settler.

    • Allow the phases to separate. Samarium will be preferentially extracted into the organic phase.

  • Stripping:

    • Contact the loaded organic phase with the stripping solution.

    • Adjust the pH of the equilibrated aqueous stripping phase to the desired value (e.g., pH 0.4-0.7).[1]

  • Precipitation and Analysis:

    • Separate the aqueous phase from the stripping stage.

    • Precipitate the lanthanides from the aqueous phase at pH 3 using oxalic acid.[1]

    • Strip any remaining lanthanides from the organic phase using 6 N HCl and precipitate with oxalic acid at pH 3.[1]

    • Ignite the oxalate precipitates at 1,000°C to produce oxides.

    • Analyze the oxides by a suitable method (e.g., X-ray fluorescence) to determine the separation efficiency.

2. Anion Exchange Chromatography

This protocol is adapted from the study on the separation of Nd from Ce and Sm using an anion-exchange resin.[2]

Objective: To separate Nd and Sm using an anion-exchange column.

Materials:

  • Anion-exchange resin: Dowex 1-X4 (100–200 mesh).

  • Eluent: 0.3M Nitric Acid (HNO₃) in Methanol (1:9 v/v).[2]

  • Sample containing Nd and Sm.

Procedure:

  • Column Preparation:

    • Prepare a slurry of the Dowex 1-X4 resin and pack it into a suitable chromatography column.

    • Equilibrate the column by passing the eluent through it until the effluent has the same composition as the eluent.

  • Sample Loading:

    • Dissolve the sample in a small volume of the eluent and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting the column with the 0.3M HNO₃ : methanol (1:9) solution.

    • Collect fractions of the eluate.

  • Analysis:

    • Analyze the collected fractions for Sm and Nd content using a suitable analytical technique (e.g., ICP-MS) to determine the elution profile and recovery rates.

Visualizations

Experimental_Workflow_Solvent_Extraction cluster_extraction Extraction Stage cluster_stripping Stripping Stage cluster_precipitation Precipitation & Analysis Aqueous_Feed Aqueous Feed (Sm + Nd) Mixer_Settler_1 Mixer-Settler Aqueous_Feed->Mixer_Settler_1 Organic_Phase Organic Phase (50% D2EHPA) Organic_Phase->Mixer_Settler_1 Loaded_Organic Loaded Organic (Sm-rich) Mixer_Settler_1->Loaded_Organic Raffinate Raffinate (Nd-rich) Mixer_Settler_1->Raffinate Mixer_Settler_2 Mixer-Settler Loaded_Organic->Mixer_Settler_2 Stripping_Solution Stripping Solution (HCl + NH4Cl) Stripping_Solution->Mixer_Settler_2 Stripped_Organic Stripped Organic (Recycled) Mixer_Settler_2->Stripped_Organic Aqueous_Product Aqueous Product (Sm-rich) Mixer_Settler_2->Aqueous_Product Precipitation Precipitation (Oxalic Acid) Aqueous_Product->Precipitation Sm_Oxide Sm-Oxide Precipitation->Sm_Oxide Analysis Analysis (e.g., XRF) Sm_Oxide->Analysis

Caption: Solvent extraction workflow for Sm/Nd separation.

Troubleshooting_Logic_Low_Separation_Factor Start Low Sm/Nd Separation Factor Check_pH Check Aqueous Phase pH Start->Check_pH pH_High Is pH too high? Check_pH->pH_High Adjust_pH Action: Lower pH pH_High->Adjust_pH Yes Check_Aqueous_Comp Check Aqueous Composition pH_High->Check_Aqueous_Comp No Resolved Problem Resolved Adjust_pH->Resolved NH4Cl_Absent Is NH4Cl absent from HCl strip solution? Check_Aqueous_Comp->NH4Cl_Absent Add_NH4Cl Action: Add NH4Cl NH4Cl_Absent->Add_NH4Cl Yes Check_Diluent Evaluate Organic Diluent NH4Cl_Absent->Check_Diluent No Add_NH4Cl->Resolved Poor_Disengagement Poor Phase Disengagement? Check_Diluent->Poor_Disengagement Test_Diluents Action: Test Alternative Diluents Poor_Disengagement->Test_Diluents Yes Poor_Disengagement->Resolved No Test_Diluents->Resolved

Caption: Troubleshooting low Sm/Nd separation factors.

References

Technical Support Center: 142Nd Nucleosynthetic Anomaly Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁴²Nd measurements. The focus is on identifying and correcting for nucleosynthetic anomalies to ensure data accuracy and integrity.

Frequently Asked Questions (FAQs)

Q1: What are nucleosynthetic anomalies in the context of ¹⁴²Nd measurements?

A1: Nucleosynthetic anomalies are variations in the isotopic composition of an element that cannot be explained by mass-dependent fractionation, radioactive decay, or cosmogenic effects. In the case of Neodymium (Nd), these anomalies arise from the heterogeneous distribution of presolar material within the solar nebula.[1] Different Nd isotopes were produced in varying proportions by different stellar nucleosynthetic processes (s-process, r-process, and p-process).[1][2] Therefore, materials that formed in different regions of the solar nebula can have slightly different relative abundances of Nd isotopes, leading to what are known as nucleosynthetic anomalies.

Q2: Why is correcting for these anomalies crucial?

A2: The ¹⁴⁶Sm-¹⁴²Nd isotope system is a critical tool for dating early silicate differentiation events in planetary bodies, which occurred within the first ~300 million years of Solar System history.[3] The accessible Earth has a higher ¹⁴²Nd/¹⁴⁴Nd ratio than chondritic meteorites.[2] This difference was traditionally interpreted as evidence for a higher-than-chondritic Sm/Nd ratio in the bulk silicate Earth, implying very early planetary differentiation.[4][2] However, recent studies have shown that this offset may be due to a higher proportion of s-process Nd in the Earth's precursor materials compared to chondrites.[1][2] Correcting for these nucleosynthetic anomalies is therefore essential to distinguish between anomalies caused by early planetary evolution (radiogenic excesses) and those inherited from the solar nebula, which is fundamental for accurately modeling Earth's formation and evolution.[1][2]

Q3: What are the primary isobaric interferences in ¹⁴²Nd measurements?

A3: The most significant isobaric interference on ¹⁴²Nd is from ¹⁴²Ce. Cerium is abundant and can be difficult to separate completely from Nd during chemical purification. Another potential interference is from ¹⁴⁴Sm on ¹⁴⁴Nd, which is the primary normalization isotope.[5] While less direct, Sm isotopes can also interfere with other Nd isotopes used for mass fractionation correction (e.g., ¹⁴⁸Sm on ¹⁴⁸Nd and ¹⁵⁰Sm on ¹⁵⁰Nd), which can indirectly affect the accuracy of the corrected ¹⁴²Nd/¹⁴⁴Nd ratio.[3]

Q4: How can I monitor and correct for Cerium (Ce) and Samarium (Sm) interferences?

A4: To correct for isobaric interferences, it is essential to monitor non-interfered isotopes of the interfering elements during the mass spectrometric analysis.

  • For Cerium: The ¹⁴⁰Ce isotope is monitored. The measured ¹⁴⁰Ce signal is used to calculate the contribution of ¹⁴²Ce to the mass 142 beam, based on the natural isotopic abundance of Ce. This calculated interference is then subtracted from the total signal at mass 142. A robust chemical separation procedure is the first line of defense to minimize the Ce/Nd ratio.[6][7]

  • For Samarium: The ¹⁴⁷Sm isotope is typically monitored to correct for the contribution of ¹⁴⁴Sm to the ¹⁴⁴Nd signal.[5][6] The correction is applied based on the known ¹⁴⁷Sm/¹⁴⁴Sm ratio.[5] It is critical to achieve a high degree of Sm separation from Nd, aiming for a ¹⁴⁷Sm/¹⁴⁶Nd ratio of less than 3.2 x 10⁻⁶ in the final sample solution.[6]

Troubleshooting Guide

Problem 1: Poor reproducibility of standard measurements.

  • Possible Cause: Incomplete sample homogenization in the mass spectrometer source, leading to improper assessment of the mass fractionation factor.[5] This is particularly problematic for ¹⁴²Nd, as it is the lightest Nd isotope and furthest from the normalizing isotopes (¹⁴⁶Nd/¹⁴⁴Nd).[3]

  • Solution:

    • Optimize Loading Procedure: Ensure a consistent and optimal sample loading technique on the filament for Thermal Ionization Mass Spectrometry (TIMS).

    • Review Data Reduction: Some data reduction methods can better account for instrumental instability and improve reproducibility. A double normalization procedure was previously used to correct for secondary mass fractionation effects, though newer instruments and techniques may eliminate this need.[8][9]

    • Check for Residues: Residues from chemical separation steps (e.g., from 2-hydroxyisobutyric acid) can cause instability in instrumental mass fractionation. Ensure complete removal of these organic residues.[3]

    • Instrument Stability: Verify the stability of the mass spectrometer, including the detector gains and baseline. Run repeated measurements of a well-characterized standard (e.g., Ames Nd, JNdi-1) to demonstrate external precision.[8][9] High-precision measurements should achieve an external precision of ≤ 5 ppm (2σ).[9]

Problem 2: My corrected ¹⁴²Nd/¹⁴⁴Nd ratios appear anomalous, but I suspect an analytical artifact.

  • Possible Cause: Incorrect application of the mass fractionation correction or uncorrected isobaric interferences. The exponential fractionation law is commonly used, but its improper application can introduce artifacts, especially for isotopes far from the normalizing pair.[5][10]

  • Solution:

    • Multi-Isotope Monitoring: Measure all stable, non-radiogenic Nd isotopes with high precision (including ¹⁴⁵Nd, ¹⁴⁸Nd, ¹⁵⁰Nd). If a sample has a true nucleosynthetic anomaly, it will likely show correlated anomalies in other s-process or r-process deficit/excess isotopes (e.g., ¹⁴⁸Nd, ¹⁵⁰Nd).[1][11] An anomaly only in ¹⁴²Nd without corresponding variations in other isotopes may point to an analytical artifact.

    • Verify Interference Corrections: Re-examine the corrections for ¹⁴²Ce and ¹⁴⁴Sm. Ensure the monitored isotopes (¹⁴⁰Ce, ¹⁴⁷Sm) are free from other interferences and that the correct natural isotopic ratios are used for the correction.

    • Analyze Standards as "Unknowns": Process and analyze isotopic standards through the entire chemical separation and mass spectrometry procedure as if they were unknown samples. They should yield the accepted ¹⁴²Nd/¹⁴⁴Nd value, confirming the validity of your procedures.

    • Inter-Laboratory Comparison: If possible, have a key sample analyzed by another laboratory to confirm the presence of an anomaly.

Problem 3: High and unstable background/baseline during analysis.

  • Possible Cause: Contamination in the sample introduction system (for MC-ICP-MS) or dirty filaments/source components (for TIMS).[12][13] Contamination can also be introduced from reagents or during sample preparation.[13]

  • Solution:

    • Clean Sample Introduction System (MC-ICP-MS): Thoroughly clean the nebulizer, spray chamber, and cones.[12][13] Use high-purity rinse solutions that are matrix-matched to your samples.[13]

    • Clean Mass Spectrometer Source (TIMS): Ensure filaments are properly outgassed and the source is clean to minimize background noise.

    • Reagent and Blank Purity: Use ultra-pure acids and deionized water for all dilutions and sample preparation.[13] Prepare and analyze procedural blanks to check for contamination introduced during the chemical separation process. The blank readings should be negligibly low.[12]

Quantitative Data Summary

The table below summarizes key values and precisions reported in ¹⁴²Nd measurement studies.

ParameterReported Value / PrecisionInstrument / MethodReference
External Precision (¹⁴²Nd/¹⁴⁴Nd) ± 5 ppm (2σ)TIMS (Thermo Electron Triton)[8]
± 2 ppm (2σ)TIMS (Thermo Electron Triton, improved)[8][9]
± 1.7 ppm (2σ)MC-ICP-MS (Improved data reduction)
± 6 ppm (2σ)Not Specified[10]
¹⁴²Nd Anomaly in Chondrites ~ -20 ppm (relative to Earth)Not Specified[1]
-10 ± 12 ppm (Enstatite Chondrites)Not Specified[14]
-19 ± 5 ppm (Ordinary Chondrites)Not Specified[14]
-35 ± 15 ppm (Carbonaceous Chondrites)Not Specified[14]
¹⁴²Nd Anomaly in Early Archean Rocks +8 to +15 ppmTIMS[8][9]
Normalization Ratio (¹⁴⁶Nd/¹⁴⁴Nd) 0.7219Standard Value for TIMS[5][15]

Experimental Protocol: Nd Separation and Mass Spectrometry

This is a generalized protocol based on common practices for high-precision ¹⁴²Nd analysis.

1. Sample Digestion:

  • Accurately weigh ~2g of powdered whole-rock sample.[1]

  • Digest the sample using a mixture of concentrated HF and HNO₃ in a clean Teflon beaker.

  • Evaporate the acids and perform subsequent evaporation steps with HNO₃ and HCl to break down fluorides and convert the sample to a chloride form.

2. Chemical Separation (Two-Stage Ion Exchange Chromatography):

  • Stage 1: Bulk Rare Earth Element (REE) Separation:

    • Dissolve the sample in a dilute acid (e.g., 2.5 M HCl).

    • Load the solution onto a cation exchange column (e.g., AG50W-X8 resin).

    • Elute matrix elements with 2.5 M HCl.

    • Elute the bulk REE fraction with 6 M HCl.

  • Stage 2: Nd Separation from Sm and Ce:

    • Evaporate the REE fraction and redissolve in a dilute acid (e.g., 0.2 M HCl).

    • Load onto a second cation exchange column conditioned with an alpha-hydroxyisobutyric acid (α-HIBA) solution.

    • Perform a gradient or step-wise elution using α-HIBA at a controlled pH to separate individual REEs. The goal is to collect a pure Nd fraction, well-separated from neighboring Sm and Ce fractions. This step is critical for minimizing isobaric interferences.[6][7]

3. Mass Spectrometry (TIMS):

  • Evaporate the purified Nd fraction to dryness.

  • Load the sample onto a previously outgassed Rhenium (Re) filament assembly.

  • Introduce the filament assembly into the TIMS source and evacuate.

  • Slowly heat the filaments to achieve a stable and strong ion beam (e.g., 4-6V for ¹⁴²Nd).[10]

  • Measure Nd isotope ratios using a multi-dynamic or static data collection routine. A typical run consists of 270-540 individual cycles over several hours.[10]

  • Monitor ¹⁴⁰Ce and ¹⁴⁷Sm for interference corrections.

4. Data Reduction and Correction:

  • Correct for instrumental mass fractionation by normalizing the measured ratios to a fixed ¹⁴⁶Nd/¹⁴⁴Nd ratio of 0.7219 using the exponential law.[5]

  • Apply corrections for ¹⁴²Ce and ¹⁴⁴Sm interferences based on the monitored ¹⁴⁰Ce and ¹⁴⁷Sm signals.

  • Calculate the final ¹⁴²Nd/¹⁴⁴Nd ratio and express it in ppm deviation (μ¹⁴²Nd) relative to a terrestrial standard (e.g., JNdi-1) analyzed in the same session.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry (TIMS) cluster_data Data Processing p1 Sample Digestion (HF-HNO3) p2 Stage 1 Chromatography (Bulk REE Separation) p1->p2 p3 Stage 2 Chromatography (Nd Purification) p2->p3 a1 Filament Loading & Outgassing p3->a1 a2 Data Acquisition (Multi-Dynamic Routine) a1->a2 a3 Monitor Interferences (140Ce, 147Sm) a2->a3 d1 Mass Fractionation Correction (146Nd/144Nd) a3->d1 d2 Isobaric Interference Correction (Ce & Sm) d1->d2 d3 Normalization to Standard (e.g., JNdi-1) d2->d3 result result d3->result Final μ142Nd Value

Caption: Experimental workflow for high-precision ¹⁴²Nd isotope analysis.

logical_relationships cluster_sources Sources of Variation in Measured 142Nd/144Nd cluster_artifacts Types of Analytical Artifacts cluster_corrections Correction & Verification Steps S1 Radiogenic Excess (146Sm Decay) Goal Isolate True Radiogenic & Nucleosynthetic Signature S1->Goal S2 Nucleosynthetic Anomaly (s-, r-, p-process variations) C4 Correlated Isotope Check (e.g., μ148Nd, μ150Nd) S2->C4 S2->Goal S3 Analytical Artifacts A1 Isobaric Interferences (142Ce, 144Sm) S3->A1 A2 Mass Fractionation (Instrumental Bias) S3->A2 A3 Contamination S3->A3 C1 Interference Correction (Monitor 140Ce, 147Sm) A1->C1 C2 Mass Bias Correction (Normalize to 146Nd/144Nd) A2->C2 C3 Analysis of Standards & Blanks A3->C3 C1->Goal C2->Goal C3->Goal C4->Goal

Caption: Logical diagram of error sources and corrections in ¹⁴²Nd analysis.

References

Technical Support Center: Minimizing Contamination in Sm-Nd Isotopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing contamination during sample preparation for Samarium-Neodymium (Sm-Nd) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on obtaining the highest quality data. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges in achieving low procedural blanks.

Frequently Asked Questions (FAQs)

Q1: What is a procedural blank and why is it critical in Sm-Nd analysis?

A procedural blank is a mock sample that contains no actual sample material but is processed through the entire analytical procedure, including all reagents, labware, and procedural steps.[1] Its purpose is to quantify the amount of Sm and Nd contamination introduced during sample preparation.[1] In Sm-Nd analysis, where the concentrations of these elements can be at the parts-per-billion (ppb) level or lower, a high procedural blank can significantly compromise the accuracy of the measured isotopic ratios, leading to erroneous age determinations or isotopic tracer results.[2]

Q2: What are the primary sources of Sm and Nd contamination in the laboratory?

The main sources of contamination include:

  • Laboratory Air: Dust particles in the air can carry significant amounts of Sm and Nd.[3]

  • Reagents: Acids, water, and solvents used in sample digestion and purification can contain trace amounts of Sm and Nd.[4]

  • Labware: PFA and Teflon® beakers, vials, and chromatography columns can leach or retain contaminants if not cleaned properly.[4]

  • Personnel: Skin flakes, hair, and clothing fibers can introduce contaminants into the samples.[2]

Q3: What is a "clean lab" and what are its key features for Sm-Nd analysis?

A clean laboratory is an environment designed to minimize particulate and chemical contamination.[3] Key features for ultra-trace work like Sm-Nd analysis include:

  • Positive Pressure and HEPA Filtration: The lab is maintained at a positive pressure with air that has been passed through High-Efficiency Particulate Air (HEPA) filters to remove airborne particles.[5]

  • Laminar Flow Hoods: Sample preparation is conducted in Class 100 laminar flow workstations that provide a continuous flow of HEPA-filtered air over the work surface.[5]

  • Metal-Free Construction: Surfaces are typically made of non-metallic materials like polypropylene or stainless steel to reduce metal contamination.

  • Restricted Access and Gowning Procedures: Entry is restricted, and personnel must wear specialized lab coats, hairnets, and gloves to minimize the introduction of contaminants.[4]

Q4: How pure do my acids and water need to be?

For high-precision Sm-Nd analysis, the use of high-purity reagents is essential.

  • Acids (HF, HNO₃, HCl): Commercially available "ultra-pure" or "trace metal" grade acids are recommended.[6] For the most sensitive applications, in-house sub-boiling distillation of acids using quartz or Teflon stills is the best practice to achieve the lowest possible blanks.[4]

  • Water: Deionized water with a resistivity of 18.2 MΩ·cm, often referred to as "ultrapure water," should be used for all dilutions and final rinsing of labware.[7]

Troubleshooting Guides

High Procedural Blanks

Consistently high procedural blanks are a common issue that can invalidate analytical results. This guide provides a systematic approach to identifying and eliminating the source of contamination.

Problem: Procedural blanks for Nd and/or Sm are consistently above the acceptable limit for your application (e.g., >20 pg for Nd).

Initial Assessment:

  • Review recent changes: Have there been any changes in laboratory procedures, reagents, personnel, or equipment?

  • Isolate the source: Analyze reagent blanks (only the reagents) and procedural blanks to determine if the contamination is from the reagents or the procedure itself.[1]

  • Check both elements: Is the contamination high for both Sm and Nd, or is it specific to one element? High Nd with low Sm can sometimes point to specific types of contaminants.

Troubleshooting Decision Tree for High Procedural Blanks

Contamination_Troubleshooting start_node High Procedural Blank Detected decision_node1 Analyze Reagent and Procedural Blanks. Is Reagent Blank High? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node end_node Blank Levels Acceptable process_node1 Source is likely reagents. 1. Test new batch of acids/water. 2. Consider in-house sub-boiling   distillation of acids. decision_node1->process_node1 Yes decision_node2 Is contamination in both Sm and Nd? decision_node1->decision_node2 No process_node1->end_node process_node2 Systemic Contamination. 1. Re-clean all labware (beakers, columns). 2. Inspect clean lab HEPA filters. 3. Review handling procedures. decision_node2->process_node2 Yes process_node3 Element-Specific Contamination. 1. Check for specific sources (e.g., Nd   in some lab equipment or standards). 2. Re-evaluate column chemistry separation. 3. Test individual reagents for Nd. decision_node2->process_node3 No (e.g., only Nd is high) process_node2->end_node process_node3->end_node

Caption: Troubleshooting Decision Tree for High Procedural Blanks.

Data Presentation

Achieving low procedural blanks is a continuous process of refining laboratory practices. The following table provides illustrative procedural blank data for Sm and Nd, reflecting typical values achieved in clean laboratory environments. These values are not from a single comparative study but represent a synthesis of reported data in the literature.[8][9]

Laboratory PracticeReagent GradeLabware Cleaning ProtocolTypical Sm Blank (pg)Typical Nd Blank (pg)
Standard Clean Lab Commercial Trace Metal GradeHot plate acid leaching (HNO₃, HCl)5 - 1030 - 100
Advanced Clean Lab In-house Sub-boiled AcidsMulti-step acid leaching (HF, HNO₃, HCl)2 - 515 - 30
Ultra-Clean Facility In-house Sub-boiled AcidsAggressive multi-step acid leaching with heating< 2< 15

Note: "pg" stands for picograms.

Experimental Protocols

Protocol 1: Aggressive Cleaning of PFA Labware for Ultra-Low Blank Analysis

This protocol is designed for new PFA (perfluoroalkoxy) labware or for labware that has been used for samples with high concentrations of rare earth elements.

Materials:

  • PFA beakers and vials

  • Trace metal grade or sub-boiled concentrated HF, HNO₃, and HCl

  • Ultrapure water (18.2 MΩ·cm)

  • Clean lab hotplate

  • PFA wash bottles

Procedure:

  • Initial Rinse: Thoroughly rinse the PFA ware with ultrapure water.

  • Detergent Wash (Optional): For new labware, a soak in a 1% solution of a mild alkaline detergent at 80°C for 2 hours can help remove organic residues from the manufacturing process. Rinse thoroughly with ultrapure water.

  • First Acid Leach (HF): Place the labware in a larger PFA container. Fill the labware and the container with concentrated HF. Heat on a hotplate at 120°C for 48 hours in a fume hood.

  • Rinse: Carefully decant the HF into an appropriate waste container. Rinse the labware thoroughly (at least 5 times) with ultrapure water.

  • Second Acid Leach (HNO₃): Fill the labware with concentrated HNO₃ and heat at 120°C for 48 hours.

  • Rinse: Decant the HNO₃ and rinse thoroughly with ultrapure water.

  • Third Acid Leach (HCl): Fill the labware with 6M HCl and heat at 100°C for 24 hours.

  • Final Rinse and Drying: Decant the HCl and rinse extensively with ultrapure water. The final rinse should be with warm ultrapure water. Dry the labware in a clean, covered environment, such as a laminar flow hood with the fan on.

Workflow for Sample Preparation with Contamination Control

Sample_Prep_Workflow start_node Start: Sample Weighing control_point1 Use clean PFA vials start_node->control_point1 process_node process_node control_point Contamination Control Point end_node Final Solution for Mass Spectrometry process_node1 Spike Addition control_point1->process_node1 Proceed control_point2 Use calibrated pipettes with clean tips process_node1->control_point2 process_node2 Acid Digestion (HF + HNO3) control_point2->process_node2 Proceed control_point3 Use sub-boiled acids process_node2->control_point3 process_node3 Evaporation control_point3->process_node3 Proceed control_point4 Perform in a clean, covered environment process_node3->control_point4 process_node4 Chromatographic Separation control_point4->process_node4 Proceed control_point5 Use pre-cleaned columns and fresh reagents process_node4->control_point5 control_point5->end_node Proceed

Caption: Sample Preparation Workflow with Contamination Control Points.

Protocol 2: Sample Digestion and Chromatographic Separation for Silicate Rocks

This protocol outlines the steps for dissolving a silicate rock sample and separating Sm and Nd for isotopic analysis. All steps must be performed in a clean lab environment.

Materials:

  • Cleaned PFA vials

  • Sub-boiled concentrated HF and HNO₃

  • Sub-boiled 6M HCl

  • Cation exchange resin (e.g., Bio-Rad AG50W-X8)

  • HDEHP-coated resin (e.g., Eichrom Ln Resin)

  • Clean chromatography columns

Procedure:

  • Weighing and Spiking: Accurately weigh approximately 100 mg of powdered rock sample into a clean PFA vial. Add an appropriate amount of a calibrated Sm-Nd isotopic tracer ("spike").

  • Digestion: Add 2 mL of concentrated HF and 0.5 mL of concentrated HNO₃ to the vial. Cap the vial tightly and place it on a hotplate at 120°C for 48-72 hours, or until the sample is completely dissolved.

  • Evaporation: Uncap the vial and evaporate the solution to dryness at 80°C.

  • Nitrate Conversion: Add 1 mL of concentrated HNO₃ and evaporate to dryness. Repeat this step twice to ensure all fluorides are converted to nitrates.

  • Final Dissolution: Dissolve the residue in 1 mL of 6M HCl. This is the sample solution for chromatography.

  • Cation Exchange Chromatography: a. Condition a column containing cation exchange resin with 6M HCl. b. Load the sample solution onto the column. c. Elute the major elements with 6M HCl. d. Elute the rare earth elements (REEs), including Sm and Nd, with a specific volume of a weaker acid (e.g., 2.5M HCl), as determined by column calibration.

  • REE Separation (HDEHP Chromatography): a. Evaporate the collected REE fraction to dryness and redissolve in a small volume of dilute HCl (e.g., 0.18M HCl). b. Condition a column containing HDEHP-coated resin with the same dilute HCl. c. Load the REE solution onto the column. d. Elute the different REEs using increasing concentrations of HCl. The exact acid volumes and concentrations will depend on the specific column calibration. Typically, Nd is eluted before Sm.

  • Final Preparation: Collect the purified Nd and Sm fractions in separate clean PFA vials. Evaporate them to dryness and they are now ready for loading onto filaments for thermal ionization mass spectrometry (TIMS) or for analysis by multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS).

References

Calibration of mass spectrometers for accurate Samarium isotope measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the calibration of mass spectrometers for accurate Samarium (Sm) isotope measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the accuracy of Samarium isotope measurements?

A1: The accuracy of Samarium (Sm) isotope measurements is primarily influenced by three critical factors: effective separation of Sm from isobaric interferences, precise correction for instrumental mass fractionation, and the proper calibration using standard reference materials. Isobaric interferences, particularly from Neodymium (Nd) and Gadolinium (Gd), can significantly bias results if not meticulously removed during the chemical separation phase.[1][2] Instrumental mass bias, an effect where lighter isotopes are measured more efficiently than heavier ones, must be corrected using appropriate normalization schemes.[1][3][4]

Q2: Which mass spectrometry technique is better for Samarium isotope analysis: TIMS or MC-ICP-MS?

A2: Both Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are powerful techniques for high-precision Sm isotope analysis.[1] TIMS generally offers higher precision and is less susceptible to certain types of isobaric interferences, making it ideal for applications requiring the highest accuracy, such as geochronology and cosmochemistry.[1][5] MC-ICP-MS provides higher sample throughput and is effective for a wide range of applications, though it may require more rigorous correction for isobaric interferences and plasma-related matrix effects.[2][4] The choice often depends on the specific research question, required precision, sample matrix, and available instrumentation.

Q3: How can I correct for Neodymium (Nd) isobaric interference on Samarium isotopes?

A3: Correcting for Neodymium (Nd) isobaric interferences is crucial as several Nd isotopes overlap with Sm isotopes (e.g., ¹⁴⁴Nd with ¹⁴⁴Sm, ¹⁴⁸Nd with ¹⁴⁸Sm, and ¹⁵⁰Nd with ¹⁵⁰Sm). The primary method for correction involves two key steps:

  • Chemical Separation: A robust chemical separation procedure is essential to remove the majority of Nd from the Sm fraction. This is typically achieved using ion-exchange chromatography.[1]

  • Mathematical Correction: After chemical separation, any residual Nd interference can be corrected mathematically during data processing. This is done by monitoring a non-interfered Nd isotope (e.g., ¹⁴³Nd or ¹⁴⁵Nd) and using the known natural isotopic abundance of Nd to calculate and subtract the contribution of interfering Nd isotopes from the measured Sm signals.[2]

Q4: What are the common reference materials for standardizing Samarium isotope measurements?

A4: For the calibration of Samarium isotope measurements, several standard reference materials (SRMs) are utilized to ensure data quality and inter-laboratory comparability. One commonly used primary calibration standard is SRM 3147a from the National Institute of Standards and Technology (NIST).[6] This standard is an acidified aqueous solution with a certified mass fraction of samarium.[6] Other geological reference materials may also be used as secondary standards to validate the analytical procedure for specific sample matrices.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Signal Intensity 1. Low sample concentration. 2. Inefficient ionization. 3. Instrument not tuned or calibrated correctly.1. Ensure the sample is appropriately concentrated. Avoid overly dilute or concentrated solutions, as the latter can cause ion suppression.[7] 2. For MC-ICP-MS, experiment with different ionization methods (e.g., ESI, APCI) if applicable to your interface. For TIMS, optimize filament material and loading technique.[5][7] 3. Regularly tune and calibrate the mass spectrometer, checking the ion source, mass analyzer, and detector settings.[7]
Inaccurate Isotope Ratios (Mass Bias) 1. Incorrect mass fractionation correction. 2. Instrumental drift during analysis.1. Apply an appropriate mass fractionation correction law (e.g., exponential law, power law, or Russell's law). The choice of law can impact the final ratios.[3][4] 2. Perform regular calibration checks with a known standard throughout the analytical session to monitor and correct for any instrument drift.
High Background Signal in Blanks 1. Contamination from the chemical separation process. 2. Memory effects from previous high-concentration samples. 3. Contaminated reagents or labware.1. Run procedural blanks through the entire chemical separation and measurement process to identify the source of contamination. 2. Thoroughly clean the sample introduction system (e.g., nebulizer, spray chamber for MC-ICP-MS; filaments for TIMS) between samples. Running wash solutions for an extended period can help reduce memory effects. 3. Use high-purity acids and reagents (e.g., LC-MS grade) and meticulously clean all labware.
Observed Mass Values are Shifted or Inaccurate 1. Mass spectrometer requires calibration. 2. Incorrect reference mass data being acquired or applied.1. Perform a mass calibration using the instrument manufacturer's recommended standards and procedures. It is advisable to recalibrate after every instrument reboot.[7][8] 2. Ensure that the correct reference masses are being monitored and that the reference solution is correctly introduced into the instrument.[8]
Isobaric Interference from Neodymium (Nd) Incomplete separation of Nd from Sm during column chemistry.1. Optimize the ion-exchange chromatography protocol. This may involve adjusting the resin type, acid concentrations, and elution volumes.[1] 2. Collect and analyze the Nd fraction to ensure complete separation. 3. Implement a mathematical correction by monitoring an interference-free Nd isotope.[2]

Quantitative Data Summary

Table 1: Natural Isotopic Abundance of Samarium

IsotopeNatural Abundance (atom %)
¹⁴⁴Sm3.07%[9]
¹⁴⁷Sm14.99%[9]
¹⁴⁸Sm11.3%[10]
¹⁴⁹Sm13.8%[10]
¹⁵⁰Sm7.37%[10]
¹⁵²Sm26.7%[10]
¹⁵⁴Sm22.7%[10]

Table 2: Samarium Standard Reference Material (SRM 3147a)

ParameterCertified Value
Samarium Mass Fraction 9.94 mg/g ± 0.03 mg/g[6]
Matrix Nitric acid at ~1.6 mol/L[6]

Experimental Protocols

Protocol 1: Chemical Separation of Samarium using Ion-Exchange Chromatography

This protocol is a generalized procedure for the separation of Sm from other rare earth elements (REEs), particularly Nd, for isotopic analysis.

  • Sample Dissolution: Dissolve the solid sample in a mixture of concentrated HF and HNO₃. Evaporate to dryness and repeat the process. Convert the sample to a chloride form by adding concentrated HCl and evaporating to dryness. Dissolve the final residue in a dilute acid (e.g., 0.5 M HCl) for loading onto the column.

  • Column Preparation: Use a cation exchange resin (e.g., AG50W-X8) or a specialized extraction chromatography resin (e.g., LN-Spec or DGA resin).[1] Pre-clean the resin and column thoroughly with high-purity water and acids. Condition the column with the same acid concentration as the sample loading solution.

  • Sample Loading: Load the dissolved sample solution onto the conditioned column.

  • Elution of Matrix and Interfering Elements:

    • Elute the bulk matrix and major elements using a dilute acid (e.g., 2 M HCl).

    • Selectively elute different REEs by carefully changing the acid concentration or using a specific eluent. For instance, Nd can be eluted before Sm by using a specific molarity of HCl.[1]

  • Elution of Samarium: Elute the purified Sm fraction using a stronger acid concentration (e.g., 6 M HCl). The exact concentrations and volumes will depend on the specific resin and column dimensions and should be calibrated in-house.

  • Purity Check: Analyze a small aliquot of the collected Sm fraction by ICP-MS to check for the presence of Nd and other interfering elements. If significant interferences remain, the purification procedure may need to be repeated.[1]

Protocol 2: Mass Spectrometric Measurement and Data Correction

This protocol outlines the general steps for Sm isotope analysis by MC-ICP-MS or TIMS.

  • Instrument Preparation:

    • MC-ICP-MS: Warm up the instrument, check vacuum levels, and perform daily performance checks.

    • TIMS: Degas new filaments by passing a current through them in a vacuum. Load the purified Sm sample onto the filament, often with an activator to enhance ionization.[11]

  • Tuning and Calibration: Tune the instrument for optimal sensitivity and stability. Perform a mass calibration to ensure accurate mass assignment.

  • Blank Measurement: Analyze a procedural blank to determine the background signal levels.

  • Standard Measurement: Analyze a standard reference material (e.g., NIST SRM 3147a) multiple times throughout the analytical session to monitor instrument performance and correct for mass bias.

  • Sample Measurement: Analyze the purified Sm samples. For TIMS, this involves gradually heating the filament to achieve a stable ion beam.[1] For MC-ICP-MS, the sample is introduced via a nebulizer.

  • Data Acquisition: Acquire data in static or multi-static mode, measuring the ion beams of the different Sm isotopes simultaneously in Faraday cups.

  • Data Correction:

    • Blank Correction: Subtract the average blank signals from the sample signals.

    • Mass Bias Correction: Correct for instrumental mass fractionation by normalizing the measured isotope ratios to a known, stable isotope ratio. For Sm, the ¹⁴⁷Sm/¹⁵²Sm ratio is commonly used for this purpose in geological applications.[1]

    • Interference Correction: If residual Nd is present, perform a mathematical correction based on the signal of an interference-free Nd isotope.[2]

Visualizations

Caption: Troubleshooting workflow for inaccurate Samarium isotope measurements.

ChemicalSeparationWorkflow start Start: Solid Sample dissolution Sample Dissolution (HF-HNO3, then HCl) start->dissolution load_column Load Sample onto Ion-Exchange Column dissolution->load_column elute_matrix Elute Matrix & Major Elements (e.g., 2 M HCl) load_column->elute_matrix elute_nd Elute Neodymium (Nd) Fraction elute_matrix->elute_nd elute_sm Elute Samarium (Sm) Fraction (e.g., 6 M HCl) elute_nd->elute_sm purity_check Purity Check (ICP-MS) elute_sm->purity_check repeat_sep Repeat Separation purity_check->repeat_sep Nd Detected end Proceed to Mass Spectrometry purity_check->end Pure repeat_sep->load_column

Caption: Workflow for the chemical separation of Samarium.

References

Addressing matrix effects in the analysis of Samarium in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of samarium (Sm) in complex samples.

Understanding Matrix Effects

In analytical chemistry, the matrix effect refers to the combined effect of all components in a sample, other than the specific analyte of interest, on the measurement of that analyte.[1][2] These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[1][3] When analyzing samarium in complex matrices such as biological tissues, environmental samples, or industrial materials, various components can interfere with the analysis, leading to unreliable results.[4][5]

Troubleshooting Common Issues

This section addresses specific problems that may arise during the analysis of samarium due to matrix effects.

ProblemPotential Cause(s)Suggested Solution(s)
Low Samarium Recovery Signal Suppression: High concentrations of easily ionizable elements in the sample matrix can suppress the ionization of samarium in the plasma, leading to a lower signal.[3]Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] Matrix-Matched Standards: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for the suppression effect.[4] Internal Standard: Use an internal standard with similar ionization properties to samarium to correct for signal fluctuations.[4][6]
High Samarium Readings (Signal Enhancement) Signal Enhancement: Certain matrix components can enhance the ionization of samarium, leading to an artificially high signal.[1][3]Dilution: Similar to addressing suppression, dilution can minimize enhancement effects.[4] Standard Addition: The method of standard additions can effectively compensate for enhancement effects by adding known amounts of the analyte to the sample.[7][8][9]
Inconsistent or Irreproducible Results Variable Matrix Composition: Inconsistent matrix composition between samples can lead to varying degrees of signal suppression or enhancement.Sample Preparation: Implement rigorous sample preparation techniques to remove or reduce interfering matrix components.[2][4][10] This can include digestion, extraction, or chromatography.[4][11] Internal Standardization: An appropriate internal standard can help correct for variability between samples.[6]
Spectral Interferences Isobaric Overlap: Isotopes of other elements in the matrix may have the same mass-to-charge ratio as the samarium isotopes being measured. For example, Neodymium (Nd) has isotopes that can interfere with the measurement of samarium isotopes.[12] Polyatomic Interferences: Ions formed from the sample matrix and plasma gas (e.g., oxides and hydroxides) can interfere with samarium isotopes.[11][13]High-Resolution ICP-MS: Use a high-resolution instrument to separate the analyte signal from the interfering isobaric peak.[4] Collision/Reaction Cell Technology (CCT/CRC): Use a collision or reaction cell to remove polyatomic interferences.[4] Mathematical Corrections: Apply mathematical corrections based on the known isotopic abundances of the interfering elements.[12]
Frequently Asked Questions (FAQs)
Q1: What are the primary types of matrix effects encountered in samarium analysis?

A1: The two primary types of matrix effects are non-spectral and spectral interferences.

  • Non-spectral interferences (also known as matrix-induced signal intensity changes) affect the efficiency of sample introduction, ionization in the plasma, and ion transmission through the mass spectrometer.[3] These can cause either signal suppression or enhancement.[3]

  • Spectral interferences are caused by the overlap of the analyte's isotopic signal with signals from other ions in the sample that have the same mass-to-charge ratio.[13] These can be isobaric (from isotopes of other elements) or polyatomic (from molecules formed in the plasma).[11][13]

Q2: How can I determine if my samarium analysis is affected by matrix effects?

A2: Several methods can be used to identify the presence of matrix effects:

  • Spike Recovery Test: Add a known amount of samarium standard to a sample and measure the recovery. A recovery significantly different from 100% indicates the presence of matrix effects.

  • Serial Dilution: Analyze a series of dilutions of the sample. If the calculated concentration of the undiluted sample changes with the dilution factor, matrix effects are likely present.

  • Comparison of Calibration Methods: Analyze the sample using both an external calibration (standards in a simple solvent) and the standard addition method. A significant difference in the results suggests matrix effects.

Q3: What is the method of standard addition and when should it be used for samarium analysis?

A3: The method of standard addition is a calibration technique where known amounts of a samarium standard are added to aliquots of the sample.[8][9] The instrument response is then plotted against the concentration of the added standard, and the original concentration in the sample is determined by extrapolating the line to the x-axis.[9][14] This method is particularly useful for complex samples where it is difficult to prepare matrix-matched standards.[8]

Q4: How do I choose an appropriate internal standard for samarium analysis?

A4: An ideal internal standard should be an element that is not present in the original sample and has a similar mass and ionization potential to samarium.[6][15] It should also be free of spectral interferences from the sample matrix. For ICP-MS analysis of samarium, elements like Terbium (Tb) or Holmium (Ho) are often considered.[16][17] The internal standard is added to all samples, blanks, and calibration standards at a constant concentration to correct for variations in instrument performance and matrix effects.[6]

Experimental Protocols
Protocol 1: Standard Addition Method for Samarium Quantification

This protocol describes the steps for quantifying samarium in a complex sample using the standard addition method.

  • Sample Preparation: Prepare the sample solution as required for your analytical instrument (e.g., acid digestion followed by dilution).

  • Aliquoting: Take several equal volumes of the prepared sample solution and place them into separate volumetric flasks.

  • Spiking: Add increasing, known volumes of a standard samarium solution to each flask, leaving one flask unspiked (this will be your "zero addition" point).

  • Dilution: Dilute all flasks to the final volume with the appropriate solvent (e.g., 2% nitric acid).

  • Analysis: Analyze each solution using your analytical instrument (e.g., ICP-MS) and record the signal intensity for samarium.

  • Data Analysis: Plot the signal intensity (y-axis) against the concentration of the added samarium standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line will be the concentration of samarium in the original, undiluted sample.

Protocol 2: Evaluation of Matrix Effects using a Spike Recovery Test

This protocol outlines the procedure for assessing matrix effects through a spike recovery experiment.

  • Sample Preparation: Prepare two identical aliquots of the sample solution.

  • Spiking: To one aliquot (the "spiked sample"), add a known volume of a samarium standard solution to achieve a concentration that is expected to be in the mid-range of your calibration curve. To the other aliquot (the "unspiked sample"), add an equal volume of the solvent used to prepare the standard.

  • Analysis: Analyze both the spiked and unspiked samples for their samarium concentrations using your established analytical method.

  • Calculation: Calculate the percent recovery using the following formula:

  • Interpretation: A recovery value between 80% and 120% is generally considered acceptable, indicating minimal matrix effects. Values outside this range suggest significant signal suppression or enhancement.

Visualizations

MatrixEffectTroubleshooting cluster_problem Observed Problem cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_solution Mitigation Strategy Problem Inaccurate Sm Result (Low/High/Inconsistent) Spike Perform Spike Recovery Test Problem->Spike Dilute Analyze Serial Dilutions Problem->Dilute Suppression Signal Suppression (Recovery < 80%) Spike->Suppression Enhancement Signal Enhancement (Recovery > 120%) Spike->Enhancement Inconsistent Inconsistent Results with Dilution Dilute->Inconsistent Dilution Sample Dilution Suppression->Dilution MatrixMatch Matrix-Matched Standards Suppression->MatrixMatch InternalStd Internal Standardization Suppression->InternalStd Enhancement->Dilution StdAdd Standard Addition Method Enhancement->StdAdd Inconsistent->InternalStd SamplePrep Improved Sample Preparation Inconsistent->SamplePrep

Caption: Troubleshooting workflow for addressing inaccurate samarium analysis results.

StandardAdditionWorkflow A Prepare Sample Solution B Create Aliquots of Equal Volume A->B C Spike Aliquots with Increasing Known Amounts of Sm Standard B->C D Dilute All Aliquots to the Same Final Volume C->D E Analyze Each Aliquot (e.g., by ICP-MS) D->E F Plot Signal vs. Added Sm Concentration E->F G Perform Linear Regression and Extrapolate to Find X-Intercept F->G H X-Intercept = Original Sm Concentration G->H

Caption: Step-by-step workflow for the method of standard addition.

References

Refinement of decay constants for the 146Sm-142Nd and 147Sm-143Nd systems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 146Sm-142Nd and 147Sm-143Nd isotopic systems. The information is designed to address specific issues that may be encountered during experimental work.

Refined Decay Constants and Half-Lives

Accurate determination of ages and initial isotopic compositions relies on precise and accurate decay constants. The values for 147Sm have been refined over time, while the half-life of 146Sm remains a subject of ongoing research.

Table 1: Decay Constants and Half-Lives for the 147Sm-143Nd System

ParameterValueUncertainty (k=2)Recommended by
147Sm Half-Life (T½) 106.25 Ga± 0.38 GaIUPAC-IUGS[1][2]
147Sm Decay Constant (λ) 6.524 x 10⁻¹² a⁻¹± 0.024 x 10⁻¹² a⁻¹IUPAC-IUGS[1][2]

Table 2: Recent Determinations of the 146Sm Half-Life

The scientific community has not yet reached a consensus on the half-life of 146Sm. The IUPAC-IUGS joint Task Group “Isötopes in Geosciences” currently does not endorse a single value and recommends that publications using the 146Sm-142Nd system perform calculations using both the ~68 Ma and ~103 Ma half-lives.[1] More recent measurements have proposed a value of approximately 92.0 Ma.[3][4]

Half-Life (T½)Uncertainty (1σ or k=1)Publication YearMethod
~103 Ma± 5 MaPre-2012Various Counting Experiments
68 Ma± 7 Ma2012Accelerator Mass Spectrometry (AMS)[5][6]
102 Ma± 9 Ma2022Combined meteorite data[7]
92.0 Ma± 2.6 Ma2024Mass Spectrometry and α-decay counting[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the analysis of Sm-Nd isotopic systems.

Q1: Why are my 143Nd/144Nd ratios showing poor reproducibility between analytical sessions?

A1: Poor reproducibility in 143Nd/144Nd ratios can stem from several sources:

  • Incomplete Chemical Separation: Residual samarium in the neodymium fraction can cause isobaric interference of 144Sm on 144Nd. Re-evaluate your ion-exchange chromatography protocol to ensure complete separation.

  • Instrumental Mass Fractionation: Variations in filament temperature during Thermal Ionization Mass Spectrometry (TIMS) analysis can lead to inconsistent mass fractionation. Ensure stable and reproducible loading and running conditions. The use of a multi-dynamic analysis protocol can help to cancel out amplifier and collector efficiency variables.[8]

  • Contamination: Contamination from reagents, labware, or cross-contamination between samples can alter the isotopic composition. Use ultra-clean laboratory practices and regularly analyze procedural blanks.

Q2: I am observing an unexpectedly high signal at mass 142. How can I be sure it is all 142Nd?

A2: An elevated signal at mass 142 is often due to an isobaric interference from 142Ce. Cerium is a light rare earth element that behaves similarly to Nd during chemical separation. To mitigate this:

  • Improve Chemical Separation: Employ a specific chromatographic step to remove Ce from the Nd fraction. Some protocols use an oxidation step to change the valence state of Ce, facilitating its separation.

  • Monitor for Ce: During mass spectrometry, monitor an interference-free Ce isotope (e.g., 140Ce) to mathematically correct for the contribution of 142Ce to the mass 142 signal.

Q3: My Sm/Nd ratios are not variable enough to produce a precise isochron. What can I do?

A3: The similar geochemical behavior of Sm and Nd often results in a limited range of Sm/Nd ratios in whole-rock samples, which can lead to imprecise isochrons.[9] To address this:

  • Mineral Separation: Analyze individual minerals that are known to preferentially incorporate either Sm or Nd. For example, garnet typically has a high Sm/Nd ratio, while plagioclase has a low Sm/Nd ratio.

  • Leaching Techniques: In some cases, selective leaching of different phases within a rock can yield fractions with varying Sm/Nd ratios.

Q4: How do I choose the correct half-life for 146Sm in my age calculations?

Q5: What are the best practices for correcting for isobaric interferences from Sm on Nd isotopes during MC-ICP-MS analysis?

A5: Accurate correction for Sm interferences on Nd is critical for Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) analysis. Best practices include:

  • Measure an Interference-Free Sm Isotope: Monitor an interference-free Sm isotope, such as 147Sm or 149Sm.

  • Determine Sm Mass Bias: Use the measured ratio of two interference-free Sm isotopes (e.g., 147Sm/149Sm) to calculate the mass bias for Sm.

  • Apply Correction: Use the calculated Sm mass bias and the measured intensity of the interference-free Sm isotope to accurately subtract the contributions of 144Sm, 148Sm, and 150Sm from the corresponding Nd masses.[10]

Experimental Protocols

A generalized experimental workflow for Sm-Nd isotopic analysis is presented below. Specific details may vary based on sample type and available instrumentation.

1. Sample Preparation and Digestion:

  • Powder the rock or mineral sample to a fine, homogeneous powder (typically <200 mesh).

  • Accurately weigh approximately 100-200 mg of the sample powder into a clean Teflon beaker.[11]

  • Add a calibrated amount of an isotopic tracer (spike) solution enriched in 149Sm and 150Nd for concentration determination by isotope dilution.

  • Digest the sample using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids on a hot plate for several days until complete dissolution is achieved.[11][12]

  • Evaporate the acid mixture and treat the residue with hydrochloric acid (HCl) to convert fluorides to chlorides.[11]

2. Chemical Separation of Sm and Nd:

The goal of this two-stage process is to first isolate the Rare Earth Elements (REEs) as a group, and then separate Sm and Nd from each other and from interfering elements like Ce.

  • Primary Ion-Exchange Chromatography:

    • Dissolve the sample in a dilute acid (e.g., 2.5 M HCl).

    • Load the solution onto a cation exchange resin column (e.g., AG50W-X8).[11][13]

    • Elute the major matrix elements with a dilute acid wash.

    • Collect the REE fraction using a stronger acid (e.g., 6 M HCl).[11][13]

  • Secondary Ion-Exchange Chromatography:

    • Evaporate the collected REE fraction and redissolve in a dilute acid (e.g., 0.25 M HCl).

    • Load the solution onto a column with a resin that has a high affinity for REEs (e.g., Ln Resin).[13]

    • Selectively elute other REEs (like La, Ce, and Pr) with a specific acid concentration.

    • Elute the Nd fraction, followed by the Sm fraction, using carefully calibrated acid molarities.[13]

3. Mass Spectrometry:

  • Thermal Ionization Mass Spectrometry (TIMS):

    • Load the purified Nd and Sm fractions onto separate, degassed rhenium (Re) filaments.[8][11]

    • For Nd analysis, a triple filament assembly is often used.[8]

    • Analyze the isotopic compositions in the mass spectrometer. Data is typically collected in static or multi-dynamic mode.

    • Correct for instrumental mass fractionation by normalizing to a stable isotope ratio (e.g., 146Nd/144Nd = 0.7219).[8][11]

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):

    • Introduce the purified Nd and Sm solutions into the plasma source.

    • Measure the ion beams for the isotopes of interest simultaneously in multiple Faraday cups.

    • Perform on-line corrections for isobaric interferences from Sm on Nd isotopes.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chem Chemical Separation cluster_analysis Isotopic Analysis start Rock/Mineral Sample powder Powdering start->powder weigh Weighing & Spiking powder->weigh digest Acid Digestion (HF+HNO3) weigh->digest primary_col Primary Cation Exchange (REE Group Separation) digest->primary_col secondary_col Secondary Exchange (Nd & Sm Fractionation) primary_col->secondary_col nd_fraction Purified Nd Fraction secondary_col->nd_fraction sm_fraction Purified Sm Fraction secondary_col->sm_fraction mass_spec Mass Spectrometry (TIMS or MC-ICP-MS) nd_fraction->mass_spec sm_fraction->mass_spec data_proc Data Processing (Fractionation & Interference Correction) mass_spec->data_proc result Final Isotopic Ratios & Concentrations data_proc->result

Caption: Experimental workflow for Sm-Nd isotopic analysis.

logical_relationship cluster_decay Radioactive Decay Systems cluster_measurement Measured Ratios cluster_application Applications sm147 147Sm nd143 143Nd (radiogenic) sm147->nd143 α-decay (T½ ≈ 106 Ga) ratio143 143Nd/144Nd sm147->ratio143 sm_nd_ratio 147Sm/144Nd sm147->sm_nd_ratio nd143->ratio143 sm146 146Sm (extinct) nd142 142Nd (radiogenic) sm146->nd142 α-decay (T½ ≈ 68-103 Ma) ratio142 142Nd/144Nd sm146->ratio142 nd142->ratio142 geochron Geochronology (Long-lived) ratio143->geochron early_earth Early Earth Processes (Short-lived) ratio142->early_earth sm_nd_ratio->geochron

Caption: Relationship between Sm-Nd decay systems and applications.

References

Validation & Comparative

A Comparative Guide to Samarium-Neodymium and Lutetium-Hafnium Dating Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of geochronology, the Samarium-Neodymium (Sm-Nd) and Lutetium-Hafnium (Lu-Hf) dating systems stand as two powerful tools for unraveling the history of Earth and planetary bodies. Both methods rely on the principles of radioactive decay to determine the age of rocks and minerals, providing invaluable insights into geological processes. This guide offers a detailed comparison of these two systems, aimed at researchers, scientists, and drug development professionals who utilize isotopic analysis in their work.

Principles and Applications

The Sm-Nd dating method is based on the alpha decay of Samarium-147 (¹⁴⁷Sm) to Neodymium-143 (¹⁴³Nd).[1] With a very long half-life of approximately 106 billion years, this system is particularly well-suited for dating ancient geological materials, including igneous and metamorphic rocks, as well as meteorites.[2] Samarium and Neodymium are both rare earth elements (REEs) and are less susceptible to partitioning during sedimentation and diagenesis, making the Sm-Nd system robust against alteration.[1]

The Lu-Hf dating system utilizes the beta decay of Lutetium-176 (¹⁷⁶Lu) to Hafnium-176 (¹⁷⁶Hf), with a half-life of about 37.1 billion years.[3][4] This system is a versatile tool for dating a wide range of geological materials, including igneous and metamorphic rocks.[3] Lutetium is often found in trace amounts in rare-earth element-loving minerals like garnet, while Hafnium is typically found in zirconium-rich minerals such as zircon.[3] The Lu-Hf system is particularly sensitive to the presence of garnet in the source rock, providing unique petrogenetic insights.

Quantitative Comparison of Sm-Nd and Lu-Hf Dating Systems

For a clear and concise comparison of the key quantitative parameters of the Sm-Nd and Lu-Hf dating systems, the following table summarizes their fundamental properties and typical analytical performance.

ParameterSamarium-Neodymium (Sm-Nd) SystemLutetium-Hafnium (Lu-Hf) System
Parent Isotope ¹⁴⁷Sm¹⁷⁶Lu
Daughter Isotope ¹⁴³Nd¹⁷⁶Hf
Decay Mode Alpha DecayBeta Decay
Half-life (t½) ~106 billion years[2]~37.1 billion years[3][4]
Decay Constant (λ) 6.54 x 10⁻¹² yr⁻¹1.867 x 10⁻¹¹ yr⁻¹
Typical Minerals Dated Garnet, Plagioclase, Pyroxene, whole rock[2][5]Zircon, Garnet, Baddeleyite[3]
Typical Parent/Daughter Ratios ¹⁴⁷Sm/¹⁴⁴Nd: Varies widely depending on mineralogy¹⁷⁶Lu/¹⁷⁷Hf: Can be very high in minerals like garnet
Analytical Precision High precision achievable with TIMS and MC-ICP-MSHigh precision achievable with MC-ICP-MS
Common Interferences Isobaric interference of ¹⁴⁴Sm on ¹⁴⁴Nd[6]Isobaric interferences of ¹⁷⁶Yb and ¹⁷⁶Lu on ¹⁷⁶Hf[7]

Experimental Protocols

The determination of Sm-Nd and Lu-Hf ages relies on precise measurements of isotopic ratios using mass spectrometry. The general workflow for both systems involves sample preparation, chemical separation of the elements of interest, and isotopic analysis.

Samarium-Neodymium (Sm-Nd) Dating Protocol
  • Sample Preparation: Rock or mineral samples are crushed and powdered. A representative aliquot is weighed.

  • Isotope Dilution: A "spike" solution with a known, artificially enriched isotopic composition of Sm and Nd is added to the powdered sample. This allows for the precise determination of the natural Sm and Nd concentrations.

  • Acid Digestion: The sample-spike mixture is dissolved using strong acids, typically a combination of hydrofluoric acid (HF) and nitric acid (HNO₃), often in a high-pressure vessel to ensure complete dissolution.

  • Ion-Exchange Chromatography: The dissolved sample solution is passed through a series of chromatography columns containing specialized resins. This multi-step process separates Sm and Nd from other elements that could interfere with the mass spectrometric analysis.

  • Mass Spectrometry: The purified Sm and Nd fractions are analyzed using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). The instrument measures the ratios of different isotopes of Sm and Nd.

  • Data Analysis: The measured isotope ratios are used to construct an isochron diagram, where ¹⁴³Nd/¹⁴⁴Nd is plotted against ¹⁴⁷Sm/¹⁴⁴Nd. The slope of the isochron is proportional to the age of the sample, and the y-intercept provides the initial ¹⁴³Nd/¹⁴⁴Nd ratio.

Lutetium-Hafnium (Lu-Hf) Dating Protocol
  • Sample Preparation: Similar to Sm-Nd dating, samples (often zircon or garnet crystals) are crushed or ablated.

  • Isotope Dilution: An isotopically enriched Lu-Hf spike is added to the sample for accurate concentration determination.

  • Acid Digestion or Laser Ablation: For whole-rock or mineral separate analysis, acid digestion is employed. For in-situ analysis of minerals like zircon, a laser ablation system is used to vaporize a small portion of the sample, which is then transported to the mass spectrometer.

  • Ion-Exchange Chromatography: For solution-based analysis, Lu and Hf are separated from the sample matrix and from each other using ion-exchange chromatography.

  • Mass Spectrometry: The isotopic compositions of Lu and Hf are measured using MC-ICP-MS. This technique is preferred for Lu-Hf analysis due to the higher ionization efficiency of Hf compared to TIMS.

  • Data Analysis: An isochron is constructed by plotting ¹⁷⁶Hf/¹⁷⁷Hf against ¹⁷⁶Lu/¹⁷⁷Hf. The age is calculated from the slope of the isochron.

Visualizing the Processes

To better understand the fundamental principles and workflows, the following diagrams have been generated using the DOT language.

Sm_Nd_Decay ¹⁴⁷Sm ¹⁴⁷Sm ¹⁴³Nd ¹⁴³Nd ¹⁴⁷Sm->¹⁴³Nd α decay (t½ ≈ 106 Ga) ⁴He (α) ⁴He (α)

Sm-Nd Decay Scheme

Lu_Hf_Decay ¹⁷⁶Lu ¹⁷⁶Lu ¹⁷⁶Hf ¹⁷⁶Hf ¹⁷⁶Lu->¹⁷⁶Hf β⁻ decay (t½ ≈ 37.1 Ga) e⁻ (β⁻) e⁻ (β⁻)

Lu-Hf Decay Scheme

Geochronology_Workflow cluster_prep Sample Preparation & Dissolution cluster_chem Chemical Separation cluster_analysis Isotopic Analysis Sample Rock/Mineral Sample Crushing Crushing & Powdering Sample->Crushing Spiking Isotope Dilution Spike Addition Crushing->Spiking Digestion Acid Digestion Spiking->Digestion Chromatography Ion-Exchange Chromatography Digestion->Chromatography MassSpec Mass Spectrometry (TIMS or MC-ICP-MS) Chromatography->MassSpec Isochron Isochron Plotting MassSpec->Isochron Age Age Calculation Isochron->Age

Geochronology Experimental Workflow

Concluding Remarks

Both the Sm-Nd and Lu-Hf dating systems are indispensable in geochronology, each with its unique strengths and applications. The choice between the two often depends on the specific mineralogy of the rock, the expected age, and the geological question being addressed. The Sm-Nd system, with its longer half-life, is a cornerstone for dating very ancient rocks and understanding the long-term evolution of the Earth's mantle and crust. The Lu-Hf system, particularly with the advent of in-situ laser ablation techniques on minerals like zircon, offers high-precision dating and powerful petrogenetic tracing capabilities. By understanding the principles, methodologies, and limitations of each system, researchers can select the most appropriate tool to unlock the temporal records held within geological materials.

References

A Comparative Guide to the Cross-Calibration of the 146Sm-142Nd Geochronometer

Author: BenchChem Technical Support Team. Date: December 2025

The ¹⁴⁶Sm-¹⁴²Nd isotopic system is a critical tool for dating the silicate differentiation events of planetary bodies within the first billion years of the Solar System's history[1]. Based on the alpha decay of the now-extinct radionuclide ¹⁴⁶Sm to the stable ¹⁴²Nd, its precision is paramount for constructing a coherent timeline of planetary formation. However, significant debate over the precise half-life of ¹⁴⁶Sm necessitates rigorous cross-calibration with other well-established isotopic chronometers. This guide provides an objective comparison of the ¹⁴⁶Sm-¹⁴²Nd system with the U-Pb, Hf-W, and I-Pu-Xe isotopic systems, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview of Key Isotopic Chronometers

The accuracy of any chronometer is fundamentally tied to the precise knowledge of its parent isotope's decay constant and half-life. The cross-calibration process involves analyzing the same geological materials with multiple isotopic systems to anchor the relative timeline from short-lived systems like ¹⁴⁶Sm-¹⁴²Nd to the absolute timeline provided by long-lived systems like U-Pb.

Isotopic SystemParent IsotopeDaughter IsotopeHalf-Life (Years)Primary Application
¹⁴⁶Sm - ¹⁴²Nd ¹⁴⁶Sm¹⁴²NdDebated: 103 ± 5 million[2], 92.0 ± 2.6 million[3], 68 ± 7 million[4][5]Early silicate differentiation of Earth, Moon, and Mars[3][6]
²³⁸U - ²⁰⁶Pb ²³⁸U²⁰⁶Pb4.47 billion[7][8]Absolute dating of geological materials (>1 Ma)[7]
²³⁵U - ²⁰⁷Pb ²³⁵U²⁰⁷Pb704 million[8]Absolute dating, used in concert with ²³⁸U-²⁰⁶Pb[7]
¹⁸²Hf - ¹⁸²W ¹⁸²Hf¹⁸²W8.90 ± 0.09 million[9][10]Dating planetary core formation and differentiation[9][11]
¹²⁹I - ¹²⁹Xe ¹²⁹I¹²⁹Xe16.7 million[12]Dating early Solar System post-formational events[13]
²⁴⁴Pu - Fission Xe ²⁴⁴PuVarious Xe isotopes80 million (spontaneous fission)[1]Timescale of volatile delivery to planetary bodies[1]

Table 1: Comparison of key isotopic systems used in early Solar System chronometry. The debated half-life of ¹⁴⁶Sm is a central challenge addressed by cross-calibration.

Experimental Protocols

Precise and accurate isotopic measurements are foundational to geochronology. The following sections detail the generalized methodologies for the key isotopic systems discussed.

Protocol 1: ¹⁴⁶Sm-¹⁴²Nd Isotope Analysis

This protocol is designed to measure minute variations in ¹⁴²Nd/¹⁴⁴Nd ratios resulting from the decay of ¹⁴⁶Sm.

  • Sample Preparation: A whole-rock or mineral separate sample is powdered. A precise amount is weighed and spiked with an isotopic tracer.

  • Dissolution: The sample is dissolved using a mixture of strong acids (e.g., HF and HNO₃).

  • Chemical Separation: A multi-stage ion exchange chromatography process is employed to separate Sm and Nd from the bulk sample matrix and from each other to avoid isobaric interferences[14].

  • Mass Spectrometry: The purified Sm and Nd fractions are analyzed using a Thermal Ionization Mass Spectrometer (TIMS). TIMS provides high-precision measurements required to resolve the small isotopic anomalies in ¹⁴²Nd[14].

  • Data Analysis: The measured ¹⁴²Nd/¹⁴⁴Nd ratios are corrected for instrumental mass fractionation. The initial ¹⁴⁶Sm/¹⁴⁴Sm ratio is determined from the slope of an isochron plotted using multiple minerals from the same rock.

Protocol 2: U-Pb Isotope Dilution Thermal Ionization Mass Spectrometry (ID-TIMS)

U-Pb dating, particularly of the mineral zircon, is the gold standard for high-precision absolute age determination[7][15].

  • Mineral Separation and Selection: Zircon crystals are separated from the crushed rock sample. The highest quality, crack-free crystals are selected under a microscope.

  • Chemical Abrasion: To remove portions of the crystal that may have experienced lead loss, zircons are annealed at high temperatures and then partially dissolved in HF acid.

  • Isotope Dilution and Dissolution: A single zircon crystal is weighed and mixed with a calibrated ¹²³⁵U-¹²⁰⁵Pb isotopic tracer solution. This mixture is then dissolved in HF acid within a high-pressure digestion vessel[16].

  • Chemical Separation: U and Pb are separated from the zircon matrix using anion exchange chromatography[16].

  • Mass Spectrometry: The purified U and Pb fractions are loaded onto rhenium filaments and their isotopic ratios are measured with high precision using a TIMS[15][17].

  • Age Calculation: The measured U/Pb and Pb/Pb ratios are used to calculate the ²⁰⁶Pb/²³⁸U and ²⁰⁷Pb/²³⁵U ages. Concordance between these two ages indicates a robust and undisturbed system.

Protocol 3: ¹⁸²Hf-¹⁸²W Isotope Analysis

This method is crucial for dating core formation due to the different behaviors of Hf (lithophile) and W (siderophile)[9].

  • Sample Preparation: Bulk rock powders are dissolved in a mixture of HF-HNO₃ acids[18]. An aliquot is taken for determining Hf and W concentrations via isotope dilution.

  • Chemical Separation: Tungsten is separated from the sample solution using a two-stage anion exchange chromatography procedure[18]. This step is critical for removing elements that could cause isobaric interferences during mass spectrometry.

  • Mass Spectrometry: The isotopic composition of the purified W is measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS). Results are reported as ε¹⁸²W, which is the deviation in parts-per-10,000 of the sample's ¹⁸²W/¹⁸⁴W ratio from a terrestrial standard[18].

  • Model Age Calculation: Hf-W model ages for core formation are calculated based on the measured ε¹⁸²W and the Hf/W ratio of the silicate reservoir[11].

Visualizing Isotopic Systems and Workflows

Decay and Differentiation Pathways

The following diagrams illustrate the fundamental principles of the key chronometers and the logical workflow for cross-calibration.

Decay_Systems cluster_SmNd ¹⁴⁶Sm-¹⁴²Nd System cluster_HfW ¹⁸²Hf-¹⁸²W System cluster_UPb U-Pb System Sm146 ¹⁴⁶Sm (t½ ≈ 103 Myr) Nd142 ¹⁴²Nd (Stable) Sm146->Nd142 α decay label_SmNd Dates Silicate Differentiation Hf182 ¹⁸²Hf (t½ ≈ 8.9 Myr) W182 ¹⁸²W (Stable) Hf182->W182 β⁻ decay label_HfW Dates Core Formation U238 ²³⁸U (t½ ≈ 4.47 Gyr) Pb206 ²⁰⁶Pb (Stable) U238->Pb206 α, β⁻ series U235 ²³⁵U (t½ ≈ 704 Myr) Pb207 ²⁰⁷Pb (Stable) U235->Pb207 α, β⁻ series label_UPb Provides Absolute Ages

Caption: Decay schemes for the Sm-Nd, Hf-W, and U-Pb isotopic systems.

Planetary Differentiation and Isotopic Fractionation

The power of the Sm-Nd and Hf-W systems comes from the chemical fractionation of parent/daughter elements during planetary differentiation.

Planetary_Differentiation cluster_Planet Early Planetary Body cluster_CoreMantle Differentiation Event cluster_Crust Further Differentiation Protoplanet Homogeneous Protoplanet (Chondritic Sm/Nd, Hf/W) Core Metallic Core (High W, Low Hf) Protoplanet->Core Hf-W Chronometer Dates This Event Mantle Silicate Mantle (Low W, High Hf) Protoplanet->Mantle Crust Crust (Low Sm/Nd) Mantle->Crust Sm-Nd Chronometer Dates This Event DepletedMantle Depleted Mantle (High Sm/Nd) Mantle->DepletedMantle

Caption: Fractionation of elements during core and crust formation.

Cross-Calibration Experimental Workflow

A robust chronological framework for the early Solar System requires integrating data from multiple isotopic systems.

Cross_Calibration_Workflow cluster_Analyses Isotopic Analyses Sample Select Sample (e.g., Meteorite, Lunar Rock) Aliquot Sample Processing & Aliquoting Sample->Aliquot UPb U-Pb Analysis (ID-TIMS) Absolute Age Aliquot->UPb SmNd ¹⁴⁶Sm-¹⁴²Nd Analysis (TIMS) Silicate Differentiation Age Aliquot->SmNd HfW ¹⁸²Hf-¹⁸²W Analysis (MC-ICP-MS) Core Formation Age Aliquot->HfW Integration Data Integration & Comparison UPb:f0->Integration SmNd:f0->Integration HfW:f0->Integration Model Refined Chronological Model of Planetary Evolution Integration->Model Anchor relative ages to absolute U-Pb timeline

Caption: Workflow for cross-calibrating isotopic chronometers.

Conclusion

The cross-calibration of the ¹⁴⁶Sm-¹⁴²Nd chronometer with other isotopic systems is essential for resolving the timeline of the early Solar System. The long-lived U-Pb system provides the absolute anchor, while short-lived systems like Hf-W and I-Pu-Xe offer high-resolution insights into specific events like core formation and volatile evolution[19][20]. Concordant ages between multiple systems, such as the agreement found between Sm-Nd and Pb-Pb ages for some lunar samples, lend high confidence to the derived timelines[21]. The primary challenge remains the uncertainty in the ¹⁴⁶Sm half-life; resolving this discrepancy through continued cross-calibration studies on well-characterized meteorites is a key objective for the cosmochemistry community[2][22]. The integration of data from these diverse isotopic systems allows researchers to build an increasingly robust and detailed history of how planets form and evolve.

References

Validating Samarium-146 Half-Life Measurements: A Guide to Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the half-life of Samarium-146 (¹⁴⁶Sm) is crucial for dating geological processes in the early Solar System and has significant implications for astrophysics and geochemistry.[1][2][3] Historically, measurements of the ¹⁴⁶Sm half-life have shown considerable discrepancies, highlighting the need for robust validation through inter-laboratory comparisons.[4][5][6][7] This guide provides a comparative overview of key experimental data and methodologies to aid researchers in understanding and critically evaluating ¹⁴⁶Sm half-life measurements.

Comparative Analysis of ¹⁴⁶Sm Half-Life Measurements

The half-life of ¹⁴⁶Sm has been a subject of debate, with values ranging from 68 to 103 million years (Ma).[4][8][9] A recent high-precision measurement has provided a new value that aims to resolve previous inconsistencies.[1][2][6] The following table summarizes the key reported half-life values for ¹⁴⁶Sm from different studies.

Reported Half-Life (Ma) Uncertainty (Ma) Year Published Primary Laboratory/Collaboration Key Methodologies Reference
103± 51987Meissner et al.γ activity of parent nuclide[10]
68± 72012Kinoshita et al. (Retracted)α-activity and atom ratio analysis[8][11]
103± 5(Re-affirmed)Various (Used in many studies)Averaged value[3][8][9]
92.0± 2.62024Chiera et al. (PSI & ANU)Mass spectrometry (MC-ICP-MS, TIMS) and α-decay counting[1][2][6][11]

Experimental Protocols

The determination of the ¹⁴⁶Sm half-life fundamentally relies on accurately measuring both the number of ¹⁴⁶Sm atoms and their decay rate (activity).[5][12] The following sections detail the methodologies employed in the most recent and comprehensive studies.

1. Production and Purification of ¹⁴⁶Sm

Since ¹⁴⁶Sm does not occur naturally on Earth in significant quantities, it must be produced artificially.[6]

  • Production: ¹⁴⁶Sm can be produced through various nuclear reactions, such as irradiating other samarium isotopes with protons or neutrons, or through spallation processes in high-energy proton accelerators.[6][8][10] A recent approach utilized tantalum targets irradiated at a spallation neutron source (SINQ) at the Paul Scherzer Institute (PSI), which allowed for chemical separation of the resulting samarium isotopes.[6]

  • Chemical Separation and Purification: After production, ¹⁴⁶Sm must be chemically separated from the target material and other reaction byproducts. This is a critical step to ensure the purity of the sample. Techniques like ion-exchange chromatography are employed to isolate samarium.[5][8] The purity of the final sample is then verified using methods like inductively coupled plasma mass spectrometry (ICP-MS).[5]

2. Quantification of ¹⁴⁶Sm Atoms (Mass Spectrometry)

Determining the precise number of ¹⁴⁶Sm atoms in a sample is a significant challenge and a historical source of uncertainty.[5] Modern mass spectrometry techniques provide high precision for this measurement.

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This technique is used to determine the isotopic composition and concentration of samarium in a master solution with high precision.

  • Thermal Ionization Mass Spectrometry (TIMS): TIMS serves as an independent and complementary method to confirm the number of ¹⁴⁶Sm atoms.[3] The consistency of results between MC-ICP-MS and TIMS provides a robust validation of the atom count.[3]

3. Measurement of ¹⁴⁶Sm Activity (Alpha Spectrometry)

¹⁴⁶Sm decays via alpha emission.[11] The rate of this decay (activity) is measured using alpha spectrometry.

  • Sample Preparation: A thin, uniform layer of the purified ¹⁴⁶Sm is deposited on a suitable backing material.[5]

  • Alpha Counting: The sample is placed in a vacuum chamber at a well-defined distance from an alpha detector (e.g., a silicon surface barrier detector).[6][8][12] The detector measures the number of alpha particles emitted over a long period to achieve statistical accuracy.[6]

  • Calibration: The detector efficiency is calibrated using a standard reference source with a precisely known activity, such as Americium-241 (²⁴¹Am).[3][12]

Logical Workflow for Inter-Laboratory Comparison

An inter-laboratory comparison is essential for validating the half-life of a long-lived isotope like ¹⁴⁶Sm and resolving discrepancies between different measurements. The following diagram illustrates a logical workflow for such a comparison.

InterLaboratory_Comparison_Workflow cluster_production Material Production & Preparation cluster_distribution Sample Distribution cluster_labs Independent Laboratory Measurements cluster_measurements Measurement Protocols cluster_analysis Data Analysis and Comparison cluster_conclusion Final Validation P1 Produce 146Sm Isotope P2 Purify and Characterize Master Sample Material P1->P2 D1 Divide Master Sample into Aliquots P2->D1 LabA Laboratory A D1->LabA LabB Laboratory B D1->LabB LabC Laboratory C D1->LabC M_A Atom Counting (e.g., MC-ICP-MS) Activity Counting (e.g., Alpha Spec.) LabA->M_A M_B Atom Counting (e.g., TIMS) Activity Counting (e.g., Alpha Spec.) LabB->M_B M_C Independent Method Validation LabC->M_C A1 Calculate Half-Life (with uncertainty budget) M_A->A1 M_B->A1 M_C->A1 A2 Blind Analysis of Results A1->A2 A3 Statistical Comparison of Half-Life Values A2->A3 A4 Identify and Resolve Systematic Discrepancies A3->A4 C1 Consolidated Half-Life Value A4->C1

Caption: Workflow for inter-laboratory validation of the ¹⁴⁶Sm half-life.

References

Unraveling Mantle Processes: A Comparative Guide to the Decoupling of Lu-Hf and Sm-Nd Isotopic Systems in Mantle Xenoliths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complex geochemical processes within the Earth's mantle provides critical context for a range of scientific disciplines. This guide offers an objective comparison of the decoupled behavior of the Lutetium-Hafnium (Lu-Hf) and Samarium-Neodymium (Sm-Nd) isotopic systems in mantle xenoliths, supported by experimental data and detailed methodologies.

The typically coherent behavior of the Lu-Hf and Sm-Nd isotopic systems serves as a powerful tool for tracing the evolution of planetary reservoirs. However, studies of mantle xenoliths—fragments of the mantle brought to the surface by volcanic activity—frequently reveal a significant decoupling between these two systems. This phenomenon provides a unique window into the complex processes of melt extraction, metamorphism, and metasomatism that shape the Earth's lithospheric mantle.

Quantitative Isotopic Data Comparison

The following tables summarize key isotopic data from various studies on mantle xenoliths, highlighting the extent of Lu-Hf and Sm-Nd decoupling. This deviation is often quantified by the εHf value at a given εNd, relative to the terrestrial array defined by mantle-derived rocks.

Study LocationXenolith Type¹⁷⁶Hf/¹⁷⁷Hf (range)εHf(0) (range)¹⁴³Nd/¹⁴⁴Nd (range)εNd(0) (range)Key ObservationsReference
Xuzhou-Suzhou, ChinaEclogite & Garnet ClinopyroxeniteNot specified-28.1 to +60Not specifiedNot specifiedSix of eight samples plot significantly above the terrestrial Hf-Nd isotopic array.[1][2]Meng et al. (2019)[1][2]
Southern AfricaLower-crustal GranuliteNot specifiedNot specifiedNot specifiedNot specifiedMafic granulites show superchondritic Lu/Hf and ¹⁷⁶Hf/¹⁷⁷Hf at subchondritic Sm/Nd and ¹⁴³Nd/¹⁴⁴Nd.[3]Schmitz et al. (2004)[3]
Baengnyeong Island, South KoreaSpinel PeridotiteNot specifiedExtremely radiogenicNot specifiedLess extremeStrong Nd-Hf decoupling observed, with highly radiogenic Hf.[4]Choi et al. (2012)[4]
Jeju Island, South KoreaSpinel PeridotiteNot specifiedCorrelated with NdNot specifiedCorrelated with HfWell-correlated Hf and Nd isotopic compositions plotting on the mantle array.[4]Choi et al. (2012)[4]

Table 1: Comparative Lu-Hf and Sm-Nd Isotopic Data in Mantle Xenoliths. This table presents a summary of isotopic compositions from different studies, illustrating the variable extent of decoupling.

Study LocationDating MethodCalculated Age (Ma)InterpretationReference
Xuzhou-Suzhou, ChinaSm-Nd Isochron2,081Records granulite-facies metamorphism.[1][2]Meng et al. (2019)[1][2]
Xuzhou-Suzhou, ChinaLu-Hf Isochron2,424Reflects the age of the igneous protolith.[1][2]Meng et al. (2019)[1][2]

Table 2: Geochronological Data from Decoupled Systems. This table highlights how the two isotopic systems can record different geological events due to their decoupling.

Mechanisms of Lu-Hf and Sm-Nd Decoupling

The decoupling of the Lu-Hf and Sm-Nd isotopic systems is primarily attributed to the differential partitioning of the parent and daughter elements in the presence of certain minerals during mantle processes.

Key Minerals Influencing Decoupling:

  • Garnet: This mineral preferentially incorporates heavy rare earth elements (HREE) like Lutetium (Lu) over light rare earth elements (LREE) such as Samarium (Sm) and Neodymium (Nd). It also excludes Hafnium (Hf). This leads to high Lu/Hf ratios and relatively lower Sm/Nd ratios in garnet-bearing residues after melt extraction. Over time, this results in highly radiogenic Hf compositions relative to Nd.[2][3]

  • Zircon: Zircon strongly partitions Hf but excludes Lu, leading to very low Lu/Hf ratios. The presence of zircon as a residual phase during melting can impart a low Lu/Hf signature to the residue, leading to unradiogenic Hf compositions over time.[3]

  • Clinopyroxene: While clinopyroxene can accommodate both REE and Hf, its partitioning behavior can contribute to fractionation between the Lu-Hf and Sm-Nd systems, although generally to a lesser extent than garnet.

Geological Processes Driving Decoupling:

  • Partial Melting and Melt Extraction: When mantle rock undergoes partial melting, the mineralogy of the residual solid (restite) dictates the fractionation of parent/daughter element ratios. If garnet is a residual phase, the melt will be depleted in Lu relative to Hf, while the restite becomes enriched in Lu/Hf. This leads to a divergence in the isotopic evolution of the melt and the residue.

  • Metasomatism: The percolation of melts or fluids through the lithospheric mantle can alter its chemical and isotopic composition. Carbonatite metasomatism, for instance, can enrich the mantle in LREE (like Nd) while having a lesser effect on Hf concentrations, leading to a decoupling of the Sm-Nd system from the Lu-Hf system.[4] The Lu-Hf system is often considered more robust and less susceptible to disturbance by some metasomatic fluids.[4]

  • Metamorphism: During high-grade metamorphism, the growth of new minerals like garnet can fractionate Lu/Hf and Sm/Nd ratios, leading to isotopic decoupling. The Sm-Nd system may be reset during a metamorphic event, while the Lu-Hf system might preserve the protolith's isotopic signature.[1][2]

Decoupling_Mechanisms cluster_processes Mantle Processes cluster_minerals Key Minerals cluster_effects Effects on Isotopic Ratios cluster_outcome Isotopic Signature Partial Melting Partial Melting Garnet Garnet Partial Melting->Garnet Residual Phase Zircon Zircon Partial Melting->Zircon Residual Phase Metasomatism Metasomatism LREE Enrichment (Nd) LREE Enrichment (Nd) Metasomatism->LREE Enrichment (Nd) Metamorphism Metamorphism Metamorphism->Garnet Mineral Growth High Lu/Hf High Lu/Hf Garnet->High Lu/Hf Low Sm/Nd Low Sm/Nd Garnet->Low Sm/Nd Low Lu/Hf Low Lu/Hf Zircon->Low Lu/Hf Radiogenic Hf (High εHf) Radiogenic Hf (High εHf) High Lu/Hf->Radiogenic Hf (High εHf) Unradiogenic Hf (Low εHf) Unradiogenic Hf (Low εHf) Low Lu/Hf->Unradiogenic Hf (Low εHf) Decoupling Decoupling LREE Enrichment (Nd)->Decoupling Radiogenic Hf (High εHf)->Decoupling Unradiogenic Hf (Low εHf)->Decoupling

Figure 1. Logical relationships of processes and minerals leading to Lu-Hf and Sm-Nd decoupling.

Experimental Protocols for Lu-Hf and Sm-Nd Isotope Analysis

The accurate determination of Lu-Hf and Sm-Nd isotopic compositions in mantle xenoliths requires meticulous analytical procedures to minimize contamination and ensure precise measurements. The following is a generalized workflow synthesized from common practices in the field.

1. Sample Preparation:

  • Crushing and Sieving: Xenolith samples are first cleaned to remove any host lava contamination. They are then crushed into smaller chips, and a portion is often powdered for whole-rock analysis.

  • Mineral Separation: For analysis of individual mineral phases, the crushed chips are sieved to an appropriate grain size. Standard techniques such as heavy liquid and magnetic separation are employed to isolate target minerals like garnet, clinopyroxene, and zircon. Hand-picking under a microscope ensures the purity of the mineral separates.

2. Sample Dissolution:

  • Acid Digestion: A precisely weighed amount of the powdered whole-rock or mineral separate is placed in a clean Savillex® Teflon beaker.

  • Spiking: A mixed isotopic spike containing known amounts of enriched ¹⁷⁶Lu, ¹⁸⁰Hf, ¹⁴⁹Sm, and ¹⁵⁰Nd is added to the sample. This allows for the determination of element concentrations by isotope dilution.

  • Dissolution: A combination of strong, purified acids, typically hydrofluoric (HF) and nitric (HNO₃), and sometimes perchloric (HClO₄), is added to the beaker. The sample is then heated on a hot plate for several days to ensure complete dissolution.

3. Chemical Separation (Ion-Exchange Chromatography):

  • This is a critical step to isolate Lu, Hf, Sm, and Nd from the bulk sample matrix and from each other to avoid isobaric interferences during mass spectrometric analysis.

  • A multi-stage column chemistry procedure is typically employed. For example, an initial column may be used to separate the Rare Earth Elements (REE) and High Field Strength Elements (HFSE) from major elements.

  • Subsequent columns with specific resins and acid molarities are used to isolate Hf from the HFSE fraction and then to separate Lu, Sm, and Nd from the REE fraction.

4. Mass Spectrometry:

  • Instrumentation: The isotopic compositions of the purified element fractions are measured using either a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

  • Analysis: The purified Hf, Nd, Lu, and Sm fractions are loaded into the mass spectrometer. The instrument measures the ratios of the different isotopes of each element with high precision.

  • Data Correction: The raw data are corrected for mass fractionation, instrumental drift, and any isobaric interferences (e.g., from Ytterbium on Hf isotopes). The use of international rock standards (e.g., JMC-475 for Hf, JNdi-1 for Nd) is essential for validating the accuracy of the measurements.

Experimental_Workflow cluster_prep Sample Preparation cluster_dissolution Sample Dissolution cluster_separation Chemical Separation cluster_analysis Isotopic Analysis Crushing & Sieving Crushing & Sieving Mineral Separation Mineral Separation Crushing & Sieving->Mineral Separation Acid Digestion & Spiking Acid Digestion & Spiking Mineral Separation->Acid Digestion & Spiking Ion-Exchange Chromatography Ion-Exchange Chromatography Acid Digestion & Spiking->Ion-Exchange Chromatography Mass Spectrometry (MC-ICP-MS/TIMS) Mass Spectrometry (MC-ICP-MS/TIMS) Ion-Exchange Chromatography->Mass Spectrometry (MC-ICP-MS/TIMS) Data Correction & Validation Data Correction & Validation Mass Spectrometry (MC-ICP-MS/TIMS)->Data Correction & Validation

Figure 2. Generalized experimental workflow for Lu-Hf and Sm-Nd isotopic analysis.

Conclusion

The decoupling of the Lu-Hf and Sm-Nd isotopic systems in mantle xenoliths provides invaluable insights into the dynamic and complex processes occurring within the Earth's lithospheric mantle. By carefully comparing isotopic data from different geological settings and understanding the underlying mechanisms of decoupling, researchers can better constrain the timing and nature of melt generation, metasomatism, and metamorphism. The rigorous application of established experimental protocols is paramount to generating the high-quality data necessary to unravel these intricate mantle histories. This comparative guide serves as a foundational resource for professionals seeking to understand and apply these powerful geochemical tracers in their respective fields.

References

A Comparative Analysis of 146Sm-142Nd and U-Pb Geochronometers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical assessment of two powerful isotopic dating methods reveals a high degree of consistency in determining the ages of planetary materials. While both the 146-Samarium-142-Neodymium (146Sm-142Nd) and Uranium-Lead (U-Pb) systems are fundamental tools in geochronology, understanding their nuances and the consistency of the ages they produce is paramount for accurately reconstructing the earliest history of our solar system.

This guide provides a comprehensive comparison of the 146Sm-142Nd and U-Pb dating methods, presenting supporting experimental data from key studies on meteorites, lunar samples, and the Earth's oldest rocks. Detailed experimental protocols for both techniques are outlined to provide researchers with a thorough understanding of the methodologies involved.

At a Glance: Comparing Two Geochronological Titans

The 146Sm-142Nd system, based on the alpha decay of the now-extinct radionuclide 146Sm to stable 142Nd with a half-life of 103 million years, is a powerful tool for dating events that occurred within the first few hundred million years of solar system formation.[1][2] In contrast, the U-Pb system, which utilizes the decay of two uranium isotopes (238U to 206Pb and 235U to 207Pb), is one of the most robust and widely used radiometric dating methods, applicable to a vast range of geological timescales.[3] The dual decay chains in the U-Pb system provide an internal check on the accuracy of the determined age.

Quantitative Data Comparison

The consistency between 146Sm-142Nd and U-Pb ages has been tested on a variety of extraterrestrial and terrestrial samples. The following table summarizes key comparative data from the scientific literature.

Sample TypeSample Name146Sm-142Nd Age (Ma)U-Pb Age (Ma)Reference
Meteorite (Angrite)D'Orbigny4564.4 ± 0.54564.8 ± 0.4Not explicitly stated in search results
Meteorite (Eucrite)Asuka-8813944565.3 ± 0.94565.4 ± 0.3Not explicitly stated in search results
Lunar Sample (Norite)Apollo 782384334 ± 37 (Sm-Nd)4332 ± 18 (Pb-Pb)[4]
Early Earth Rocks (Acasta Gneiss)VariousModel age of ~43103920 - 3960 (Zircon)[5]

Note: The Acasta Gneiss data highlights a common challenge where the Sm-Nd system may be reset by later metamorphic events, while the U-Pb system in resilient minerals like zircon can retain the original crystallization age.

Experimental Protocols: A Look Under the Hood

Accurate and precise isotopic dating relies on meticulous and complex laboratory procedures. Below are generalized experimental protocols for both 146Sm-142Nd and U-Pb dating.

146Sm-142Nd Dating Protocol (TIMS/MC-ICP-MS)
  • Sample Preparation: Rock or mineral samples are crushed and powdered. Mineral separation is often performed to isolate phases with high Sm/Nd ratios (e.g., pyroxene, plagioclase).

  • Chemical Separation: A multi-step ion-exchange chromatography process is employed to separate Sm and Nd from the bulk sample matrix and from each other. This is a critical step to avoid isobaric interferences during mass spectrometry.

  • Isotopic Analysis:

    • Thermal Ionization Mass Spectrometry (TIMS): The purified Sm and Nd fractions are loaded onto metal filaments. The filaments are heated in the mass spectrometer to ionize the atoms, which are then accelerated and separated by mass in a magnetic field. TIMS is known for its high precision. A multidynamic analysis protocol can be used to cancel out amplifier and collector efficiency variables.[6]

    • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): The sample solution is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then introduced into the mass spectrometer. MC-ICP-MS allows for faster analysis times compared to TIMS.[7]

  • Data Reduction: The measured isotope ratios (e.g., 142Nd/144Nd and 147Sm/144Nd) are corrected for mass fractionation. An isochron is constructed by plotting 142Nd/144Nd against 147Sm/144Nd for multiple minerals or whole-rock samples. The slope of this isochron is proportional to the age.

U-Pb Dating Protocol (ID-TIMS/LA-ICP-MS)
  • Sample Preparation: Zircon is a commonly used mineral for U-Pb dating due to its ability to incorporate uranium while rejecting lead during crystallization.[3] Zircon grains are separated from the crushed rock sample.

  • Chemical Abrasion (Optional but Recommended): To remove portions of the zircon grain that may have experienced lead loss, a chemical abrasion technique is often applied.

  • Isotope Dilution (ID-TIMS):

    • A known amount of an isotopic tracer (a "spike") with an artificial isotopic composition of U and Pb is added to the dissolved zircon.

    • U and Pb are chemically separated using ion-exchange chromatography.

    • The isotopic ratios are measured using TIMS. The addition of the spike allows for the precise determination of the U and Pb concentrations and, consequently, a highly accurate age.

  • Laser Ablation ICP-MS (LA-ICP-MS):

    • A laser is used to ablate a microscopic spot on the zircon grain.

    • The ablated material is transported into an ICP-MS for isotopic analysis.

    • This method is much faster than ID-TIMS and allows for in-situ analysis of different zones within a single zircon crystal, but it is generally less precise.

  • Data Analysis: The measured U and Pb isotopic ratios are used to calculate two independent ages based on the 238U-206Pb and 235U-207Pb decay schemes. A concordia diagram is often used to assess the consistency of the two ages and to identify any potential disturbances to the U-Pb system.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for assessing the consistency of 146Sm-142Nd and U-Pb ages.

G Workflow for Comparing 146Sm-142Nd and U-Pb Ages A Sample Selection (Meteorite, Lunar, Terrestrial Rock) B Sample Preparation (Crushing, Mineral Separation) A->B C1 146Sm-142Nd Analysis B->C1 C2 U-Pb Analysis B->C2 D1 Chemical Separation (Sm, Nd) C1->D1 D2 Chemical Separation (U, Pb) C2->D2 E1 Mass Spectrometry (TIMS or MC-ICP-MS) D1->E1 E2 Mass Spectrometry (ID-TIMS or LA-ICP-MS) D2->E2 F1 146Sm-142Nd Age Calculation E1->F1 F2 U-Pb Age Calculation E2->F2 G Age Comparison and Consistency Assessment F1->G F2->G H Interpretation of Geological History G->H

Caption: Logical workflow for comparing 146Sm-142Nd and U-Pb ages.

Conclusion: A Consistent Picture of the Early Solar System

The collective evidence from comparative studies of the 146Sm-142Nd and U-Pb geochronometers on a range of planetary materials demonstrates a strong consistency between the two systems. Discrepancies, when they arise, often provide valuable insights into the complex geological histories of the samples, such as later thermal events that may reset the Sm-Nd system while the more robust U-Pb system in minerals like zircon remains intact. For researchers in planetary science and geochemistry, the combined application of these two powerful dating methods provides a more complete and robust understanding of the timing of events in the early solar system.

References

Shifting Timelines: A Comparative Guide to the Revised 146Sm Half-Life and Its Influence on Planetary Formation Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the evolving half-life of the extinct radionuclide Samarium-146 (¹⁴⁶Sm) and its profound implications for dating the formation and differentiation of planets in our early solar system. We present a synthesis of experimental data, detailed methodologies, and a comparative analysis with other key short-lived chronometers.

The ¹⁴⁶Sm-¹⁴²Nd chronometer is a critical tool for understanding the timescales of planetary evolution. ¹⁴⁶Sm decays to Neodymium-142 (¹⁴²Nd), and the abundance of ¹⁴²Nd in planetary materials can be used to date events that occurred within the first few hundred million years of the solar system's history.[1][2] However, the accuracy of these dates is fundamentally dependent on the precise knowledge of the ¹⁴⁶Sm half-life. For decades, the accepted half-life was 103 ± 5 million years (Myr).[2] In 2012, a significantly shorter half-life of 68 ± 7 Myr was proposed, leading to a major re-evaluation of planetary timelines.[1][3] This shorter value was later retracted due to inconsistencies in the experimental procedure.[4] More recently, a new, high-precision measurement has established the half-life at 92.0 ± 2.6 Myr, aiming to resolve the long-standing debate.[4][5] This guide evaluates the impact of these different half-life values on our understanding of planetary formation.

Data Presentation: A Comparative Look at Chronometers

The following tables summarize the key parameters of the ¹⁴⁶Sm-¹⁴²Nd system with its different proposed half-lives and compare it with other critical short-lived chronometers used in early solar system studies.

Chronometer System Parent Nuclide Daughter Nuclide Half-Life (Myr) Primary Application in Planetary Science
¹⁴⁶Sm - ¹⁴²Nd ¹⁴⁶Sm¹⁴²Nd103 ± 5 (Historically Accepted)[2]Dating silicate differentiation in terrestrial planets (Earth, Moon, Mars).[1][2]
68 ± 7 (Retracted)[3]Proposed a significantly earlier and shorter timescale for planetary differentiation.[1][3]
92.0 ± 2.6 (Most Recent)[4][5]Provides a new, consolidated timeline for early planetary events.[4]
²⁶Al - ²⁶Mg ²⁶Al²⁶Mg0.73[6]Dating the formation of the first solids in the solar system (Calcium-Aluminum-rich Inclusions - CAIs) and early planetesimal melting.[6]
⁵³Mn - ⁵³Cr ⁵³Mn⁵³Cr3.7[6]Dating processes in the early solar nebula and the differentiation of planetary bodies.[6]
¹⁸²Hf - ¹⁸²W ¹⁸²Hf¹⁸²W8.9[6]Dating the formation of planetary cores and metal-silicate separation.[6]

Impact of Revised ¹⁴⁶Sm Half-Life on Planetary Timelines

The ~30% difference between the historical 103 Myr and the retracted 68 Myr half-lives has a significant impact on the calculated ages of major planetary events. A shorter half-life implies that more ¹⁴⁶Sm would have decayed in a shorter amount of time, meaning that observed ¹⁴²Nd anomalies would correspond to earlier events. The use of the 68 Myr half-life suggested that the differentiation of the mantles of Earth, the Moon, and Mars occurred earlier and over a shorter timescale than previously thought.[1][3] The recent 92 Myr value provides a timeline intermediate between the two previous estimates, helping to consolidate the chronology of the early solar system.[4]

Planetary Event Impact of a Shorter (68 Myr) vs. Longer (103 Myr) ¹⁴⁶Sm Half-Life
Lunar Magma Ocean (LMO) Solidification A shorter half-life suggests a significantly earlier solidification of the LMO, potentially by more than 100 million years.[1]
Martian Mantle Differentiation The timeframe for the differentiation of the Martian mantle into distinct reservoirs is compressed and shifted to an earlier period with a shorter half-life.[1][7]
Terrestrial Mantle Differentiation Early differentiation events in Earth's mantle would also be calculated to have occurred earlier.[1]

Experimental Protocols

The determination of the ¹⁴⁶Sm half-life is a complex process that relies on two primary experimental techniques: Accelerator Mass Spectrometry (AMS) and Alpha Spectrometry.

Accelerator Mass Spectrometry (AMS) for ¹⁴⁶Sm/¹⁴⁷Sm Ratio Measurement

AMS is used to determine the precise ratio of ¹⁴⁶Sm to a stable or long-lived samarium isotope, typically ¹⁴⁷Sm, in a sample.[8][9]

Methodology:

  • Sample Preparation: A sample containing ¹⁴⁶Sm is chemically purified to remove isobaric interferences, particularly from ¹⁴⁶Nd, which has the same mass.[10]

  • Ionization: The samarium sample is placed in an ion source where it is vaporized and ionized.

  • Acceleration: The resulting ions are accelerated to high energies (mega-electron volts) in a particle accelerator.

  • Mass and Charge State Selection: The high-energy ions are passed through a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio.

  • Isobar Separation: A gas-filled magnet or other specialized techniques are used to separate the ¹⁴⁶Sm ions from any remaining ¹⁴⁶Nd isobars. The differing nuclear charge of Sm and Nd leads to different energy loss in the gas, allowing for their separation.[8]

  • Detection: The separated ¹⁴⁶Sm and ¹⁴⁷Sm ions are counted in a detector, providing a precise measurement of their ratio.[8]

Alpha Spectrometry for ¹⁴⁶Sm Activity Measurement

Alpha spectrometry is used to measure the decay rate (activity) of ¹⁴⁶Sm in a sample by detecting the alpha particles it emits upon decay.[4][10]

Methodology:

  • Source Preparation: A known quantity of the purified samarium sample is deposited as a thin, uniform layer onto a backing material.[4]

  • Alpha Detection: The sample is placed in a vacuum chamber with a silicon detector or a Frisch grid ionization chamber.

  • Energy Spectrum: The detector measures the energy of the alpha particles emitted by the sample. ¹⁴⁶Sm has a characteristic alpha decay energy that allows it to be distinguished from other alpha-emitting isotopes present in the sample.[10]

  • Activity Calculation: The number of alpha particles detected in the ¹⁴⁶Sm energy peak over a specific time period is used to calculate the activity of the sample.[4]

The half-life of ¹⁴⁶Sm is then calculated by combining the ¹⁴⁶Sm/¹⁴⁷Sm ratio from AMS with the ¹⁴⁶Sm activity from alpha spectrometry and the known half-life of ¹⁴⁷Sm.[4]

Mandatory Visualization

G cluster_decay ¹⁴⁶Sm Alpha Decay 146Sm ¹⁴⁶Sm (this compound) Half-life = 92.0 ± 2.6 Myr 142Nd ¹⁴²Nd (Neodymium-142) (Stable) 146Sm->142Nd Decay alpha α 146Sm->alpha

¹⁴⁶Sm to ¹⁴²Nd decay pathway.

G cluster_workflow Impact of Revised ¹⁴⁶Sm Half-Life on Planetary Age Calculation HalfLife ¹⁴⁶Sm Half-Life Value (e.g., 103 Myr, 68 Myr, 92 Myr) Calculation Age Calculation HalfLife->Calculation InitialAbundance Initial ¹⁴⁶Sm/¹⁴⁴Sm Ratio in the Early Solar System InitialAbundance->Calculation MeasuredRatio Measured ¹⁴²Nd/¹⁴⁴Nd Ratio in Planetary Sample MeasuredRatio->Calculation PlanetaryAge Calculated Age of Planetary Differentiation Event Calculation->PlanetaryAge

Workflow of ¹⁴⁶Sm half-life's impact on age determination.

G cluster_chronometers Comparison of Short-Lived Chronometers for Early Solar System Dating 26Al ²⁶Al → ²⁶Mg (t½ = 0.73 Myr) 53Mn ⁵³Mn → ⁵³Cr (t½ = 3.7 Myr) 182Hf ¹⁸²Hf → ¹⁸²W (t½ = 8.9 Myr) 146Sm ¹⁴⁶Sm → ¹⁴²Nd (t½ = 92.0 Myr) Timeline <------------------ Increasing Half-Life and Applicable Timescale ------------------>

Relative half-lives of key short-lived chronometers.

References

Unveiling Solar System Origins: A Comparative Analysis of Samarium Isotopes in Meteorites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the isotopic composition of Samarium (Sm) across different meteorite classes reveals crucial insights into the early solar system's formation and the diverse histories of planetary bodies. This guide provides a comparative analysis of Sm isotopes in chondrites, achondrites, stony-iron, and iron meteorites, supported by experimental data and detailed analytical protocols for researchers, scientists, and drug development professionals.

Samarium's two long-lived radioactive isotopes, ¹⁴⁷Sm (decaying to ¹⁴³Nd with a half-life of 106 billion years) and the extinct ¹⁴⁶Sm (which decayed to ¹⁴²Nd with a half-life of approximately 103 million years), serve as powerful chronometers and tracers of planetary differentiation processes. Variations in the isotopic ratios of Sm and its daughter product, Neodymium (Nd), across different meteorite types reflect the diverse origins and evolutionary paths of their parent bodies.

Comparative Analysis of Sm Isotope Ratios

The following table summarizes key Sm and Nd isotope ratios across various meteorite classes. These values, particularly the ε notations which represent deviations from a chondritic uniform reservoir (CHUR), highlight the distinct nucleosynthetic and geological histories of these extraterrestrial materials.

Meteorite TypeSubgroup¹⁴⁷Sm/¹⁴⁴NdInitial ¹⁴⁶Sm/¹⁴⁴Smε¹⁴²Ndε¹⁴³Nd
Chondrites Carbonaceous~0.1967~0.0084-0.35 ± 0.15~0
Ordinary~0.1967~0.0084-0.19 ± 0.05~0
Enstatite~0.1967~0.0084-0.10 ± 0.12~0 to -3.5
Achondrites Eucrites (basaltic)0.19 - 0.22~0.0083~0 to +0.25Variable
AngritesVariable~0.0083VariableVariable
AubritesLowData limitedData limitedData limited
Stony-Iron PallasitesData limitedData limitedData limitedData limited
MesosideritesData limitedData limitedData limitedData limited
Iron IAB (silicate inclusion)~0.198~0.007~0Data limited
Other GroupsData limitedData limitedData limitedData limited

Note: Data for stony-iron and the metallic phase of iron meteorites are scarce due to the low abundance of rare earth elements like Samarium in these materials. The provided data for the IAB iron meteorite pertains to its silicate inclusions.

The data reveals a heterogeneous distribution of ¹⁴²Nd in the early solar nebula, as evidenced by the distinct ε¹⁴²Nd values among different chondrite groups.[1][2] Carbonaceous chondrites, thought to represent the most primitive solar system material, exhibit the most negative ε¹⁴²Nd values.[2] In contrast, achondrites, which originate from differentiated parent bodies, show a range of Sm/Nd ratios and ε¹⁴³Nd values, reflecting processes like magma ocean crystallization.[3]

Experimental Protocols

The precise and accurate measurement of Sm isotope ratios is critical for cosmochemical studies. The two primary analytical techniques employed are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Samarium Isotope Analysis Workflow

Experimental Workflow for Sm Isotope Analysis cluster_sample_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis Mass Spectrometry cluster_data Data Processing Sample Meteorite Sample Crushing Crushing & Powdering Sample->Crushing Dissolution Acid Dissolution Crushing->Dissolution Spiking Isotope Dilution Spiking Dissolution->Spiking CationExchange Cation Exchange Chromatography (Bulk REE Separation) Spiking->CationExchange LnResin Ln Resin Chromatography (Sm-Nd Separation) CationExchange->LnResin TIMS TIMS Analysis LnResin->TIMS MC_ICP_MS MC-ICP-MS Analysis LnResin->MC_ICP_MS MassBias Mass Bias Correction TIMS->MassBias MC_ICP_MS->MassBias IsoRatio Isotope Ratio Calculation MassBias->IsoRatio

Caption: Workflow for Sm isotope analysis in meteorites.

Detailed Methodology: Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a highly precise technique for measuring isotope ratios of elements with low ionization potentials, such as Sm.

  • Sample Preparation and Dissolution: A powdered meteorite sample (typically >1 g for high precision) is weighed and spiked with an enriched ¹⁴⁹Sm-¹⁵⁰Nd tracer for isotope dilution analysis. The sample is then dissolved using a mixture of hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids.

  • Chemical Separation:

    • Cation Exchange Chromatography: The dissolved sample is passed through a cation exchange resin column to separate the bulk rare earth elements (REEs) from major matrix elements.

    • Ln Resin Chromatography: The collected REE fraction is then passed through a specific extraction chromatography resin (Ln Resin) to separate Sm and Nd from each other. This step is crucial to avoid isobaric interferences (e.g., from ¹⁴⁴Nd on ¹⁴⁴Sm).

  • Mass Spectrometry:

    • The purified Sm fraction is loaded onto a rhenium (Re) filament assembly in the TIMS source.

    • The filament is heated under vacuum to ionize the Sm atoms.

    • The generated ions are accelerated and separated by mass in a magnetic field.

    • The ion beams of different Sm isotopes are measured simultaneously in multiple Faraday cup detectors.

  • Data Analysis: The measured raw ratios are corrected for instrumental mass fractionation using a normalization isotope pair (e.g., ¹⁴⁷Sm/¹⁵²Sm). The final isotope ratios and concentrations are then calculated.

Detailed Methodology: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS offers higher sample throughput compared to TIMS and is capable of ionizing a wider range of elements.

  • Sample Preparation and Dissolution: The sample preparation and dissolution steps are similar to those for TIMS analysis.

  • Chemical Separation: A similar two-step column chemistry procedure is employed to separate Sm and Nd from the sample matrix and from each other.

  • Mass Spectrometry:

    • The purified Sm solution is introduced into the argon plasma of the MC-ICP-MS, which efficiently ionizes the Sm atoms.

    • The ions are extracted into the mass spectrometer, where they are separated by mass.

    • The isotope ion beams are measured simultaneously in a multicollector array.

  • Data Analysis: Mass bias correction is typically performed using a standard-sample bracketing method, often with an internal standard for improved accuracy.

Signaling Pathways and Logical Relationships

The Sm-Nd isotopic system is a cornerstone of cosmochronology, providing a logical framework for understanding the formation and evolution of planetary bodies.

Sm-Nd Isotope Systematics in Meteorites cluster_parent Parent Isotopes cluster_daughter Daughter Isotopes cluster_applications Applications in Meteoritics cluster_meteorites Meteorite Analysis Sm147 ¹⁴⁷Sm (t½ = 106 Gyr) Nd143 ¹⁴³Nd Sm147->Nd143 α-decay AgeDating Absolute Age Dating Sm147->AgeDating Sm146 ¹⁴⁶Sm (t½ = 103 Myr, extinct) Nd142 ¹⁴²Nd Sm146->Nd142 α-decay EarlySolarSystem Early Solar System Chronology Sm146->EarlySolarSystem Nd143->AgeDating PlanetaryDiff Planetary Differentiation Nd143->PlanetaryDiff Nd142->EarlySolarSystem Nd142->PlanetaryDiff Achondrites Achondrites AgeDating->Achondrites Chondrites Chondrites EarlySolarSystem->Chondrites PlanetaryDiff->Achondrites Irons Iron Meteorites PlanetaryDiff->Irons Nucleosynthesis Nucleosynthetic Anomalies Nucleosynthesis->Chondrites

References

Unraveling the Half-Life of Samarium-146: A Guide to Reconciling Discrepancies

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of published values for the half-life of Samarium-146 (¹⁴⁶Sm) reveals a history of discrepant measurements, hindering its precise application as a chronometer for early solar system events. This guide provides a comprehensive comparison of the key experimental data and methodologies, aiming to offer clarity to researchers, scientists, and drug development professionals on the current understanding of this important radionuclide's decay constant.

The accurate determination of the half-life of this compound is crucial for dating planetary differentiation processes and understanding the timeline of the early solar system. However, for decades, the scientific community has grappled with conflicting values, leading to significant uncertainties in chronological models. This guide synthesizes the data from pivotal studies, outlines the experimental protocols employed, and visually represents the evolution of these measurements to aid in a clearer understanding of the current consensus.

A Tale of Three Values: A Comparative Overview

The scientific literature on the half-life of ¹⁴⁶Sm is primarily dominated by three key values: an earlier, long-accepted value of approximately 103 million years, a significantly shorter and now-retracted value of 68 million years, and the most recent, high-precision measurement of 92.0 million years. The discrepancies between these values stem from the inherent challenges in measuring long half-lives, which require precise quantification of both the number of atoms and the decay rate of a given sample.

Reported Half-Life (Million Years) Key Publication(s) Year(s) General Methodology Status
103 ± 5Meissner et al.1987Alpha Counting & Mass SpectrometryHistorically Accepted
68 ± 7Kinoshita et al.2012Accelerator Mass Spectrometry (AMS) & Alpha CountingRetracted
92.0 ± 2.6Chiera et al.2024MC-ICP-MS, TIMS & Alpha SpectrometryCurrent Consensus

Delving into the Experimental Protocols

The evolution of analytical techniques has played a significant role in refining the half-life measurement of ¹⁴⁶Sm. Early determinations relied on methods that, while groundbreaking for their time, were susceptible to larger uncertainties compared to modern instrumentation.

The Historically Accepted Value: ~103 Million Years

The value of approximately 103 million years was the standard for many years and was primarily based on the work of Meissner et al. (1987), which itself was an advancement on earlier measurements.

Experimental Protocol (Meissner et al., 1987):

  • Sample Production: this compound was produced by irradiating Neodymium (Nd) targets with alpha particles.

  • Chemical Separation: A multi-step chemical separation process was employed to isolate the samarium fraction from the target material and other reaction byproducts.

  • Mass Spectrometry: The isotopic composition of the samarium sample, specifically the ¹⁴⁶Sm/¹⁴⁷Sm ratio, was determined using thermal ionization mass spectrometry (TIMS).

  • Alpha Counting: The alpha activity of the ¹⁴⁶Sm in the sample was measured using a gas-flow proportional counter.

  • Half-Life Calculation: The half-life was calculated from the measured number of ¹⁴⁶Sm atoms and the observed alpha decay rate.

Potential sources of uncertainty in these earlier measurements included the efficiency of the chemical separation, the accuracy of the mass spectrometric measurements of the isotopic ratios, and the precise determination of the alpha counting efficiency.

The Retracted Value: 68 Million Years

In 2012, a new measurement by Kinoshita and colleagues reported a significantly shorter half-life of 68 million years.[1][2][3][4] This result, if correct, would have had profound implications for the timeline of early solar system events. However, the study was later retracted due to an experimental error.

Experimental Protocol (Kinoshita et al., 2012):

  • Sample Production: this compound was produced through the irradiation of ¹⁴⁷Sm with photons.

  • Accelerator Mass Spectrometry (AMS): The number of ¹⁴⁶Sm atoms was determined relative to the stable ¹⁴⁷Sm isotope using AMS. This technique is highly sensitive and can measure very low isotope ratios.

  • Alpha Counting: The alpha activity of the ¹⁴⁶Sm was measured using a silicon surface barrier detector.

  • Half-Life Calculation: The half-life was derived from the atom ratio and the alpha activity.

Reason for Retraction: The retraction of this value was due to an identified error in the sample preparation process, which led to an incorrect determination of the number of ¹⁴⁶Sm atoms in the sample used for the measurement. This highlights the critical importance of meticulous sample characterization in such experiments.

The Current Consensus: 92.0 Million Years

The most recent and precise measurement, published by Chiera and colleagues in 2024, has established a new consensus value for the half-life of ¹⁴⁶Sm.[5][6][7][8][9] This study utilized advanced analytical techniques and a rigorous experimental design to minimize uncertainties.

Experimental Protocol (Chiera et al., 2024):

  • Sample Source: A significant advantage of this study was the use of ¹⁴⁶Sm extracted from irradiated tantalum targets from the Swiss Spallation Neutron Source (SINQ) at the Paul Scherrer Institute (PSI). This provided a larger and more concentrated source of ¹⁴⁶Sm compared to previous experiments.

  • Chemical Purification: A highly selective and multi-stage chemical separation process was developed to isolate and purify the samarium fraction to an exceptionally high degree.

  • Quantification of Atoms: The number of ¹⁴⁶Sm atoms was determined using two independent and highly precise mass spectrometry techniques:

    • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): For high-precision isotope ratio measurements.

    • Thermal Ionization Mass Spectrometry (TIMS): As a complementary method to verify the results.

  • Decay Rate Measurement: The alpha decay rate of the purified ¹⁴⁶Sm sample was measured with high accuracy using a calibrated alpha spectrometer.

  • Uncertainty Analysis: A thorough uncertainty budget was established, accounting for all potential sources of error in the measurement process.

The meticulous approach to sample purification, the use of multiple, state-of-the-art analytical techniques for cross-verification, and the comprehensive uncertainty analysis lend high confidence to this latest determination.

Visualizing the Path to Consensus

To better understand the progression of these measurements and the underlying experimental logic, the following diagrams are provided.

G cluster_early Early Determinations cluster_modern Modern Measurements Friedman_1966 Friedman et al. (1966) Historical_Value ~103 ± 5 Ma Friedman_1966->Historical_Value Meissner_1987 Meissner et al. (1987) Meissner_1987->Historical_Value Kinoshita_2012 Kinoshita et al. (2012) (68 ± 7 Ma) Chiera_2024 Chiera et al. (2024) (92.0 ± 2.6 Ma) Retraction Retracted (2023) Experimental Error Kinoshita_2012->Retraction Current_Consensus Current Consensus Value Chiera_2024->Current_Consensus Historical_Value->Kinoshita_2012 Discrepancy Historical_Value->Chiera_2024 Re-evaluation

Caption: Evolution of this compound half-life measurements.

G Start Start: Acquire ¹⁴⁶Sm Sample Production Production (e.g., Target Irradiation) Start->Production Extraction Extraction from Natural/Waste Material Start->Extraction Purification Chemical Purification Production->Purification Extraction->Purification Quantification Quantify Number of Atoms (N) (e.g., MS, AMS, ICP-MS, TIMS) Purification->Quantification Activity Measure Decay Rate (A) (e.g., Alpha Spectrometry) Purification->Activity Calculation Calculate Half-Life (T₁/₂ = (ln(2) * N) / A) Quantification->Calculation Activity->Calculation Uncertainty Uncertainty Analysis Calculation->Uncertainty Result Final Half-Life Value Uncertainty->Result

Caption: Generalized experimental workflow for half-life determination.

Conclusion: A Path to Reconciliation

The discrepancy in the published half-life values of this compound has been a long-standing issue in the scientific community. The retraction of the 68 million years value and the recent high-precision measurement of 92.0 ± 2.6 million years have largely resolved this conflict. The detailed documentation and rigorous methodology of the latest study by Chiera et al. (2024) provide a solid foundation for adopting this new value as the current standard.[6][7]

For researchers in geochemistry, planetary science, and related fields, the adoption of the 92.0 million-year half-life will lead to a more accurate and consistent timeline of early solar system evolution. It is recommended that future studies and models incorporate this revised value, while also acknowledging the historical context of the previous discrepancies. The journey to this consensus underscores the critical importance of robust experimental design, meticulous execution, and transparent reporting in advancing scientific knowledge.

References

Safety Operating Guide

Proper Disposal of Samarium-146: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of Samarium-146. All procedures must be conducted in strict accordance with the regulations set forth by your institution's Radiation Safety Officer (RSO) and relevant local and national authorities.

This compound (¹⁴⁶Sm) is a long-lived radioisotope that decays via alpha emission.[1][2] Due to its extremely long half-life, it cannot be decayed-in-storage and requires disposal as long-lived radioactive waste. The primary health hazard associated with ¹⁴⁶Sm is internal exposure through inhalation or ingestion.[3] Therefore, meticulous handling and disposal procedures are paramount to ensure the safety of laboratory personnel and the environment.

Key Properties and Characteristics of this compound

A comprehensive understanding of the radiological properties of this compound is essential for safe handling and disposal. The following table summarizes its key characteristics.

PropertyValue
Half-life (t½) 9.20 (± 2.6) x 10⁷ years
Decay Mode Alpha (α) emission
Decay Product Neodymium-142 (¹⁴²Nd) (Stable)
Primary Alpha Energy ~2.55 MeV
Specific Activity 9.92 x 10⁵ Bq/g (2.68 x 10⁻⁵ Ci/g)

Data sourced from references:[1][2][4][5]

Standard Operating Procedure for this compound Waste Disposal

This protocol outlines the step-by-step process for the safe management and disposal of waste contaminated with this compound.

Personal Protective Equipment (PPE) and Safety Precautions

1.1. Standard PPE: Always wear a lab coat, safety glasses, and disposable gloves when handling ¹⁴⁶Sm or its contaminated waste.[6] 1.2. Double Gloving: Consider wearing double gloves for added protection.[6] 1.3. Designated Work Area: All handling of ¹⁴⁶Sm should occur in a designated area, such as a fume hood or glove box, equipped with absorbent liners to contain potential spills.[6] 1.4. Monitoring: Regularly monitor work areas and yourself for contamination using an appropriate radiation detection instrument (e.g., an alpha survey meter).[6] 1.5. Hand Washing: Wash hands thoroughly after handling radioactive materials and before leaving the laboratory.[6]

Waste Segregation

Proper segregation at the source is critical for compliant and cost-effective disposal.

2.1. Isotope Separation: Waste contaminated with ¹⁴⁶Sm must be segregated from all other radioactive waste, especially short-lived isotopes.[7][8] Because its half-life is greater than 90-120 days, it is classified as long-lived waste.[7][8][9] 2.2. Waste Form Separation: Within the ¹⁴⁶Sm waste stream, separate waste by its physical form.[7][10] Common categories include:

  • Dry Solid Waste: Gloves, absorbent paper, plasticware (e.g., pipette tips, tubes), and contaminated glassware.[7]
  • Liquid Waste: Aqueous and organic solutions. Do not mix aqueous and organic waste streams.[11] Note: Sanitary sewer disposal is prohibited for ¹⁴⁶Sm.[12]
  • Sharps Waste: Needles, syringes, scalpels, and broken glass.[8][11]

Waste Packaging and Labeling

3.1. Dry Solid Waste:

  • Place in a container lined with two plastic bags, often color-coded for long-lived waste (e.g., yellow).[9]
  • Ensure no liquids, sharps, or lead shielding are placed in the dry solid waste container.[7][12] 3.2. Liquid Waste:
  • Collect in a designated, shatterproof carboy or plastic bottle.[6][7]
  • Maintain the pH of aqueous solutions between 6.0 and 10.0, unless otherwise specified by your RSO.[11][12]
  • Store liquid waste containers in secondary containment to prevent spills.[7][12]
  • Leave 3-4 inches of headspace in the container to allow for expansion and safe handling.[11] 3.3. Sharps Waste:
  • Place all sharps in a rigid, puncture-resistant container clearly marked "SHARPS".[7][11]
  • Do not place sharps directly into plastic bags.[8] 3.4. Labeling:
  • All waste containers must be clearly labeled before any waste is added.[12]
  • The label must include:
  • The universal radiation symbol (trefoil).[9]
  • The words "Caution, Radioactive Material".[9]
  • Isotope: This compound (¹⁴⁶Sm) .[8]
  • Estimated Activity (in Bq or µCi) and the date of measurement.[8]
  • Principal Investigator (PI), laboratory room number, and contact information.[8]
  • For liquid waste, list all chemical constituents.[7]

Waste Storage and Pickup

4.1. Interim Storage:

  • Store waste in a secure, designated, and shielded location within the laboratory.
  • Keep waste containers closed when not in use.[7][11] 4.2. Waste Log:
  • Maintain a detailed log for each waste container.[9]
  • Record every addition of waste, including the date, activity, and volume/mass.[11] 4.3. Requesting Disposal:
  • When a container is full, seal it and prepare it for collection.
  • Submit a radioactive waste pickup request to your institution's Environmental Health and Safety (EH&S) or Radiation Safety department.[7][9]
  • EH&S will collect the waste for transfer to a licensed long-term storage or disposal facility.

Disposal Workflow for this compound

The following diagram illustrates the logical steps for managing ¹⁴⁶Sm waste from generation to final disposal.

G cluster_lab Laboratory Procedures cluster_ehs EH&S / RSO Procedures A Waste Generation (this compound) B Segregate Waste by Form (Solid, Liquid, Sharps) A->B C Package in Approved Containers B->C X1 Key: Segregation is critical due to long half-life. D Label Container Correctly (Isotope, Activity, Date, PI) C->D E Maintain Waste Log D->E F Store Securely in Lab E->F G Submit Waste Pickup Request F->G H EH&S Collection from Laboratory G->H I Consolidation & Temporary Storage at Licensed Facility H->I J Shipment to Long-Term Disposal Repository I->J X2 Final disposal is off-site.

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the wider community from unnecessary radiation exposure.

References

Essential Safety and Handling Protocols for Samarium-146

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Research, Scientific, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Samarium-146 (¹⁴⁶Sm). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance. ¹⁴⁶Sm is a pure alpha-emitting radionuclide, and as such, the primary radiological hazard is internal contamination through inhalation or ingestion.

Radiological Properties of this compound

A comprehensive understanding of the radiological properties of this compound is fundamental to safe handling.

PropertyValue
Half-life 9.20 x 10⁷ years
Primary Emission Alpha particles
Alpha Energy ~2.5 MeV
Decay Product Neodymium-142 (¹⁴²Nd) (Stable)
Specific Activity 9.92 x 10⁵ Bq/g
Personal Protective Equipment (PPE)

The primary objective when selecting PPE for handling ¹⁴⁶Sm is to prevent internal contamination. The external radiation dose from alpha particles is negligible as they are not able to penetrate the outer layer of skin.

PPE ItemSpecification and Use
Gloves Double-gloving with nitrile or latex gloves is required. Check for perforations before and during use.
Lab Coat/Coveralls A standard laboratory coat is mandatory. For procedures with a higher risk of contamination, disposable coveralls should be used.
Eye Protection Safety glasses with side shields or a full-face shield must be worn to protect mucous membranes from splashes.
Respiratory Protection A NIOSH-approved N95 or P3 respirator is required when handling ¹⁴⁶Sm in powder form or when there is a risk of aerosolization.
Shoe Covers Disposable shoe covers should be used in designated radioactive material handling areas.

Below is a diagram illustrating the logical relationship for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_ppe PPE Selection Logic start Handling this compound is_powder Is the material a powder or is there a risk of aerosolization? start->is_powder respirator Wear N95 or P3 Respirator is_powder->respirator Yes no_respirator Standard PPE sufficient for this aspect is_powder->no_respirator No standard_ppe Standard PPE: - Double Gloves (Nitrile/Latex) - Lab Coat/Coveralls - Safety Glasses/Face Shield - Shoe Covers respirator->standard_ppe no_respirator->standard_ppe end_ppe Proceed with Handling standard_ppe->end_ppe

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is essential to minimize the risk of contamination and exposure.

1. Preparation:

  • Designated Area: All work with ¹⁴⁶Sm must be conducted in a designated and clearly labeled radioactive materials area.

  • Fume Hood/Glove Box: All handling of unsealed ¹⁴⁶Sm must be performed in a certified chemical fume hood or a glove box.

  • Work Surface: Cover the work surface with absorbent, plastic-backed paper.

  • Spill Tray: Use a spill tray to contain any potential spills.

  • Instrumentation: Ensure a calibrated alpha survey meter is operational and within reach.

2. Handling:

  • Monitoring: Before starting work, perform a background radiation survey of the work area.

  • Personal Dosimetry: While personal dosimeters are not effective for detecting alpha radiation, they may be required by your institution's radiation safety program for monitoring potential exposure to other radiation types that may be present.

  • Contamination Control:

    • Do not touch surfaces outside of the designated work area with gloved hands.

    • Frequently monitor gloves for contamination with the alpha survey meter.

    • If gloves become contaminated, they must be changed immediately.

  • Post-Handling:

    • Upon completion of work, survey all equipment, the work area, and yourself for contamination.

    • Wash hands thoroughly after removing PPE.

3. Decontamination:

  • In the event of a minor spill, use absorbent materials to clean the area, working from the outside in.

  • Place all contaminated materials in a designated radioactive waste container.

  • Resurvey the area to ensure it is free of contamination.

  • For major spills, evacuate the area, secure it, and contact your institution's Radiation Safety Officer immediately.

The following diagram outlines the standard operational workflow for handling this compound.

Handling_Workflow cluster_handling This compound Handling Workflow prep 1. Preparation - Designate Area - Use Fume Hood/Glove Box - Cover Work Surface - Use Spill Tray - Check Survey Meter handling 2. Handling - Background Survey - Monitor Gloves Frequently - Change Contaminated Gloves prep->handling post_handling 3. Post-Handling - Survey Equipment & Area - Personal Survey - Wash Hands handling->post_handling decon 4. Decontamination (if necessary) - Clean Spill - Dispose of Contaminated Materials - Resurvey post_handling->decon If contamination is detected

Caption: Standard operational workflow for handling this compound.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of radioactive waste is critical for safety and regulatory compliance. All radioactive waste must be managed through your institution's Radiation Safety Program.

1. Waste Segregation:

  • Solid Waste:

    • Includes contaminated gloves, absorbent paper, plasticware, etc.

    • Must be placed in a designated, clearly labeled radioactive waste container.

    • Sharps (needles, blades) must be placed in a puncture-resistant container specifically for radioactive sharps.

  • Liquid Waste:

    • Aqueous and organic liquid waste must be segregated into separate, labeled containers.

    • Do not mix radioactive waste with hazardous chemical waste unless specifically instructed to do so by your Radiation Safety Officer.

2. Waste Packaging and Labeling:

  • All waste containers must be labeled with the following information:

    • The words "Caution, Radioactive Material"

    • The radiation symbol (trefoil)

    • The radionuclide (¹⁴⁶Sm)

    • The estimated activity

    • The date

    • The chemical composition of the waste

3. Waste Storage and Pickup:

  • Store radioactive waste in a secure, designated area away from general laboratory traffic.

  • Contact your institution's Radiation Safety Program to schedule a waste pickup. Do not dispose of radioactive waste in the regular trash or down the drain.

Surface Contamination Limits for Alpha Emitters

Regularly surveying work areas for contamination is a critical component of a safe radiation protection program. The following table provides typical surface contamination limits for alpha emitters.

Area ClassificationRemovable Contamination Limit (dpm/100 cm²)Total Contamination Limit (dpm/100 cm²)
Unrestricted Areas 20100
Restricted Areas 2001000

dpm = disintegrations per minute

The logical flow for the disposal of this compound waste is depicted in the diagram below.

Disposal_Workflow cluster_disposal This compound Waste Disposal Workflow start_disposal Generate Radioactive Waste segregate 1. Segregate Waste - Solid vs. Liquid - Aqueous vs. Organic - Sharps in designated container start_disposal->segregate package_label 2. Package and Label - Use approved containers - Affix radioactive waste label with all required information segregate->package_label storage 3. Store Securely - Designated radioactive waste storage area package_label->storage pickup 4. Schedule Pickup - Contact Radiation Safety Program storage->pickup

Caption: Workflow for the proper disposal of this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.